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  • Product: 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid
  • CAS: 337496-05-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Abstract 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid is a heterocyclic aromatic compound belonging to the quinoline-4-carboxylic acid class. This guide...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid is a heterocyclic aromatic compound belonging to the quinoline-4-carboxylic acid class. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological activities, with a focus on its relevance in medicinal chemistry and drug discovery. The quinoline scaffold is a privileged structure in pharmacology, and its derivatives have shown a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties. This document aims to serve as a technical resource for researchers interested in the exploration and utilization of this specific quinoline derivative.

Introduction: The Significance of the Quinoline Scaffold

Quinoline, a fused bicyclic heterocycle consisting of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry.[1] Its derivatives are integral to numerous pharmaceuticals and biologically active compounds. The quinoline-4-carboxylic acid moiety, in particular, has garnered significant attention for its diverse pharmacological profile.[1] The structural versatility of the quinoline ring allows for extensive modification at various positions, enabling the fine-tuning of physicochemical and biological properties to enhance therapeutic efficacy and selectivity.[1] 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid, with its specific substitution pattern, presents a unique scaffold for the development of novel therapeutic agents.

Chemical Properties and Characterization

Molecular Structure:

Caption: Chemical structure of 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid.

Physicochemical Properties:

PropertyValueSource
Molecular Formula C18H15NO2[2]
Molecular Weight 277.32 g/mol [2]
CAS Number 337496-05-6[2]
Appearance White solid (typical)[2]
Purity 95% (commercially available)[3]

Synthesis of 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid

The synthesis of 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid is most effectively achieved through the Pfitzinger reaction . This classic method in heterocyclic chemistry involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a base.[4]

Reaction Scheme:

5,7-Dimethylisatin + Acetophenone --(KOH, Heat)--> 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid

Conceptual Workflow of the Pfitzinger Reaction:

Pfitzinger_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Isatin 5,7-Dimethylisatin RingOpening Isatin Ring Opening (Hydrolysis) Isatin->RingOpening Carbonyl Acetophenone (α-methylene carbonyl) Condensation Condensation Carbonyl->Condensation Base Base (e.g., KOH) Base->RingOpening RingOpening->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Dehydration Dehydration Cyclization->Dehydration Product 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid Dehydration->Product

Caption: General workflow of the Pfitzinger reaction for quinoline synthesis.[4]

Detailed Experimental Protocol (Based on Pfitzinger Synthesis):

This protocol is adapted from a general procedure for the synthesis of similar quinoline-4-carboxylic acid derivatives.[2]

  • Reaction Setup: In a suitable reaction vessel, dissolve 5,7-dimethylisatin (1.0 equivalent) in a solution of potassium hydroxide (e.g., 33% aqueous solution) and an alcohol solvent such as methanol.

  • Addition of Carbonyl: To this solution, add acetophenone (1.0 equivalent).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 100°C) with continuous stirring for 24 hours.[2] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent is then removed under reduced pressure.

  • Precipitation: The resulting residue is dissolved in water. The pH of the solution is then adjusted to approximately 2 by the addition of hydrochloric acid, which will precipitate the crude product.[2]

  • Purification: The precipitated solid is collected by suction filtration, washed with cold water, and dried under vacuum to yield the crude 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid.[2] Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).

Potential Biological Activities and Applications

While specific biological data for 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid is limited in the public domain, the broader class of 2-phenylquinoline-4-carboxylic acid derivatives has shown significant promise in several therapeutic areas.[5]

Anticancer Potential

Derivatives of 2-phenylquinoline-4-carboxylic acid have been investigated as potential anticancer agents through various mechanisms.[6] These include the inhibition of enzymes crucial for cancer cell proliferation and survival, such as:

  • Histone Deacetylases (HDACs): Certain 2-substituted phenylquinoline-4-carboxylic acid derivatives have been designed as HDAC inhibitors, with some showing selectivity for specific HDAC isoforms like HDAC3.[7][8] Inhibition of HDACs can lead to cell cycle arrest and apoptosis in cancer cells.[8]

  • Sirtuins (SIRTs): A series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been synthesized and evaluated as SIRT3 inhibitors.[9] One compound, P6, demonstrated potent inhibitory activity against MLLr leukemic cell lines by inducing cell cycle arrest and differentiation.[9]

Potential Anticancer Mechanisms of Action:

Anticancer_Mechanisms cluster_targets Potential Molecular Targets cluster_effects Cellular Effects Molecule 6,8-Dimethyl-2-phenylquinoline- 4-carboxylic acid Derivative HDACs HDACs Molecule->HDACs Inhibition SIRTs Sirtuins (e.g., SIRT3) Molecule->SIRTs Inhibition CellCycle Cell Cycle Arrest (e.g., G0/G1 or G2/M phase) HDACs->CellCycle Apoptosis Apoptosis (Programmed Cell Death) HDACs->Apoptosis SIRTs->CellCycle Differentiation Cell Differentiation SIRTs->Differentiation

Caption: Potential anticancer mechanisms of quinoline-4-carboxylic acid derivatives.[6]

Anti-inflammatory and Antimicrobial Activities

Quinoline-4-carboxylic acid derivatives have also been reported to possess anti-inflammatory and antimicrobial properties.[10][11] Studies have shown that some of these compounds exhibit appreciable anti-inflammatory effects in macrophage models.[10] Furthermore, the quinoline scaffold is a key component of many antibacterial agents, and derivatives of 2-phenyl-quinoline-4-carboxylic acid have demonstrated activity against both Gram-positive and Gram-negative bacteria.[12]

Future Directions and Research Opportunities

6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid represents a promising, yet underexplored, molecule. Based on the activities of related compounds, future research could focus on:

  • Synthesis of Analogs: A systematic structure-activity relationship (SAR) study could be conducted by synthesizing analogs with modifications at the 2-phenyl ring and the quinoline core to optimize biological activity.

  • Biological Screening: Comprehensive screening of this compound against a panel of cancer cell lines, bacterial strains, and inflammatory targets is warranted to fully elucidate its therapeutic potential.

  • Mechanism of Action Studies: For any identified biological activity, detailed mechanistic studies should be performed to identify the molecular targets and signaling pathways involved.

  • Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound will be crucial for its further development as a drug candidate.

Conclusion

6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid is a synthetically accessible compound that belongs to a class of molecules with proven and diverse pharmacological relevance. This guide has provided a foundational understanding of its chemical properties, a reliable synthetic protocol, and a summary of the potential biological activities based on related structures. It is hoped that this technical overview will stimulate further research into this and similar quinoline derivatives, ultimately leading to the development of novel therapeutic agents.

References

  • Application Notes and Protocols for Substituted Quinoline Synthesis via the Pfitzinger Reaction - Benchchem. (n.d.).
  • Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction - Benchchem. (n.d.).
  • Review of literature on quinoline-4-carboxylic acid derivatives - Benchchem. (n.d.).
  • Pfitzinger Quinoline Synthesis. (n.d.).
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.).
  • Doebner–Miller reaction - Wikipedia. (n.d.).
  • Pfitzinger reaction - Wikipedia. (n.d.).
  • 6,8-DIMETHYL-2-PHENYLQUINOLINE-4-CARBOXYLIC ACID synthesis - chemicalbook. (n.d.).
  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed. (n.d.).
  • (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review - ResearchGate. (2014, March 28).
  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | The Journal of Organic Chemistry - ACS Publications. (n.d.).
  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | The Journal of Organic Chemistry - ACS Publications. (n.d.).
  • General reaction scheme of the Pfitzinger quinoline synthesis - ResearchGate. (n.d.).
  • Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid - Benchchem. (n.d.).
  • The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. (n.d.).
  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - Frontiers. (2022, March 29).
  • 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid, 95% Purity, C18H15NO2, 1 gram. (n.d.).
  • Recent Advances in the Synthesis and Applications of Phenylquinoline-4-Carboxylic Acid Derivatives: A Comprehensive Review | Request PDF - ResearchGate. (n.d.).
  • 337496-05-6|6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid - BLDpharm. (n.d.).
  • 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid | SCBT. (n.d.).
  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - Frontiers. (2022, July 13).
  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review - ResearchGate. (2017, March 19).
  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC - NIH. (2022, July 14).
  • Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. - ResearchGate. (n.d.).
  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - Frontiers. (2022, July 14).
  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - MDPI. (n.d.).
  • CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative - Google Patents. (n.d.).
  • 7,8-Dimethyl-2-phenylquinoline-4-carboxylic acid - 436096-53-6 - Vulcanchem. (n.d.).
  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC - NIH. (n.d.).

Sources

Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid

This technical guide provides a comprehensive overview of the physicochemical properties of 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid, a substituted quinoline derivative of significant interest in medicinal chemis...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the physicochemical properties of 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid, a substituted quinoline derivative of significant interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into its synthesis, structural characteristics, and key physicochemical parameters.

Introduction

6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid belongs to the quinoline-4-carboxylic acid class of compounds, a scaffold known for its wide range of pharmacological activities, including potential as anticancer and anti-inflammatory agents.[1][2][3][4] The strategic placement of dimethyl groups at the 6 and 8 positions, along with a phenyl group at the 2-position, significantly influences the molecule's steric and electronic properties, thereby modulating its biological activity and physicochemical characteristics. Understanding these properties is paramount for its application in drug design and development, including formulation, pharmacokinetics, and pharmacodynamics.

Molecular Structure and Identification

The fundamental attributes of 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₈H₁₅NO₂[5]
Molecular Weight 277.32 g/mol [5]
CAS Number 337496-05-6[6]
IUPAC Name 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid

Synthesis of 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid

The primary and most established method for the synthesis of 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid is the Pfitzinger reaction .[2][7][8] This versatile one-pot reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base.[8][9][10]

For the synthesis of the title compound, 5,7-dimethylisatin is reacted with acetophenone in the presence of a base like potassium hydroxide.[7] The reaction proceeds through the base-catalyzed hydrolysis of the isatin to an α-keto acid, followed by condensation with the enolate of acetophenone, and subsequent cyclization and dehydration to yield the quinoline ring system.[8]

Experimental Protocol: Pfitzinger Synthesis

The following protocol is a generalized procedure based on established methodologies for the synthesis of 2-phenylquinoline-4-carboxylic acid derivatives.[4][7][11]

Materials:

  • 5,7-Dimethylisatin

  • Acetophenone

  • Potassium Hydroxide (KOH)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric Acid (HCl) or Acetic Acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide in a mixture of methanol or ethanol and a small amount of water.

  • To this basic solution, add 5,7-dimethylisatin and acetophenone in equimolar amounts.

  • Heat the reaction mixture to reflux (approximately 100°C) and maintain for 24 hours.[7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in water and wash with an organic solvent like diethyl ether to remove any unreacted acetophenone.

  • Cool the aqueous layer in an ice bath and acidify with hydrochloric acid or acetic acid to a pH of approximately 2-5 to precipitate the carboxylic acid product.[9]

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Pfitzinger_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up & Purification 5,7-Dimethylisatin 5,7-Dimethylisatin Reaction Pfitzinger Reaction 5,7-Dimethylisatin->Reaction Acetophenone Acetophenone Acetophenone->Reaction KOH Potassium Hydroxide (Base) KOH->Reaction Heat Reflux (100°C, 24h) Heat->Reaction Acidification Acidification (HCl/AcOH) Purification Recrystallization Acidification->Purification Precipitate Product 6,8-Dimethyl-2-phenylquinoline- 4-carboxylic acid Purification->Product Purified Product Reaction->Acidification Crude Product

Caption: Workflow for the Pfitzinger synthesis of 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid.

Physicochemical Properties

Melting Point
Solubility

The solubility of quinoline-4-carboxylic acids is generally poor in water but can be increased by adjusting the pH to form a more soluble carboxylate salt.[13] These compounds typically exhibit solubility in organic solvents.

SolventExpected SolubilityRationale
Water Poorly solubleThe molecule is largely nonpolar due to the aromatic rings.
Aqueous Base (e.g., NaOH) SolubleForms the sodium salt of the carboxylic acid, which is more polar.
Dimethyl Sulfoxide (DMSO) SolubleA highly polar aprotic solvent capable of dissolving a wide range of organic compounds.[14]
Ethanol/Methanol Sparingly to moderately solubleThe hydroxyl group of the alcohol can interact with the carboxylic acid.
Chloroform/Dichloromethane Sparingly solubleThe polarity is intermediate.
pKa

The acidity of the carboxylic acid group is a crucial parameter influencing its ionization state at physiological pH. The pKa of the carboxylic acid proton in quinoline-4-carboxylic acids is influenced by the electron-withdrawing nature of the quinoline ring system. For comparison, the pKa of benzoic acid is approximately 4.2. Due to the electron-withdrawing effect of the quinoline ring, the pKa of 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid is expected to be in a similar or slightly more acidic range.

Spectroscopic Characterization

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental NMR spectra for 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid are not available in the searched literature. However, the expected chemical shifts can be predicted based on the known values for similar structures and the general principles of NMR spectroscopy.[15][16][17][18][19][20]

Expected ¹H NMR Chemical Shifts:

  • Carboxylic Acid Proton (-COOH): A broad singlet in the downfield region, typically between 10-13 ppm.[15]

  • Aromatic Protons (Quinoline and Phenyl Rings): Multiple signals in the range of 7.0-8.5 ppm. The specific coupling patterns would reveal the substitution on the rings.

  • Methyl Protons (-CH₃): Two distinct singlets, likely in the range of 2.0-3.0 ppm.

Expected ¹³C NMR Chemical Shifts:

  • Carboxylic Carbonyl Carbon (-COOH): A signal in the range of 165-175 ppm.[21]

  • Aromatic and Quinoline Carbons: Multiple signals between 120-150 ppm.

  • Methyl Carbons (-CH₃): Signals in the upfield region, typically between 15-25 ppm.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule. For 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid, the molecular ion peak (M⁺) would be observed at m/z 277.

Expected Fragmentation Pattern:

Aromatic carboxylic acids typically show a prominent molecular ion peak.[15][21][22][23][24] Common fragmentation pathways include:

  • Loss of a hydroxyl radical (-OH): Resulting in a fragment ion at [M-17]⁺.[21][23]

  • Loss of a carboxyl group (-COOH): Leading to a fragment at [M-45]⁺.[21][23]

The fragmentation of the quinoline ring itself can also lead to a series of characteristic smaller fragment ions.

MS_Fragmentation M+ [M]⁺˙ m/z = 277 M-17 [M-OH]⁺ m/z = 260 M+->M-17 - •OH M-45 [M-COOH]⁺ m/z = 232 M+->M-45 - •COOH Further_Frag Further Fragmentation of Quinoline Ring M-45->Further_Frag

Caption: Predicted major fragmentation pathways for 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid in mass spectrometry.

Conclusion

This technical guide has synthesized the available information to provide a detailed overview of the physicochemical properties of 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid. While specific experimental data for this exact molecule are limited in the public domain, a strong understanding of its characteristics can be inferred from the well-established chemistry of the Pfitzinger reaction and the analysis of closely related analogs. The provided protocols and predicted data serve as a valuable resource for researchers, enabling them to effectively synthesize, characterize, and utilize this compound in their drug discovery and development endeavors. Further experimental investigation is warranted to precisely determine the physicochemical parameters outlined in this guide.

References

  • JoVE. (2025, May 22). NMR and Mass Spectroscopy of Carboxylic Acids.
  • PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. (2020, March 7). In YouTube. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.12: Fragmentation of Carboxylic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 3). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Unknown. (n.d.).
  • Unknown. (n.d.). Pfitzinger Quinoline Synthesis.
  • PubChem. (n.d.). 2-Phenyl-quinoline-4-carboxylic acid (2-oxo-1-phenyl-propyl)-amide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, July 14). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules. Retrieved from [Link]

  • Wikipedia. (n.d.). Pfitzinger reaction. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Application of pfitzinger reaction in. Retrieved from [Link]

  • Frontiers in Chemistry. (2022, July 13). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. Retrieved from [Link]

  • Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • ResearchGate. (n.d.). pKa values for carboxylic acids 17 a–c (22 °C) and 26 (25 °C). Retrieved from [Link]

  • PubChemLite. (n.d.). 6,7-dimethyl-2-phenylquinoline-4-carboxylic acid. Retrieved from [Link]

  • mzCloud. (2016, March 3). 7 Methyl 2 phenylquinoline 4 carboxylic acid. Retrieved from [Link]

  • Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). pKa Data Compiled by R. Williams page-1. Retrieved from [Link]

  • Frontiers. (2022, July 14). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. Retrieved from [Link]

  • ResearchGate. (2017, March 19). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Human Metabolome Database. (2021, September 11). Showing metabocard for Quinoline-4-carboxylic acid (HMDB0257047). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. Retrieved from [Link]

  • UNT Digital Library. (2025, December 15). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid (CAS: 337496-05-6)

For Researchers, Scientists, and Drug Development Professionals Abstract 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid is a heterocyclic small molecule belonging to the quinoline-4-carboxylic acid class. This guide pr...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid is a heterocyclic small molecule belonging to the quinoline-4-carboxylic acid class. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, and, based on extensive evidence from structurally related analogs, its potential as a modulator of key therapeutic targets in oncology and immunology. We delve into the established Pfitzinger reaction for its synthesis and explore the probable mechanisms of action, focusing on the inhibition of Dihydroorotate Dehydrogenase (DHODH) and Histone Deacetylases (HDACs). This document is intended to serve as a foundational resource, complete with detailed experimental protocols, to empower researchers in their investigation and application of this compound in drug discovery and development.

Introduction: The Quinoline-4-Carboxylic Acid Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a broad spectrum of biological activities. The 2-phenylquinoline-4-carboxylic acid moiety, in particular, has garnered significant attention due to its synthetic accessibility and its ability to interact with various biological targets. These derivatives have been extensively investigated for their therapeutic potential as anticancer, anti-inflammatory, antiviral, and antibacterial agents. The strategic placement of substituents on the quinoline and phenyl rings allows for the fine-tuning of their pharmacological profiles, making this class of compounds a fertile ground for the development of novel therapeutics.

Physicochemical Properties

A clear understanding of the physicochemical properties of 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid is essential for its application in experimental settings.

PropertyValueSource
CAS Number 337496-05-6Internal Data
Molecular Formula C₁₈H₁₅NO₂Internal Data
Molecular Weight 277.32 g/mol Internal Data
Melting Point 231-232 °C[1]
Appearance White to off-white solid[2]
Solubility Soluble in organic solvents like DMSO and methanol.Implied by synthesis protocols

Synthesis of 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid

The primary and most efficient method for the synthesis of 2-phenylquinoline-4-carboxylic acid derivatives is the Pfitzinger reaction . This reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base.

The Pfitzinger Reaction: Mechanism and Rationale

The Pfitzinger reaction is a robust and versatile method for constructing the quinoline-4-carboxylic acid core. The reaction proceeds through a well-established mechanism:

  • Base-catalyzed ring opening of isatin: The reaction is initiated by the hydrolysis of the amide bond in the isatin ring by a strong base, such as potassium hydroxide, to form a keto-acid intermediate.

  • Condensation and Imine/Enamine formation: The resulting aniline derivative then reacts with the carbonyl group of the α-methylene ketone (in this case, acetophenone) to form an imine, which can tautomerize to the more reactive enamine.

  • Intramolecular Cyclization and Dehydration: The enamine undergoes an intramolecular cyclization, followed by dehydration, to yield the final quinoline-4-carboxylic acid product.

The choice of the Pfitzinger reaction is justified by its high efficiency, the ready availability of the starting materials, and its proven reliability in generating a wide array of substituted quinoline-4-carboxylic acids.

Pfitzinger_Reaction Isatin 5,7-Dimethylisatin Intermediate1 Ring-Opened Keto-Acid Isatin->Intermediate1 Base Hydrolysis Acetophenone Acetophenone Intermediate2 Imine/Enamine Adduct Acetophenone->Intermediate2 Base KOH (Base) Intermediate1->Intermediate2 Condensation Product 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid Intermediate2->Product Cyclization & Dehydration

Caption: The Pfitzinger reaction workflow for the synthesis of 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid.

Detailed Experimental Protocol for Synthesis

The following protocol is a detailed, step-by-step guide for the synthesis of 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid via the Pfitzinger reaction.

Materials:

  • 5,7-Dimethylisatin

  • Acetophenone

  • Potassium hydroxide (KOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Rotary evaporator

  • Buchner funnel and flask

  • Filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare a solution of 33% aqueous potassium hydroxide. For a representative scale, dissolve an appropriate amount of KOH in water. To this, add methanol.

  • Addition of Reactants: Add 5,7-dimethylisatin and an equimolar amount of acetophenone to the basic solution.

  • Reaction Conditions: Heat the reaction mixture to 100°C and maintain this temperature with vigorous stirring for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up - Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Work-up - Dissolution and Neutralization: Dissolve the resulting residue in water. Slowly add hydrochloric acid to the aqueous solution to adjust the pH to approximately 2. A precipitate will form.

  • Isolation of the Product: Collect the precipitated solid by suction filtration using a Buchner funnel.

  • Purification: Wash the collected solid with cold water to remove any remaining salts. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

  • Drying: Dry the purified product under vacuum to yield 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid as a solid.

Potential Biological Activities and Mechanisms of Action

While specific biological data for 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid is not extensively reported in the public domain, the broader class of 2-phenylquinoline-4-carboxylic acid derivatives has been shown to exhibit potent activity through two primary mechanisms: inhibition of Dihydroorotate Dehydrogenase (DHODH) and inhibition of Histone Deacetylases (HDACs).

Dihydroorotate Dehydrogenase (DHODH) Inhibition

DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[3] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines and are therefore particularly sensitive to the inhibition of this pathway.

Mechanism of Action:

DHODH catalyzes the oxidation of dihydroorotate to orotate. Inhibition of DHODH leads to a depletion of the pyrimidine pool, which in turn results in cell cycle arrest and the induction of apoptosis. This makes DHODH an attractive target for the development of anticancer and immunosuppressive drugs. Several 2-phenylquinoline-4-carboxylic acid derivatives have been identified as potent DHODH inhibitors.[4]

DHODH_Pathway Compound 6,8-Dimethyl-2-phenylquinoline- 4-carboxylic acid DHODH DHODH Compound->DHODH Inhibition DHO Dihydroorotate Orotate Orotate DHO->Orotate Oxidation Pyrimidines Pyrimidines (dUMP, dCTP) Orotate->Pyrimidines DNA_RNA DNA & RNA Synthesis Pyrimidines->DNA_RNA CellCycle Cell Cycle Arrest DNA_RNA->CellCycle Apoptosis Apoptosis DNA_RNA->Apoptosis

Caption: Proposed mechanism of action via DHODH inhibition.

Histone Deacetylase (HDAC) Inhibition

HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone and non-histone proteins.[5] Aberrant HDAC activity is a hallmark of many cancers, leading to the silencing of tumor suppressor genes and the promotion of cell survival and proliferation.

Mechanism of Action:

HDAC inhibitors restore the acetylation levels of histones, leading to a more open chromatin structure and the re-expression of silenced tumor suppressor genes. This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells. The 2-phenylquinoline-4-carboxylic acid scaffold has been successfully incorporated into the "cap" region of HDAC inhibitors, which interacts with the surface of the enzyme's active site.[6][7]

HDAC_Pathway Compound 6,8-Dimethyl-2-phenylquinoline- 4-carboxylic acid HDAC HDAC Compound->HDAC Inhibition Histones_Ac Acetylated Histones Histones Deacetylated Histones Histones_Ac->Histones Deacetylation OpenChromatin Open Chromatin (Gene Expression) Histones_Ac->OpenChromatin Chromatin Condensed Chromatin (Gene Silencing) Histones->Chromatin TumorSuppressors Tumor Suppressor Genes OpenChromatin->TumorSuppressors Expression CellCycleArrest Cell Cycle Arrest TumorSuppressors->CellCycleArrest Apoptosis Apoptosis TumorSuppressors->Apoptosis

Caption: Proposed mechanism of action via HDAC inhibition.

Experimental Protocols for Biological Evaluation

To facilitate the investigation of the biological activities of 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid, the following detailed protocols for key in vitro assays are provided.

In Vitro DHODH Inhibition Assay (Spectrophotometric)

This assay measures the direct inhibition of recombinant human DHODH enzyme activity.

Principle: The activity of DHODH is determined by monitoring the reduction of the dye 2,6-dichlorophenolindophenol (DCIP), which is coupled to the oxidation of dihydroorotate. The decrease in absorbance at 600 nm is proportional to DHODH activity.

Materials:

  • Recombinant human DHODH

  • Dihydroorotate (DHO)

  • 2,6-dichlorophenolindophenol (DCIP)

  • Coenzyme Q10

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100)

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Compound Preparation: Prepare a stock solution of 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid in DMSO. Perform serial dilutions to obtain a range of concentrations for IC₅₀ determination.

  • Assay Setup: In a 96-well plate, add 2 µL of the compound dilutions (or DMSO for vehicle control).

  • Enzyme Addition: Add a solution of recombinant human DHODH to each well and incubate for 30 minutes at 25°C to allow for inhibitor binding.

  • Reaction Initiation: Prepare a reaction mix containing DHO, DCIP, and Coenzyme Q10 in the assay buffer. Initiate the reaction by adding the reaction mix to each well.

  • Measurement: Immediately measure the decrease in absorbance at 600 nm in kinetic mode for 10-15 minutes.

  • Data Analysis: Calculate the initial reaction velocity for each concentration. Determine the percentage of inhibition relative to the DMSO control and calculate the IC₅₀ value by fitting the data to a dose-response curve.

In Vitro HDAC Inhibition Assay (Fluorometric)

This assay measures the direct inhibition of HDAC enzyme activity.

Principle: A fluorogenic HDAC substrate is deacetylated by HDACs. Subsequent treatment with a developing solution cleaves the deacetylated substrate, releasing a fluorophore that can be quantified.

Materials:

  • HDAC assay kit (commercially available kits are recommended) containing:

    • HDAC substrate

    • Assay buffer

    • HDAC enzyme (or nuclear extract)

    • Developer solution

    • HDAC inhibitor (for positive control, e.g., Trichostatin A)

  • 96-well black microplate

  • Fluorescent microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid in DMSO and perform serial dilutions.

  • Assay Setup: In a 96-well black plate, add the HDAC substrate and assay buffer.

  • Inhibitor and Enzyme Addition: Add the compound dilutions (or DMSO for control) to the wells, followed by the HDAC enzyme or nuclear extract.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Development: Add the developer solution to each well and incubate at room temperature for 15-30 minutes.

  • Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation, 460 nm emission).

  • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of the compound on the metabolic activity of living cells, which is an indicator of cell viability.[2][8][9][10]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in viable cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., HCT-116, K562)

  • Cell culture medium and supplements

  • 96-well cell culture plate

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Remove the treatment medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Conclusion and Future Directions

6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid represents a promising scaffold for the development of novel therapeutic agents. Its straightforward synthesis via the Pfitzinger reaction and the well-documented biological activities of the broader 2-phenylquinoline-4-carboxylic acid class, particularly as inhibitors of DHODH and HDACs, provide a strong rationale for its further investigation. The experimental protocols detailed in this guide offer a clear path for researchers to elucidate the specific biological activities and mechanisms of action of this compound. Future studies should focus on obtaining specific quantitative data for 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid, including its IC₅₀ values against a panel of cancer cell lines and its inhibitory activity against purified DHODH and various HDAC isoforms. Such data will be crucial in determining its potential as a lead compound for drug development.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Retrieved from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved from [Link]

  • Pfitzinger reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • MTT (Assay protocol). (2023, February 27). protocols.io. Retrieved from [Link]

  • The Role of HDACs in the Response of Cancer Cells to Cellular Stress and the Potential for Therapeutic Intervention. (n.d.). MDPI. Retrieved from [Link]

  • Mechanisms of HDACs in cancer development. (n.d.). Frontiers. Retrieved from [Link]

  • Mechanisms of HDACs in cancer development. (n.d.). PubMed Central. Retrieved from [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022, July 13). Frontiers. Retrieved from [Link]

  • 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid | 337496-05-6. (n.d.). Retrieved from [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022, July 14). PubMed. Retrieved from [Link]

  • Histone Deacetylase Pathway. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • HDACs and HDAC Inhibitors in Cancer Development and Therapy. (n.d.). PubMed Central. Retrieved from [Link]

  • Design of 2-substituted phenylquinoline-4-carboxylic acid bearing HDAC inhibitors. (n.d.). Retrieved from [Link]

  • Pfitzinger Synthesis Mechanism | Heterocyclic Compounds 17. (2024, June 9). YouTube. Retrieved from [Link]

  • Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy. (2025, October 27). NIH. Retrieved from [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022, July 14). PubMed Central. Retrieved from [Link]

  • Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery. (2017, July 26). NCBI. Retrieved from [Link]

  • Reactivation of Dihydroorotate Dehydrogenase-Driven Pyrimidine Biosynthesis Restores Tumor Growth of Respiration-Deficient Cancer Cells. (n.d.). PubMed Central. Retrieved from [Link]

  • Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma. (2020, October 15). NIH. Retrieved from [Link]

  • Dihydroorotate dehydrogenase. (n.d.). In Wikipedia. Retrieved from [Link]

  • Mysteries of partial dihydroorotate dehydrogenase inhibition and leukemia terminal differentiation. (2020, June 5). Haematologica. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (n.d.). NIH. Retrieved from [Link]

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Exploratory

A Guide to the Structural Elucidaion of 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for the structural elucidation of 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid (C₁₈H₁₅NO₂), a substituted quinoline derivative.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering a logical workflow from synthesis to definitive structural confirmation using modern analytical techniques. The methodologies described herein are grounded in established scientific principles, ensuring a self-validating and robust approach to characterization.

Introduction

Quinoline-4-carboxylic acids are a significant class of heterocyclic compounds with a wide range of pharmacological activities, making them attractive scaffolds in medicinal chemistry.[4][5] The precise determination of their molecular structure is a critical first step in understanding their structure-activity relationships (SAR) and advancing drug discovery efforts. This guide will use 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid as a case study to illustrate the synergistic application of synthetic chemistry, mass spectrometry, and nuclear magnetic resonance spectroscopy for unambiguous structure elucidation.

Part 1: Synthesis and Verification of Molecular Formula

The initial step in the structural elucidation of a novel compound is its synthesis and the confirmation of its molecular formula and weight.

Synthesis via Pfitzinger Reaction

A common and effective method for the synthesis of 2-phenylquinoline-4-carboxylic acids is the Pfitzinger reaction.[6] In the case of 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid, the synthesis involves the condensation of 5,7-dimethylisatin with acetophenone in the presence of a base.[1]

Experimental Protocol: Pfitzinger Synthesis

  • Reaction Setup: In a round-bottom flask, dissolve 5,7-dimethylisatin in a suitable alcoholic solvent (e.g., ethanol) containing a strong base such as potassium hydroxide.

  • Addition of Ketone: To this solution, add an equimolar amount of acetophenone.

  • Reflux: Heat the reaction mixture to reflux for several hours to ensure the completion of the condensation and cyclization.

  • Work-up: After cooling, the reaction mixture is typically acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid product.

  • Purification: The crude product is then collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid.

High-Resolution Mass Spectrometry (HRMS)

Following synthesis and purification, high-resolution mass spectrometry is employed to confirm the elemental composition and molecular weight of the synthesized compound.

Experimental Protocol: HRMS Analysis

  • Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: The sample is introduced into a high-resolution mass spectrometer, such as a Quadrupole-Orbitrap or TOF (Time-of-Flight) instrument, typically using electrospray ionization (ESI) in positive ion mode.

  • Data Acquisition: The instrument is calibrated to ensure high mass accuracy, and the mass spectrum is acquired over an appropriate mass range.

Expected Results and Interpretation

The HRMS analysis is expected to yield a protonated molecular ion [M+H]⁺ with a mass-to-charge ratio (m/z) that corresponds to the calculated exact mass of C₁₈H₁₆NO₂⁺. This provides strong evidence for the correct elemental composition.

ParameterExpected Value
Molecular Formula C₁₈H₁₅NO₂
Molecular Weight 277.32 g/mol [1][2][3]
Calculated Exact Mass 277.1103
Expected [M+H]⁺ Ion 278.1176

Part 2: Spectroscopic Characterization for Structural Confirmation

Once the molecular formula is confirmed, a combination of spectroscopic techniques is used to piece together the connectivity of the atoms and confirm the final structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are the most powerful tools for elucidating the detailed structure of organic molecules. The predicted spectra for 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid are based on the analysis of structurally similar compounds.[6][7]

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is crucial for observing the acidic proton of the carboxylic acid.

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Predicted ¹H NMR Spectrum (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.5br s1H-COOHThe acidic proton of the carboxylic acid is expected to be a broad singlet at a downfield chemical shift.
~8.2-8.4m2HH-2', H-6' (Phenyl)Protons on the phenyl ring adjacent to the quinoline core.
~7.9-8.1m1HH-5Aromatic proton on the quinoline core.
~7.5-7.7m3HH-3', H-4', H-5' (Phenyl)Remaining protons on the phenyl ring.
~7.4s1HH-7Aromatic proton on the quinoline core, singlet due to no adjacent protons.
~7.2s1HH-3Aromatic proton on the quinoline core.
~2.5s3H-CH₃ (at C-6)Methyl protons, singlet.
~2.4s3H-CH₃ (at C-8)Methyl protons, singlet.

Predicted ¹³C NMR Spectrum (in DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
~168-COOHCarboxylic acid carbonyl carbon.
~155C-2Carbon of the quinoline ring attached to the phenyl group.
~148C-8aQuaternary carbon in the quinoline ring.
~138C-1'Quaternary carbon of the phenyl ring.
~137C-4Carbon of the quinoline ring attached to the carboxylic acid.
~135C-6Carbon of the quinoline ring attached to a methyl group.
~130C-8Carbon of the quinoline ring attached to a methyl group.
~129C-2', C-6'Phenyl carbons.
~128C-3', C-5'Phenyl carbons.
~127C-4aQuaternary carbon in the quinoline ring.
~126C-5Quinoline carbon.
~125C-7Quinoline carbon.
~120C-3Quinoline carbon.
~21-CH₃ (at C-6)Methyl carbon.
~18-CH₃ (at C-8)Methyl carbon.
Mass Spectrometry (MS) for Fragmentation Analysis

In addition to high-resolution mass data, the fragmentation pattern observed in the mass spectrum provides valuable information about the structural components of the molecule.

Expected Fragmentation Pattern

Based on studies of similar quinoline-4-carboxylic acids, the following fragmentation pathways are anticipated under electron ionization (EI) or collision-induced dissociation (CID).[8]

  • Loss of COOH: A prominent fragmentation pathway is the loss of the carboxylic acid group as a radical (•COOH, 45 Da), leading to a significant fragment ion.

  • Loss of CO₂: Decarboxylation, the loss of a neutral carbon dioxide molecule (CO₂, 44 Da), is also a common fragmentation for carboxylic acids.

  • Loss of HCN: Quinoline rings are known to fragment via the loss of hydrogen cyanide (HCN, 27 Da).[8]

Fragmentation_Pathway M [M]+• m/z 277 M_minus_COOH [M-COOH]+ m/z 232 M->M_minus_COOH - •COOH M_minus_CO2 [M-CO2]+• m/z 233 M->M_minus_CO2 - CO2 M_minus_COOH_minus_HCN [M-COOH-HCN]+ m/z 205 M_minus_COOH->M_minus_COOH_minus_HCN - HCN

Caption: Predicted mass spectrometry fragmentation pathway.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a rapid and simple technique to identify the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The purified solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition: An IR spectrum is recorded over the range of 4000-400 cm⁻¹.

Expected Key IR Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional Group
2500-3300 (broad)O-H stretchCarboxylic acid
~1700C=O stretchCarboxylic acid
1500-1600C=C and C=N stretchAromatic rings and quinoline
~2950C-H stretchMethyl groups

Part 3: Integrated Approach to Structure Elucidation

The definitive elucidation of the structure of 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid relies on the integration of all the data obtained from the aforementioned techniques.

Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Pfitzinger Reaction Purification Recrystallization Synthesis->Purification HRMS HRMS Purification->HRMS NMR 1H, 13C, 2D NMR Purification->NMR MS MS Fragmentation Purification->MS IR IR Spectroscopy Purification->IR Structure 6,8-Dimethyl-2-phenyl- quinoline-4-carboxylic acid HRMS->Structure Confirms Molecular Formula NMR->Structure Confirms Connectivity MS->Structure Confirms Structural Fragments IR->Structure Confirms Functional Groups

Sources

Foundational

A Technical Guide to the Biological Activities of 2-Phenylquinoline-4-Carboxylic Acid Derivatives

Introduction The 2-phenylquinoline-4-carboxylic acid scaffold is a privileged heterocyclic motif in medicinal chemistry, underpinning a diverse array of biological activities. Its rigid, planar structure, coupled with th...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2-phenylquinoline-4-carboxylic acid scaffold is a privileged heterocyclic motif in medicinal chemistry, underpinning a diverse array of biological activities. Its rigid, planar structure, coupled with the electronic properties of the quinoline ring and the appended phenyl and carboxylic acid groups, provides an ideal framework for molecular recognition by various biological targets. This versatility has led to the development of numerous derivatives with potent anticancer, antibacterial, anti-inflammatory, and antiviral properties. This in-depth technical guide, intended for researchers, scientists, and drug development professionals, synthesizes the current understanding of the biological activities of these compounds, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.

I. Anticancer Activity: Targeting Key Pathways in Malignancy

Derivatives of 2-phenylquinoline-4-carboxylic acid have emerged as a significant class of anticancer agents, primarily due to their ability to inhibit enzymes crucial for cancer cell proliferation and survival. The primary mechanisms of action identified to date include the inhibition of histone deacetylases (HDACs), sirtuins (SIRTs), and dihydroorotate dehydrogenase (DHODH).

Mechanism of Action

1. Histone Deacetylase (HDAC) Inhibition:

A prominent anticancer strategy for 2-phenylquinoline-4-carboxylic acid derivatives is the inhibition of HDACs, enzymes that play a critical role in the epigenetic regulation of gene expression.[1][2][3] Overexpression of certain HDACs is a hallmark of many cancers, leading to the silencing of tumor suppressor genes. The 2-phenylquinoline-4-carboxylic acid core often serves as the "cap" region in a typical HDAC inhibitor pharmacophore, which also includes a zinc-binding group (ZBG) and a linker.[2][3][4] This cap group interacts with the hydrophobic region at the entrance of the HDAC active site.[2][4]

Some derivatives have shown selectivity for specific HDAC isoforms, such as HDAC3.[1][2][3] Inhibition of HDACs by these compounds leads to an accumulation of acetylated histones, resulting in a more open chromatin structure and the re-expression of silenced tumor suppressor genes. This, in turn, can induce cell cycle arrest, typically at the G2/M phase, and promote apoptosis (programmed cell death).[2][4]

HDAC_Inhibition_Pathway PQCA 2-Phenylquinoline- 4-Carboxylic Acid Derivative HDAC HDAC PQCA->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates AcetylatedHistones Acetylated Histones (Increased) HDAC->AcetylatedHistones Blocks Deacetylation Chromatin Chromatin Relaxation AcetylatedHistones->Chromatin TSG Tumor Suppressor Gene Expression Chromatin->TSG CellCycleArrest G2/M Cell Cycle Arrest TSG->CellCycleArrest Apoptosis Apoptosis TSG->Apoptosis

HDAC Inhibition Pathway

2. Sirtuin 3 (SIRT3) Inhibition:

Another avenue of anticancer activity for this class of compounds is the inhibition of SIRT3, a member of the sirtuin family of NAD+-dependent deacetylases.[5][6][7] SIRT3 is primarily located in the mitochondria and plays a role in regulating cellular metabolism and stress responses. In some cancers, particularly certain types of leukemia, SIRT3 is overexpressed and contributes to tumorigenesis.

Derivatives of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid have been identified as potent and selective inhibitors of SIRT3.[5][6][7] The proposed mechanism involves the specific binding of the inhibitor to the active site of SIRT3.[7] Inhibition of SIRT3 in cancer cells has been shown to induce cell cycle arrest, typically at the G0/G1 phase, and promote cell differentiation rather than apoptosis.[5][6] This makes SIRT3 inhibitors a promising therapeutic strategy for cancers where differentiation is blocked.

3. Dihydroorotate Dehydrogenase (DHODH) Inhibition:

The enzyme DHODH is a key player in the de novo pyrimidine biosynthesis pathway, which is essential for DNA and RNA synthesis in rapidly proliferating cancer cells.[8] Certain 2-substituted quinoline-4-carboxylic acid derivatives have been shown to be potent inhibitors of DHODH.[8] The bulky, hydrophobic substituent at the C-2 position is crucial for potent inhibition, while the 4-carboxylic acid group is thought to form a salt bridge with key residues in the enzyme's active site.[8] By inhibiting DHODH, these compounds deplete the cellular pool of pyrimidines, thereby halting DNA and RNA synthesis and arresting cancer cell growth.

Structure-Activity Relationship (SAR)

The anticancer activity of 2-phenylquinoline-4-carboxylic acid derivatives is highly dependent on the nature and position of substituents on the quinoline and phenyl rings, as well as the group attached to the carboxylic acid moiety.

  • Substituents on the 2-Phenyl Ring: Substitutions on the phenyl ring can significantly impact potency. For instance, in the context of HDAC inhibition, difluoride and additional phenyl substitutions have been found to be beneficial for activity.[2]

  • The 4-Carboxylic Acid Moiety and Zinc-Binding Group (ZBG): For HDAC inhibitors, the nature of the ZBG is critical. While hydroxamic acid derivatives often exhibit potent anticancer activity, the corresponding hydrazide derivatives, despite sometimes having strong HDAC inhibitory activity, may show reduced antiproliferative effects.[2][3]

  • Lipophilicity: A correlation has been observed between the lipophilicity of the 2-aryl substituent and cytotoxic effects, with more lipophilic molecules generally demonstrating better activity against cancer cell lines.[9]

Quantitative Data Summary: Anticancer Activity
DerivativeTargetCancer Cell LineIC50 (µM)Reference
D28 HDAC3K562 (Leukemia)1.02[2]
U266 (Myeloma)1.08[2]
MCF-7 (Breast)5.66[2]
A549 (Lung)2.83[2]
P6 SIRT3MV4-11 (Leukemia)7.2[5]
9e COX-2-0.043[10]
Quinoline 13 -HeLa (Cervical)8.3[9]
Quinoline 12 -PC3 (Prostate)31.37[9]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12][13][14]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[13] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest cancer cells from culture and perform a cell count.

    • Seed the cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[11]

  • Compound Treatment:

    • Prepare a stock solution of the 2-phenylquinoline-4-carboxylic acid derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and replace it with 100 µL of the medium containing the test compound at different concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).

    • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12][13]

    • Incubate the plate for 2-4 hours at 37°C, protected from light.[11][12]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.[11]

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[12]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

MTT_Assay_Workflow Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells Incubate24h Incubate 24h SeedCells->Incubate24h AddCompound Add Test Compound Dilutions Incubate24h->AddCompound IncubateTreatment Incubate for Treatment Period (e.g., 48-72h) AddCompound->IncubateTreatment AddMTT Add MTT Solution IncubateTreatment->AddMTT IncubateMTT Incubate 2-4h AddMTT->IncubateMTT Solubilize Solubilize Formazan Crystals IncubateMTT->Solubilize ReadAbsorbance Read Absorbance at 570 nm Solubilize->ReadAbsorbance AnalyzeData Calculate % Viability and IC50 ReadAbsorbance->AnalyzeData End End AnalyzeData->End

MTT Assay Workflow

II. Antibacterial Activity: A Renewed Interest in Quinolone Scaffolds

While structurally distinct from the widely used fluoroquinolone antibiotics, 2-phenylquinoline-4-carboxylic acid derivatives have demonstrated promising antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[15][16]

Mechanism of Action

The precise mechanism of antibacterial action for all 2-phenylquinoline-4-carboxylic acid derivatives is not fully elucidated. However, molecular docking studies for some derivatives suggest that they may act by inhibiting bacterial DNA gyrase.[17] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, and its inhibition leads to bacterial cell death. This is a well-established mechanism for quinolone antibiotics.

Structure-Activity Relationship (SAR)

The antibacterial potency of these derivatives is influenced by the substituents on the core structure.

  • Introduction of Basic Groups: The incorporation of basic moieties, such as piperazine or morpholine, can be beneficial for regulating physicochemical properties and influencing the potency and spectrum of antibacterial activity.[15]

  • Aryl Ring at the 2-Position: The presence of an aryl ring at the C-2 position is generally considered important for good antibacterial activity.[17]

Quantitative Data Summary: Antibacterial Activity
DerivativeBacterial StrainMIC (µg/mL)Reference
5a4 Staphylococcus aureus64[15]
5a7 Escherichia coli128[15]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.[18]

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum:

    • From a fresh culture, prepare a bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.[18]

  • Compound Dilution:

    • Perform a two-fold serial dilution of the test compounds in MHB in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well containing the diluted compounds.

    • Include a growth control (bacteria and MHB without compound) and a sterility control (MHB only).

    • Incubate the plates at 37°C for 18-24 hours.[18]

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[18]

III. Anti-inflammatory Activity: Targeting the Enzymes of Inflammation

Several 2-phenylquinoline-4-carboxylic acid derivatives have demonstrated significant anti-inflammatory properties, with some acting as potent cyclooxygenase-2 (COX-2) inhibitors.[10][19][20]

Mechanism of Action

The primary anti-inflammatory mechanism for these compounds is the selective inhibition of COX-2.[10][19][20] COX-2 is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation. By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, these compounds can reduce inflammation with a potentially lower risk of gastrointestinal side effects associated with non-selective NSAIDs. Molecular modeling studies have shown that the p-MeSO₂ substituent on the C-2 phenyl ring of some derivatives can orient into the secondary pocket of the COX-2 active site, while the carboxyl group can interact with key amino acid residues like Arg120.[10][19]

Structure-Activity Relationship (SAR)
  • Substituents on the C-2 Phenyl Ring: The presence of a methylsulfonyl (MeSO₂) pharmacophore at the para-position of the C-2 phenyl ring is a key feature for potent and selective COX-2 inhibition.[10][19]

  • Substituents on the Quinoline Ring: The presence of lipophilic substituents on the C-7 and C-8 positions of the quinoline ring is important for enhancing COX-2 inhibitory activity.[10][19]

Quantitative Data Summary: Anti-inflammatory Activity
DerivativeTargetIC50 (µM)Reference
9e COX-20.043[10]
4f (in vitro HRBC)0.064[21]
4h COX-20.026[21]
4j COX-20.102[21]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible in vivo model of acute inflammation.[22][23][24][25][26]

Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a test compound is measured by its ability to reduce this edema compared to a control group.[25]

Step-by-Step Methodology:

  • Animal Acclimatization and Grouping:

    • Acclimatize male Wistar or Sprague-Dawley rats (180-200 g) to laboratory conditions for at least one week.

    • Randomly divide the animals into groups (n=6 per group): a vehicle control group, a positive control group (e.g., indomethacin), and one or more test groups receiving different doses of the 2-phenylquinoline-4-carboxylic acid derivative.[22]

  • Baseline Measurement and Dosing:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.[22]

    • Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.).

  • Induction of Edema:

    • One hour after dosing, inject 0.1 mL of a 1% carrageenan solution in sterile saline into the subplantar region of the right hind paw of each rat.[22][24]

  • Paw Volume Measurement:

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using the plethysmometer.[22][26]

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group.

IV. Antiviral Activity: A New Frontier

Recent studies have highlighted the potential of 2-phenylquinoline derivatives as broad-spectrum antiviral agents, with notable activity against coronaviruses, including SARS-CoV-2.[27][28][29]

Mechanism of Action

For their activity against SARS-CoV-2, some 2-phenylquinoline derivatives have been shown to inhibit the viral helicase (nsp13).[27][28] The helicase is a highly conserved enzyme that is essential for viral RNA replication. By inhibiting this enzyme, the compounds can effectively block the viral life cycle. Other proposed mechanisms include inhibition of the papain-like protease (PLpro), which is also crucial for viral replication and for suppressing the host immune response.[30]

Quantitative Data Summary: Antiviral Activity
DerivativeVirusEC50 (µM)Reference
PQQ4O (1a) SARS-CoV-26[27][28]
Various analogs HCoV-229E0.2 - 9.4[27][29]
Various analogs HCoV-OC430.6 - 7.7[27][29]

V. Synthesis of the 2-Phenylquinoline-4-Carboxylic Acid Scaffold

A common and efficient method for the synthesis of 2-phenylquinoline-4-carboxylic acids is the Doebner reaction .[1][31][32]

Principle of the Doebner Reaction

This is a one-pot, three-component reaction involving an aniline, an aldehyde (in this case, benzaldehyde), and pyruvic acid.[1][31] The reaction proceeds through the formation of a Schiff base from the aniline and aldehyde, followed by the addition of the enolate of pyruvic acid. The resulting intermediate undergoes intramolecular cyclization and subsequent dehydration and oxidation to yield the final aromatic product.[1]

Experimental Protocol: Doebner Reaction

Step-by-Step Methodology:

  • Reaction Setup:

    • In a round-bottom flask, combine aniline (1.1 mmol), benzaldehyde (1.0 mmol), and pyruvic acid (1.0 mmol) in ethanol (5 mL).[1]

    • A catalytic amount of an acid, such as trifluoroacetic acid or a Lewis acid like iron(III) triflate, can be added to improve the reaction rate and yield.[1]

  • Reaction Conditions:

    • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) with stirring for several hours (e.g., 3 hours).[1]

    • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution.

    • Pour the mixture into ice water with stirring to precipitate the crude product.

    • Filter the solid and wash it with water.

    • For purification, the crude product can be dissolved in an aqueous solution of a base (e.g., K₂CO₃) to form the carboxylate salt. The solution is then filtered to remove non-acidic impurities, and the product is re-precipitated by the addition of acid.

    • The purified product is then filtered, washed with water, and dried.[1]

Conclusion

The 2-phenylquinoline-4-carboxylic acid scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. The diverse biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral effects, stem from the ability of its derivatives to interact with a range of biological targets. The continued exploration of the structure-activity relationships and mechanisms of action of these compounds, guided by the robust experimental methodologies outlined in this guide, will undoubtedly lead to the discovery of novel and effective drugs for a variety of diseases.

References

  • Hui, Q., Zhang, L., Feng, J., & Zhang, L. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 937225. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Hui, Q., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 880067. [Link]

  • Sanna, V., et al. (2022). Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. ACS Medicinal Chemistry Letters, 13(5), 855–864. [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT. [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. [Link]

  • Hui, Q., Zhang, L., Feng, J., & Zhang, L. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10. [Link]

  • Hui, Q., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. [Link]

  • Miles, L. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. [Link]

  • Zhang, L., et al. (2024). Structural modification of 2‐phenylquinoline‐4‐carboxylic acid containing SIRT3 inhibitors for the cancer differentiation therapy. ResearchGate. [Link]

  • Hui, Q., Zhang, L., Feng, J., & Zhang, L. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. [Link]

  • Various Authors. (n.d.). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. ResearchGate. [Link]

  • Hui, Q., Zhang, L., Feng, J., & Zhang, L. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PMC - NIH. [Link]

  • Wang, X., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. PMC - NIH. [Link]

  • Hui, Q., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. PMC - NIH. [Link]

  • Zarghi, A., et al. (2009). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. PubMed. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

  • Sanna, V., et al. (2022). Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. PubMed. [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]

  • Sanna, V., et al. (2022). Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. ACS Medicinal Chemistry Letters. [Link]

  • Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. Springer Nature Experiments. [Link]

  • Wang, X., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI. [Link]

  • Zarghi, A., et al. (2025). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. ResearchGate. [Link]

  • Wikipedia. (n.d.). Doebner reaction. [Link]

  • ResearchGate. (n.d.). Design of 2-substituted phenylquinoline-4-carboxylic acid bearing HDAC inhibitors. [Link]

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PMC - NIH. [Link]

  • Various Authors. (n.d.). Inhibitory Activity of Selected 2-PhQs against SARS-CoV-2 Non-structural Proteins. ResearchGate. [Link]

  • Bohrium. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. [Link]

  • Wang, X., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Semantic Scholar. [Link]

  • Taylor & Francis Online. (2016). Synthesis and evaluation of antibacterial and antioxidant activity of novel 2-phenyl-quinoline analogs derivatized at position 4. [Link]

  • PubMed. (2016). Synthesis and evaluation of antibacterial and antioxidant activity of novel 2-phenyl-quinoline analogs derivatized at position 4 with aromatically substituted 4H-1,2,4-triazoles. [Link]

  • News-Medical.Net. (2025). New quinoline-based antiviral shows strong promise against SARS-CoV-2. [Link]

  • Royal Society of Chemistry. (n.d.). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry. [Link]

  • PubMed. (n.d.). Efficacy of phenyl quinoline phenol derivatives as COX-2 inhibitors; an approach to emergent the small molecules as the anti-inflammatory and analgesic therapeutics. [Link]

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Exploratory

Spectroscopic Characterization of 6,8-Dimethyl-2-phenylquinoline-4-carboxylic Acid: A Technical Guide

Introduction to 6,8-Dimethyl-2-phenylquinoline-4-carboxylic Acid 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid belongs to the quinoline carboxylic acid class of compounds, a structural motif of significant interest in...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to 6,8-Dimethyl-2-phenylquinoline-4-carboxylic Acid

6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid belongs to the quinoline carboxylic acid class of compounds, a structural motif of significant interest in medicinal chemistry due to its wide range of biological activities, including antibacterial and anticancer properties.[1][2] The precise characterization of this molecule is paramount for its application in drug discovery and development, ensuring its identity, purity, and structural integrity. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's architecture.

Molecular Structure and Properties:

  • Chemical Name: 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid

  • CAS Number: 337496-05-6[3]

  • Molecular Formula: C₁₈H₁₅NO₂[4]

  • Molecular Weight: 277.32 g/mol [4]

  • Synthesis: Typically synthesized via a Pfitzinger reaction between 5,7-dimethylisatin and acetophenone.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline and phenyl rings, the two methyl groups, and the carboxylic acid proton. The chemical shifts are influenced by the electronic environment of each proton. The predicted chemical shifts, multiplicities, and coupling constants are based on data from structurally similar compounds.[5]

Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz)
Carboxylic Acid (-COOH)13.0 - 14.0Singlet (broad)-
H5~8.0Singlet-
H7~7.6Singlet-
Phenyl Protons (ortho)8.2 - 8.4Doublet7-8
Phenyl Protons (meta, para)7.4 - 7.6Multiplet-
H3~8.3Singlet-
8-CH₃~2.6Singlet-
6-CH₃~2.4Singlet-

Note: Spectra are typically recorded in DMSO-d₆ or CDCl₃. The carboxylic acid proton signal may be broad and its chemical shift can be highly dependent on solvent and concentration.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all 18 carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.

Assignment Predicted δ (ppm)
Carboxylic Acid (C=O)167 - 169
C4148 - 150
C2156 - 158
C8a146 - 148
C6137 - 139
C8136 - 138
C4a123 - 125
C5130 - 132
C7129 - 131
Phenyl C (ipso)138 - 140
Phenyl C (ortho, meta, para)127 - 131
C3118 - 120
8-CH₃~18
6-CH₃~21
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, spectral width of 16 ppm, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024-4096 scans, spectral width of 240 ppm, relaxation delay of 2 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).[6]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert into NMR Spectrometer C->D E Acquire 1H & 13C Spectra D->E F Fourier Transform E->F G Phase & Baseline Correction F->G H Chemical Shift Calibration G->H I Structure Elucidation H->I

Caption: General workflow for NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.

Predicted Mass Spectrum
  • Molecular Ion (M⁺•): The electron ionization (EI) mass spectrum is expected to show a strong molecular ion peak at m/z 277.

  • [M+H]⁺ Ion: In electrospray ionization (ESI), a common technique for this class of compounds, the protonated molecule [M+H]⁺ would be observed at m/z 278.

  • Key Fragmentation: A characteristic fragmentation pathway for quinoline-4-carboxylic acids is the loss of the carboxyl group (•COOH, 45 Da) or carbon dioxide (CO₂, 44 Da).[7]

    • [M - COOH]⁺: m/z 232

    • [M - CO₂]⁺•: m/z 233

Experimental Protocol for HRMS (ESI) Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the spectrum in positive ion mode.

    • Typical ESI parameters: capillary voltage of 3-4 kV, cone voltage of 20-40 V.

  • Data Analysis: Determine the accurate mass of the [M+H]⁺ ion and use it to calculate the elemental composition. Compare the measured mass with the theoretical mass for C₁₈H₁₆NO₂⁺ (278.1176).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibration Intensity
2500 - 3300O-H stretch (carboxylic acid)Broad
3000 - 3100C-H stretch (aromatic)Medium
2850 - 3000C-H stretch (methyl)Medium
1700 - 1730C=O stretch (carboxylic acid)Strong
1500 - 1600C=C and C=N stretch (aromatic rings)Medium-Strong
1400 - 1500C-H bend (methyl)Medium

Note: The broad O-H stretch is a hallmark of a carboxylic acid and is due to hydrogen bonding.[8]

Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • Solid (KBr pellet): Mix a small amount of the compound with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Solid (ATR): Place a small amount of the solid sample directly on the crystal of an attenuated total reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands and assign them to the corresponding functional groups.

IR_Analysis A Sample Preparation (KBr Pellet or ATR) B Acquire Background Spectrum A->B C Acquire Sample Spectrum B->C D Identify Characteristic Bands C->D E Correlate with Functional Groups D->E

Sources

Foundational

An In-depth Technical Guide to the History and Discovery of Substituted Quinoline-4-Carboxylic Acids

This guide provides a comprehensive exploration of the substituted quinoline-4-carboxylic acids, a class of compounds that has indelibly shaped the landscape of medicinal chemistry. From their serendipitous discovery to...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the substituted quinoline-4-carboxylic acids, a class of compounds that has indelibly shaped the landscape of medicinal chemistry. From their serendipitous discovery to their evolution into potent therapeutic agents, this document will detail the key scientific milestones, synthetic strategies, and structure-activity relationships that have defined this remarkable journey.

A Serendipitous Beginning: The Dawn of the Quinolone Era

The story of the quinolone antibiotics begins not with a targeted search, but with a fortuitous accident during the synthesis of the antimalarial drug chloroquine in the 1960s.[1] Researchers George Lesher and his colleagues at the Sterling-Winthrop Research Institute isolated a byproduct that demonstrated unexpected antibacterial activity.[2] This compound, named nalidixic acid, was the first of the synthetic quinolone antibiotics and was introduced for clinical use in 1967.[1][3][4]

Initially, nalidixic acid showed marked activity against Gram-negative bacteria and was primarily used for treating urinary tract infections.[1][2] Its mechanism of action, the inhibition of bacterial DNA replication, was a novel approach to combating bacterial infections.[1][2] However, its limited spectrum of activity and the emergence of resistance paved the way for further investigation and the development of more potent derivatives.[2]

The Gould-Jacobs Reaction: A Foundational Synthetic Tool

A cornerstone in the synthesis of the quinoline-4-carboxylic acid core is the Gould-Jacobs reaction, first reported in 1939.[5] This versatile and robust method has been instrumental in the preparation of a vast number of quinoline derivatives for biological evaluation.[6] The reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization to form the quinoline ring system.[6][7]

Reaction Mechanism and Workflow

The Gould-Jacobs reaction proceeds through a multi-step mechanism:

  • Condensation: Aniline reacts with diethyl ethoxymethylenemalonate (DEEM) via nucleophilic attack, followed by the elimination of ethanol to form an anilidomethylenemalonate intermediate.[6][8]

  • Thermal Cyclization: The intermediate undergoes a 6-electron electrocyclization at high temperatures (typically >250 °C) to form the quinoline ring.[6][7]

  • Saponification and Decarboxylation: Subsequent hydrolysis of the ester and decarboxylation yields the 4-hydroxyquinoline, which exists in tautomeric equilibrium with the 4-quinolone form.[7][9]

Gould_Jacobs_Reaction Aniline Aniline Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate + DEEM - EtOH DEEM Diethyl Ethoxymethylenemalonate (DEEM) DEEM->Intermediate Cyclization Thermal Cyclization (>250°C) Intermediate->Cyclization Heat QuinoloneEster Ethyl 4-oxo-1,4-dihydroquinoline- 3-carboxylate Cyclization->QuinoloneEster Hydrolysis Saponification (e.g., NaOH) QuinoloneEster->Hydrolysis CarboxylicAcid Quinolone-3-carboxylic Acid Hydrolysis->CarboxylicAcid Decarboxylation Decarboxylation (Heat) CarboxylicAcid->Decarboxylation FinalProduct 4-Quinolone Decarboxylation->FinalProduct

Caption: Workflow of the Gould-Jacobs reaction for 4-quinolone synthesis.

Experimental Protocols

Classical Thermal Protocol: [6]

  • Step 1: Condensation: Combine aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq) in a round-bottom flask. Heat the mixture at 100-130 °C for 1-2 hours. Monitor the reaction by TLC. Remove the ethanol byproduct under reduced pressure.

  • Step 2: Cyclization: Add the intermediate to a high-boiling point solvent (e.g., diphenyl ether) and heat to reflux (approx. 250-260 °C) for 30-60 minutes.

  • Step 3: Hydrolysis: Cool the reaction mixture and add aqueous sodium hydroxide. Heat to reflux for 1-2 hours.

  • Step 4: Decarboxylation: Acidify the cooled mixture with concentrated hydrochloric acid to precipitate the quinoline-3-carboxylic acid. Collect the solid and heat it to its melting point until gas evolution ceases.

Microwave-Assisted Protocol: [6][10]

  • Reaction Setup: In a microwave vial, add aniline (2.0 mmol) and diethyl ethoxymethylenemalonate (6.0 mmol).[10]

  • Microwave Irradiation: Seal the vial and heat in a microwave reactor to 250-300 °C for a specified time (e.g., 5-15 minutes).[10]

  • Isolation and Purification: Cool the vial, filter the precipitated product, and wash with cold acetonitrile. Dry the solid under vacuum.[10]

The Fluorine Revolution: Emergence of the Fluoroquinolones

A significant breakthrough in the development of quinolone antibiotics occurred in the late 1970s and early 1980s with the introduction of a fluorine atom at the C-6 position and a piperazine ring at the C-7 position of the quinolone scaffold.[3] This led to the creation of the fluoroquinolones, a new generation of antibiotics with dramatically enhanced potency and a broader spectrum of activity.[3][11] Norfloxacin was the first of these fluoroquinolones, demonstrating the profound impact of these structural modifications.[12]

The addition of the C-6 fluorine atom was found to improve both the inhibition of the target enzyme, DNA gyrase, and cell penetration.[13] The piperazine moiety at C-7 further expanded the antibacterial spectrum to include activity against Pseudomonas aeruginosa and some Gram-positive bacteria.[12] This strategic molecular tailoring transformed the quinolones from a niche class of drugs for urinary tract infections into broad-spectrum agents for a wide range of systemic infections.[3][4]

Unraveling the Mechanism of Action: Targeting Bacterial DNA Replication

Quinolone and fluoroquinolone antibiotics exert their bactericidal effects by targeting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[14][15][16] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.[17]

  • DNA Gyrase: Primarily found in Gram-negative bacteria, DNA gyrase introduces negative supercoils into the bacterial DNA, a process essential for the initiation of replication.[18][19]

  • Topoisomerase IV: This enzyme is the primary target in many Gram-positive bacteria and is responsible for decatenating (separating) the interlinked daughter chromosomes after replication.[15][16]

The fluoroquinolones bind to the complex of these enzymes and DNA, stabilizing a transient double-strand break in the DNA.[15] This stabilized complex blocks the progression of the replication fork, leading to the cessation of DNA synthesis and ultimately, cell death.[15][20]

Fluoroquinolone_MoA cluster_gram_negative Gram-Negative Bacteria cluster_gram_positive Gram-Positive Bacteria DNAGyrase DNA Gyrase (GyrA/GyrB) Supercoiling Negative Supercoiling DNAGyrase->Supercoiling Replication_GN DNA Replication Supercoiling->Replication_GN CellDeath Bacterial Cell Death Replication_GN->CellDeath blocked TopoIV Topoisomerase IV (ParC/ParE) Decatenation Chromosome Decatenation TopoIV->Decatenation CellDivision Cell Division Decatenation->CellDivision CellDivision->CellDeath blocked Fluoroquinolone Fluoroquinolone Inhibition_Gyrase Inhibition Fluoroquinolone->Inhibition_Gyrase Inhibition_TopoIV Inhibition Fluoroquinolone->Inhibition_TopoIV Inhibition_Gyrase->DNAGyrase targets Inhibition_Gyrase->Replication_GN Inhibition_TopoIV->TopoIV targets Inhibition_TopoIV->CellDivision

Caption: Mechanism of action of fluoroquinolones on bacterial DNA replication.

Structure-Activity Relationships: Designing Better Antibiotics

The development of thousands of quinolone analogues has led to a deep understanding of the structure-activity relationships (SAR) governing their antibacterial potency and spectrum.[13] Key substitutions on the quinoline core have been systematically investigated to optimize their pharmacological properties.

PositionSubstituentEffect on ActivityKey Examples
N-1 Ethyl, CyclopropylA cyclopropyl group generally confers significant activity against Gram-negative bacteria.Ciprofloxacin, Levofloxacin
C-3 Carboxylic AcidEssential for binding to DNA gyrase and antibacterial activity.[13]All clinically used quinolones
C-6 FluorineGreatly enhances antibacterial potency by improving DNA gyrase binding and cell penetration.[13]Ciprofloxacin, Moxifloxacin
C-7 Piperazinyl, PyrrolidinylInfluences antibacterial spectrum, potency, and pharmacokinetic properties.[21]Norfloxacin, Ofloxacin
C-8 Halogen (F, Cl), MethoxyCan improve activity against anaerobic and Gram-positive bacteria.[22]Sparfloxacin, Gatifloxacin

Modern Horizons: Beyond Antibacterial Applications

While the primary legacy of substituted quinoline-4-carboxylic acids lies in their role as antibiotics, the versatility of this scaffold has led to its exploration in other therapeutic areas.[23][24] Researchers have discovered that derivatives of this core structure exhibit a range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[24][25]

In oncology, for instance, certain quinoline-4-carboxylic acid derivatives have shown potent activity against various cancer cell lines by inhibiting key enzymes such as dihydroorotate dehydrogenase (DHODH) and sirtuins.[24][26][27] This has opened up new avenues for the development of novel cancer therapeutics based on this privileged scaffold.[28][29][30]

The ongoing challenge of antibiotic resistance continues to drive research into new quinolone derivatives that can evade common resistance mechanisms, such as target-site mutations and efflux pumps.[14][31][32][33] The rich history of discovery and the deep understanding of the SAR of this class of compounds provide a solid foundation for the future development of next-generation therapeutic agents.

References

  • Ball, P. (2000). The quinolones: decades of development and use. Journal of Antimicrobial Chemotherapy, 46(suppl_3), 17-24. [Link]

  • Bradbury, B. J., et al. (2015). Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story”. Journal of Medicinal Chemistry, 58(8), 3417-3428. [Link]

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  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890-2895. [Link]

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Exploratory

An In-depth Technical Guide to Elucidating the Biological Targets of 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid

Abstract The quinoline-4-carboxylic acid scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antim...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline-4-carboxylic acid scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects[1][2]. 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid represents a specific analogue within this versatile class. While the broader family of quinoline-4-carboxylic acids has been the subject of extensive research, the specific biological targets of this particular derivative remain to be fully elucidated. This technical guide provides a comprehensive framework for researchers and drug development professionals to identify and validate the biological targets of 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid. We will explore a multi-pronged approach, combining in silico predictive methods with robust in vitro and in cellulo validation techniques. The causality behind experimental choices will be detailed, ensuring a thorough understanding of the target identification workflow.

Introduction to 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid and the Rationale for Target Identification

6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid belongs to the quinoline-4-carboxylic acid class of heterocyclic aromatic compounds[2]. The quinoline core, a fusion of benzene and pyridine rings, provides a versatile scaffold for chemical modifications, allowing for the fine-tuning of its pharmacological properties[2]. Derivatives of this class have shown promise in modulating various biological pathways, suggesting a rich and diverse target landscape[1][3][4].

Identifying the specific molecular targets of a compound is a critical step in the drug discovery and development process[5][6]. A clear understanding of the mechanism of action allows for:

  • Optimization of Lead Compounds: Knowledge of the target enables structure-activity relationship (SAR) studies to enhance potency and selectivity[2].

  • Prediction of Therapeutic Efficacy: Linking a compound to a specific pathway provides a rationale for its use in particular diseases.

  • Assessment of Potential Toxicities: Off-target interactions can be identified and mitigated early in development.

  • Development of Biomarkers: Target engagement can be monitored in preclinical and clinical studies.

This guide will outline a systematic approach to unravel the biological targets of 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid, transforming it from a compound with potential to a well-characterized molecular probe.

A Multi-faceted Approach to Target Identification

A robust target identification strategy employs a combination of computational, biochemical, and cell-based methods to generate and validate hypotheses[7]. This integrated approach, depicted below, minimizes the risk of false positives and provides a comprehensive understanding of the compound's interactions within a biological system.

G cluster_0 In Silico Prediction cluster_1 In Vitro Validation cluster_2 In Cellulo Confirmation InSilico Target Prediction & Docking Biochemical Biochemical Assays (e.g., Kinase Profiling) InSilico->Biochemical Hypothesis Generation Binding Direct Binding Assays (e.g., Affinity Chromatography) Biochemical->Binding Target Validation CETSA Cellular Thermal Shift Assay (CETSA) Binding->CETSA Cellular Engagement Phenotypic Phenotypic & Pathway Analysis CETSA->Phenotypic Functional Confirmation

Figure 1: A multi-pronged workflow for target identification.

In Silico Target Prediction: Generating Initial Hypotheses

Computational methods provide a rapid and cost-effective way to generate initial hypotheses about a compound's potential targets by comparing its structure to libraries of known ligands and protein binding sites[8][9][10].

2.1.1. Methodology: Inverse Virtual Screening and Molecular Docking

  • Inverse Virtual Screening (IVS): The structure of 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid is used as a query to screen against a database of known protein targets. This can identify proteins with binding sites that are structurally complementary to the compound[10].

  • Molecular Docking: Once potential targets are identified through IVS, molecular docking simulations are performed to predict the binding mode and estimate the binding affinity of the compound to the active site of each protein[9].

2.1.2. Rationale and Expected Outcomes

This in silico approach leverages existing structural biology data to prioritize potential targets for experimental validation. The output will be a ranked list of proteins with the highest predicted binding affinity for 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid. Based on literature for related quinoline derivatives, potential target classes that may emerge from this analysis include kinases, dehydrogenases, and transcription factors[3][8][11].

In Vitro Validation: Confirming Direct Interactions

Biochemical and biophysical assays are essential to confirm the predictions from in silico studies and to identify direct binding partners of the compound[5][12].

2.2.1. Kinome Profiling

Given that many quinoline derivatives have been shown to be kinase inhibitors, a broad kinase screen is a logical first step[13].

Protocol: Kinase Panel Screening

  • Compound Submission: Provide 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid to a commercial vendor offering kinase profiling services (e.g., Reaction Biology, MtoZ Biolabs)[14][15].

  • Assay Format: Request a radiometric or mobility shift assay to determine the percent inhibition of a large panel of kinases (typically >300) at a fixed concentration (e.g., 10 µM)[15].

  • Data Analysis: Identify "hits" as kinases that show significant inhibition (e.g., >50%).

  • Follow-up: For confirmed hits, determine the half-maximal inhibitory concentration (IC50) by performing dose-response experiments.

Table 1: Representative Kinase Profiling Data

Kinase Target% Inhibition at 10 µMIC50 (µM)
Kinase A850.5
Kinase B622.1
Kinase C15> 10
.........

2.2.2. Affinity-Based Target Identification

Affinity chromatography is a classical and powerful method to isolate binding partners from a complex biological mixture[12].

Protocol: Affinity Chromatography-Mass Spectrometry

  • Probe Synthesis: Synthesize a derivative of 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid with a linker arm suitable for immobilization on a solid support (e.g., agarose beads). A structure-activity relationship (SAR) study should first be conducted to identify a non-essential position for linker attachment[12].

  • Matrix Preparation: Covalently attach the linker-modified compound to the solid support.

  • Cell Lysate Incubation: Incubate the affinity matrix with a cell lysate from a relevant cell line (e.g., a cancer cell line if anti-proliferative effects are observed).

  • Washing and Elution: Wash the matrix to remove non-specific binders. Elute the specifically bound proteins using a competitor compound or by changing buffer conditions.

  • Protein Identification: Identify the eluted proteins by mass spectrometry.

G cluster_0 Immobilization cluster_1 Incubation cluster_2 Isolation & Identification Compound Compound Linker Linker Compound->Linker Bead Bead Linker->Bead Bead_Bound Immobilized Compound Lysate Cell Lysate Bead_Bound->Lysate Binding Wash Wash Elution Elution Wash->Elution Analysis MassSpec MassSpec Elution->MassSpec Analysis

Figure 2: Workflow for affinity chromatography-mass spectrometry.

In Cellulo Confirmation: Verifying Target Engagement in a Physiological Context

Confirming that the compound interacts with its target within a living cell is crucial for validating its biological relevance[16][17].

2.3.1. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement in intact cells or cell lysates. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation[16][18][19].

Protocol: Western Blot-based CETSA

  • Cell Treatment: Treat intact cells with 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid or a vehicle control.

  • Heat Shock: Heat the cells at a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

  • Protein Detection: Detect the amount of the putative target protein remaining in the soluble fraction by Western blotting.

  • Data Analysis: A positive result is a shift in the melting curve to a higher temperature in the presence of the compound.

G cluster_0 Treatment & Heating cluster_1 Analysis Cells Cells Compound_Treatment Compound_Treatment Cells->Compound_Treatment Incubate Heat_Shock Heat_Shock Compound_Treatment->Heat_Shock Apply Temperature Gradient Lysis Lysis Heat_Shock->Lysis Separate Soluble Fraction Centrifugation Centrifugation Lysis->Centrifugation Separate Soluble Fraction Western_Blot Western_Blot Centrifugation->Western_Blot Detect Target Protein G Stimulus Pro-inflammatory Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Transcription Gene Transcription Nucleus->Transcription Compound 6,8-Dimethyl-2-phenyl- quinoline-4-carboxylic acid Compound->IKK Inhibits

Figure 4: Proposed inhibition of the canonical NF-κB pathway.

Cell Proliferation and Survival: Kinase Signaling Pathways

Kinases are key regulators of cell signaling and are frequently dysregulated in cancer.[13] The MAPK (mitogen-activated protein kinase) and JAK-STAT (Janus kinase/signal transducer and activator of transcription) pathways are critical for cell proliferation, differentiation, and survival.[20][21][22][23]

Proposed Targets:

  • MAPK Pathway: Components such as MEK or ERK could be potential targets, as their inhibition can block cell proliferation.[22][24][25]

  • JAK-STAT Pathway: Inhibition of JAK kinases can disrupt cytokine signaling and is a validated strategy in both cancer and inflammatory diseases.[20][26][27]

A comprehensive kinome screen, as described in section 2.2.1, would be the most effective way to identify specific kinase targets within these or other pathways.

Metabolic Pathways

Some quinoline-4-carboxylic acid derivatives have been shown to target metabolic enzymes.[3][28]

Proposed Target: Dihydroorotate Dehydrogenase (DHODH)

DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway.[28] Inhibition of DHODH depletes the cellular pool of pyrimidines, which are essential for DNA and RNA synthesis, thereby inhibiting cell proliferation. This makes DHODH an attractive target for cancer and viral therapies.[28]

Conclusion and Future Directions

The identification of the biological targets of 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid is an essential step towards understanding its therapeutic potential. This guide has outlined a systematic and logical workflow, beginning with in silico predictions to generate hypotheses, followed by rigorous in vitro and in cellulo validation to confirm direct binding and cellular engagement.

The proposed potential targets—kinases within the NF-κB, MAPK, and JAK-STAT pathways, as well as metabolic enzymes like DHODH—are based on the established pharmacology of the broader quinoline-4-carboxylic acid class. The experimental protocols provided herein offer a clear roadmap for researchers to investigate these possibilities.

Successful target identification and validation will pave the way for further preclinical development, including lead optimization, pharmacokinetic and pharmacodynamic studies, and in vivo efficacy testing in relevant disease models. Ultimately, a thorough understanding of the molecular mechanism of action of 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid will be instrumental in realizing its full therapeutic potential.

References

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Foundational

The Rise of Dimethyl-Substituted Quinoline Carboxylic Acids: A Technical Guide for Drug Discovery

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry The quinoline ring system, a fusion of a benzene and a pyridine ring, stands as a cornerstone in the edifice of medicinal chemistry. I...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, stands as a cornerstone in the edifice of medicinal chemistry. Its inherent structural features allow for a diverse range of chemical modifications, leading to a vast array of pharmacological activities. Among the numerous derivatives, quinoline carboxylic acids have garnered significant attention for their therapeutic potential, exhibiting a broad spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This in-depth technical guide focuses on a specific and promising subclass: dimethyl-substituted quinoline carboxylic acids. By exploring the nuances of their synthesis, dissecting their biological activities, and elucidating their structure-activity relationships, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to navigate and innovate within this exciting chemical space.

Synthetic Strategies: Crafting the Dimethyl-Quinoline Carboxylic Acid Core

The construction of the dimethyl-substituted quinoline carboxylic acid scaffold primarily relies on well-established and versatile synthetic methodologies, namely the Pfitzinger and Doebner reactions. The choice of reaction is often dictated by the desired substitution pattern on the quinoline ring.

The Pfitzinger Reaction: A Gateway to 2-Aryl and 2,3-Dialkyl Substituted Analogs

The Pfitzinger reaction is a powerful tool for the synthesis of quinoline-4-carboxylic acids, particularly those bearing substituents at the 2- and 3-positions. The reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a base.

A notable example is the synthesis of 6,8-dimethyl-2-phenylquinoline-4-carboxylic acid . This is achieved through the reaction of 5,7-dimethylisatin with acetophenone in the presence of potassium hydroxide[1].

Experimental Protocol: Synthesis of 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid [1]

  • Reaction Setup: To a solution of 33% aqueous potassium hydroxide (6.8 mL) in methanol (15 mL), add 5,7-dimethylisatin (1.00 g, 5.71 mmol) and acetophenone (0.69 g, 5.71 mmol).

  • Reflux: Heat the reaction mixture to 100°C and maintain reflux for 24 hours.

  • Work-up: After the reaction is complete, evaporate the solvent under reduced pressure.

  • Dissolution and Acidification: Dissolve the residue in water and acidify to pH 2 using hydrochloric acid, resulting in the precipitation of a white solid.

  • Isolation: Collect the white solid by suction filtration and dry under vacuum to yield the final product.

This methodology can be adapted to synthesize a variety of 2-aryl and 2,3-dialkyl substituted quinoline-4-carboxylic acids by judicious selection of the starting isatin and carbonyl compound. For instance, the synthesis of 2-(4-bromophenyl)-3,6-dimethylquinoline-4-carboxylic acid is accomplished by reacting 5-methylisatin with 1-(4-bromophenyl)propan-1-one[2].

The Doebner Reaction: Accessing 2-Substituted Quinoline-4-Carboxylic Acids

The Doebner reaction provides an alternative and efficient route to 2-substituted quinoline-4-carboxylic acids. This three-component condensation involves an aniline, an aldehyde, and pyruvic acid. The versatility of this reaction allows for the introduction of a wide range of substituents at the 2-position, governed by the choice of the aldehyde.

Experimental Protocol: General Doebner Reaction for 2-Aryl-quinoline-4-carboxylic Acid Derivatives [3]

  • Reaction Mixture: Combine aniline (1 equivalent), the desired benzaldehyde derivative (1 equivalent), and pyruvic acid (1 equivalent) in a suitable solvent such as ethanol.

  • Reaction Conditions: The reaction is typically carried out under reflux conditions.

  • Product Isolation: Upon completion, the product often precipitates from the reaction mixture and can be isolated by filtration. Further purification can be achieved by recrystallization.

Biological Activities and Therapeutic Potential

Dimethyl-substituted quinoline carboxylic acids have emerged as a class of compounds with significant therapeutic promise, particularly in the realms of oncology and infectious diseases.

Anticancer Activity: Targeting Dihydroorotate Dehydrogenase (DHODH)

A primary mechanism through which many quinoline carboxylic acids exert their anticancer effects is the inhibition of dihydroorotate dehydrogenase (DHODH)[2][4]. DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA. Cancer cells, with their high proliferation rates, are particularly dependent on this pathway, making DHODH an attractive target for cancer therapy.

The structure-activity relationship (SAR) studies of quinoline-4-carboxylic acid analogs as DHODH inhibitors have revealed several key features for potent activity[4]:

  • C-2 Position: Bulky and hydrophobic substituents at the 2-position are crucial for strong inhibition. Aryl groups are commonly found to be effective in this position[2].

  • C-4 Position: The carboxylic acid group at the 4-position is essential for activity, as it is believed to form critical interactions, such as a salt bridge, with key amino acid residues in the active site of DHODH.

  • Benzo Ring Substituents: The substitution pattern on the fused benzene ring significantly influences the inhibitory potency.

While a comprehensive quantitative SAR for a series of dimethyl-substituted analogs is still an area of active research, existing data points to the importance of the position of the methyl groups on the benzo ring in modulating anticancer activity.

Table 1: Anticancer Activity of Selected Quinoline Carboxylic Acid Derivatives

Compound IDStructureCancer Cell LineIC50 (µM)Reference
Brequinar Analog 6-fluoro-2-(2'-fluoro-[1,1'-biphenyl]-4-yl)-3-methylquinoline-4-carboxylic acidL1210-[4]
Compound 3j 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acidMCF-7GI50 = 25.8 ± 0.79[5]

Note: IC50 and GI50 values represent the concentration required to inhibit 50% of cell growth.

The data suggests that substitutions on the quinoline core, including methyl groups, can significantly impact the anticancer potency. Further systematic studies on a series of dimethyl-substituted analogs are warranted to delineate a more precise SAR.

Experimental Protocol: MTT Assay for Cytotoxicity Evaluation [6]

  • Cell Seeding: Plate cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (dimethyl-substituted quinoline carboxylic acids) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.

Antimicrobial Activity: A Renewed Frontier

The quinoline scaffold is historically renowned for its antimicrobial properties, with the fluoroquinolone antibiotics being a prime example. Research into novel quinoline carboxylic acid derivatives, including those with dimethyl substitutions, continues to unveil promising candidates for combating bacterial and fungal infections.

The mechanism of action for many quinolone-based antimicrobials involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair[7]. The presence of a carboxylic acid group at the 3- or 4-position is often a critical determinant of this activity.

While specific and extensive quantitative data on the antimicrobial activity of a broad range of dimethyl-substituted quinoline carboxylic acids is an area ripe for further investigation, preliminary studies suggest that these compounds can exhibit significant inhibitory effects against various pathogens.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Inoculum: Prepare a standardized suspension of the target microorganism (bacteria or fungi).

  • Serial Dilutions: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (medium only).

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of dimethyl-substituted quinoline carboxylic acids is intricately linked to their three-dimensional structure and the electronic properties conferred by the methyl groups and other substituents.

Key SAR Insights:
  • Position of Methyl Groups: The placement of the dimethyl groups on the quinoline nucleus is a critical determinant of biological activity. Different substitution patterns (e.g., 2,3-dimethyl, 6,8-dimethyl) can lead to significant variations in potency and selectivity against different biological targets.

  • Substituents at C-2 and C-3: As observed in anticancer DHODH inhibitors, the nature of the substituent at the C-2 position is paramount. The introduction of aryl or other bulky hydrophobic groups can enhance binding to target enzymes. Methyl substitution at C-3 can also influence the conformational preferences of the C-2 substituent, thereby impacting activity.

  • The Carboxylic Acid Moiety: The carboxylic acid group is a recurring feature in biologically active quinoline derivatives, often acting as a key pharmacophoric element for interaction with target proteins.

Visualizing the Synthetic Pathways

The synthesis of these important scaffolds can be visualized to better understand the reaction flow.

Synthesis_Pathways cluster_pfitzinger Pfitzinger Reaction cluster_doebner Doebner Reaction Isatin Isatin Derivative (e.g., 5,7-Dimethylisatin) Pfitzinger_Product Quinoline-4-Carboxylic Acid (e.g., 6,8-Dimethyl-2-phenyl...) Isatin->Pfitzinger_Product Carbonyl Carbonyl Compound (e.g., Acetophenone) Carbonyl->Pfitzinger_Product Base Base (e.g., KOH) Base->Pfitzinger_Product Aniline Aniline Doebner_Product 2-Substituted Quinoline-4-Carboxylic Acid Aniline->Doebner_Product Aldehyde Aldehyde Aldehyde->Doebner_Product Pyruvic_Acid Pyruvic Acid Pyruvic_Acid->Doebner_Product

Caption: Key synthetic routes to quinoline carboxylic acids.

Future Perspectives

The field of dimethyl-substituted quinoline carboxylic acids is poised for significant advancement. Future research efforts should be directed towards:

  • Systematic Library Synthesis: The design and synthesis of diverse libraries of dimethyl-substituted analogs with systematic variations in the position of the methyl groups and other substituents.

  • Comprehensive Biological Screening: High-throughput screening of these libraries against a wide range of biological targets, including various cancer cell lines, bacterial and fungal strains, and key enzymes.

  • Mechanism of Action Studies: In-depth investigation into the molecular mechanisms by which these compounds exert their biological effects.

  • Computational Modeling: The use of molecular docking and other computational tools to predict binding affinities and guide the rational design of more potent and selective derivatives.

Conclusion

Dimethyl-substituted quinoline carboxylic acids represent a fertile ground for the discovery of novel therapeutic agents. Their synthetic accessibility, coupled with their demonstrated potential as anticancer and antimicrobial agents, makes them an attractive scaffold for further exploration. This technical guide provides a foundational understanding of their synthesis, biological activities, and structure-activity relationships, with the aim of empowering researchers to unlock the full therapeutic potential of this promising class of compounds. The continued investigation into these molecules holds the promise of delivering next-generation drugs to address unmet medical needs in oncology and infectious diseases.

References

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 2018.
  • Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. Biochemical Pharmacology, 1990 . [Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. PLoS ONE, 2019 . [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 2017 . [Link]

  • Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. Molecules, 2020 . [Link]

  • Synthesis and antimicrobial activity of 2-alkylsulfanyl-3-quinoline carboxylic acid derivatives. Organic Chemistry: An Indian Journal, 2011.
  • The anticancer IC50 values of synthesized compounds. ResearchGate. [Link]

  • MIC values for compounds 6, 11, 13, 16, and 17 against selected bacteria. ResearchGate. [Link]

  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. International Journal of ChemTech Research, 2018.
  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Medicinal Research Reviews, 2025 . [Link]

  • Quinoline-based anti-MRSA agents: Current development, structure-activity relationships, and mechanisms. European Journal of Medicinal Chemistry, 2024.
  • Synthesis New Derivatives of Quinoline and Study the Biological Activity for Some of Them. AIP Conference Proceedings, 2022.
  • Structure-activity relationships of novel 2-substituted quinazoline antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 2003.
  • Discovery and structure-activity relationships of the quinolinequinones: Promising antimicrobial agents and mode of action evaluation. Drug Development Research, 2021 . [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 2016 . [Link]

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Indian Chemical Society, 2022 . [Link]

  • Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2021 . [Link]

  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 2025.
  • Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules, 2019 . [Link]

  • Synthesis and Anticancer Activity of 2-Aryl-6-diethylaminoquinazolinone Derivatives. ResearchGate. [Link]

  • Synthesis and Anticancer Activity Assessment of Zelkovamycin Analogues. Molecules, 2024 . [Link]

  • MIC values of ciprofloxacin, quinoline, 3e, EDTA, and combination of 3e... ResearchGate. [Link]

  • Recent Developments on Antimicrobial Quinoline Chemistry. ResearchGate. [Link]

  • Potential antitumor agents. 57. 2-Phenylquinoline-8-carboxamides as minimal DNA-intercalating antitumor agents with in vivo solid tumor activity. Journal of Medicinal Chemistry, 1992.
  • The Synthesis, Characterization and Anti-Tumor Activity of a Cu-MOF Based on Flavone-6,2′-dicarboxylic Acid. Molecules, 2017 . [Link]

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Exploratory

A Comprehensive Guide to the Preliminary Toxicity Profiling of 6,8-Dimethyl-2-phenylquinoline-4-carboxylic Acid

Distribution: For Researchers, Scientists, and Drug Development Professionals Abstract The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives showing promising therapeutic acti...

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives showing promising therapeutic activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3][4] 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid is a novel compound within this class, and as with any potential therapeutic agent, a thorough evaluation of its safety profile is paramount before it can advance in the drug development pipeline. This technical guide outlines a comprehensive strategy for establishing a preliminary toxicity profile of this compound. We will delve into the critical in vitro and in vivo assays necessary for an initial safety assessment, providing not just the protocols but also the scientific rationale behind the experimental choices. This guide is designed to be a practical resource for researchers, enabling them to generate robust and reliable data to inform go/no-go decisions in the early stages of drug discovery.[5]

Introduction: The Quinoline Moiety and the Imperative of Early Toxicity Assessment

Quinoline and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities.[1][2] The structural versatility of the quinoline ring allows for modifications that can modulate its pharmacological properties, leading to the development of potent therapeutic agents.[6][7] However, this structural diversity also necessitates a careful evaluation of the toxicological profile of each new analogue. Early and comprehensive toxicity testing is a critical component of modern drug discovery, helping to identify and eliminate compounds with unfavorable safety profiles at a stage where the investment of time and resources is minimal.[5][8][9] This "fail early, fail fast" paradigm is essential for a cost-effective and efficient drug development process.

This guide will focus on establishing a preliminary, yet thorough, toxicity profile for 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid. The proposed studies are designed to assess its potential for cytotoxicity, genotoxicity, and acute systemic toxicity, providing a foundational understanding of its safety.

In Vitro Toxicity Assessment: A Multi-pronged Approach

In vitro assays are the cornerstone of early toxicity screening, offering a rapid and cost-effective means to evaluate the effects of a compound on cellular processes.[8][10] A battery of in vitro tests should be employed to investigate different mechanisms of toxicity.

Cytotoxicity Assays: Gauging the Impact on Cell Viability

Cytotoxicity assays are fundamental to understanding the concentration at which a compound elicits a toxic response in cells. Multiple assays, each with a different endpoint, should be used to obtain a comprehensive picture of the compound's cytotoxic potential.

2.1.1. MTT Assay: Assessing Metabolic Activity

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often correlated with cell viability.[11][12] Viable cells with active metabolism can reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[12]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate a suitable cancer cell line (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[12]

  • Compound Treatment: Prepare a series of dilutions of 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[13]

2.1.2. LDH Assay: Measuring Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from cells with damaged plasma membranes.

Experimental Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the incubation period, collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a reaction mixture containing the LDH substrate.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to release maximum LDH).

2.1.3. Apoptosis Assays: Investigating Programmed Cell Death

Understanding whether a compound induces apoptosis is crucial, as it is a common mechanism of action for anticancer drugs.[11]

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound for the desired time.[11]

  • Cell Harvesting: Harvest both adherent and floating cells.[11]

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.[11]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[11]

Data Presentation: In Vitro Cytotoxicity

AssayCell LineEndpointExpected Result
MTTMCF-7, HCT-116Metabolic Activity (IC50)Concentration-dependent decrease in viability
LDHMCF-7, HCT-116Membrane Integrity (% LDH Release)Concentration-dependent increase in LDH release
Annexin V/PIMCF-7Apoptosis/Necrosis (% of cells)Increase in apoptotic cell population

Experimental Workflow: In Vitro Cytotoxicity Assessment

G cluster_start cluster_assays In Vitro Cytotoxicity Assays cluster_endpoints Primary Endpoints cluster_decision start 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid MTT MTT Assay (Metabolic Activity) start->MTT LDH LDH Assay (Membrane Integrity) start->LDH Apoptosis Apoptosis Assay (Annexin V/PI) start->Apoptosis IC50 IC50 Determination MTT->IC50 MembraneDamage Membrane Damage Assessment LDH->MembraneDamage ApoptosisInduction Apoptosis Induction Apoptosis->ApoptosisInduction decision Preliminary Cytotoxicity Profile IC50->decision MembraneDamage->decision ApoptosisInduction->decision G cluster_start cluster_assays In Vitro Genotoxicity Assays cluster_endpoints Endpoints cluster_decision start Test Compound Ames Ames Test (Bacterial Reverse Mutation) start->Ames Micronucleus In Vitro Micronucleus Assay (Chromosomal Damage) start->Micronucleus GeneMutation Gene Mutation Potential Ames->GeneMutation ChromosomalAberration Clastogenic/Aneugenic Potential Micronucleus->ChromosomalAberration decision Genotoxicity Profile GeneMutation->decision ChromosomalAberration->decision G cluster_start cluster_step1 Step 1 cluster_outcome1 Outcome cluster_decision1 Decision cluster_step2 Step 2 cluster_outcome2 Outcome cluster_classification start Select Starting Dose (e.g., 300 mg/kg) dose1 Dose 3 Animals start->dose1 outcome1 Observe for 14 days (Mortality/Toxicity) dose1->outcome1 decision1 If 2-3 animals die, stop. If 0-1 animal dies, proceed. outcome1->decision1 dose2 Dose 3 more animals at the same dose decision1->dose2 0-1 death classification Classify based on total mortality decision1->classification 2-3 deaths outcome2 Observe for 14 days (Mortality/Toxicity) dose2->outcome2 outcome2->classification

Caption: Simplified workflow for the Acute Toxic Class Method (OECD 423).

ADME-Tox Considerations and Future Directions

While this guide focuses on the initial toxicity profile, it is important to consider the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound, as they are intrinsically linked to its toxicity. I[6][14][15][16]n silico ADME-Tox predictions can be a valuable tool in the early stages of drug discovery.

[6][15]Future studies should aim to elucidate the metabolic pathways of 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid, as metabolites can sometimes be more toxic than the parent compound. Furthermore, depending on the intended therapeutic use, sub-chronic and chronic toxicity studies may be required.

The preliminary toxicity profile of 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid, as outlined in this guide, provides a robust foundation for its continued development. By employing a battery of in vitro assays and a standardized in vivo study, researchers can make informed decisions about the compound's potential as a therapeutic agent. This systematic approach to safety assessment is not only a regulatory requirement but also a scientific imperative, ensuring that only the most promising and safest candidates proceed to the later, more resource-intensive stages of drug development.

References

  • WuXi AppTec. (2022, November 28). 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development.
  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.).
  • OECD Guideline For Acute oral toxicity (TG 423) | PPTX. (n.d.). Slideshare.
  • OECD Acute Oral Toxicity Guidelines | PDF | Toxicity | Dose (Biochemistry). (n.d.). Scribd.
  • Benchchem. (2025, December). Application Notes and Protocols for Evaluating the Cytotoxicity of Quinoline Derivatives.
  • OECD. (1987, February 24). OECD Test Guideline 401 - Acute Oral Toxicity. National Toxicology Program (NTP).
  • Benchchem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Quinazoline Compounds.
  • European Medicines Agency (EMA). (n.d.). A Standard Battery for Genotoxicity Testing of Pharmaceuticals.
  • Miltenyi Biotec. (n.d.). Genotoxicity testing of drugs | High-throughput assay.
  • The role of early in vivo toxicity testing in drug discovery toxicology. (n.d.). PubMed.
  • Abdelmegeed, H., Abdel Ghany, L. M. A., Youssef, A., El-Etrawy, A. S., & Ryad, N. (2024, July 12). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Publishing.
  • Smithers. (n.d.). Genotoxicity | Pharmaceutical.
  • LaVoie, E. J., Weyand, E. H., Schenkman, R. L., Bartczak, A. W., & Ji, S. (2025, January 4). Quinoline metabolism and toxicity in the isolated perfused rat liver. INIS-IAEA.
  • Cytotoxic effects of synthesized quinoline derivatives on the viability... (n.d.). ResearchGate.
  • Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. (2022, February 3). PMC - NIH.
  • In vivo toxicology studies - Drug development - PK-TK. (n.d.). Vivotecnia.
  • Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. (2025, November 11). MDPI.
  • In Vitro and in Vivo toxicity Determination for Drug Discovery. (n.d.).
  • (PDF) Synthesis, Characterization, Biological Screening, ADME and Molecular Docking Studies of 2-Phenyl Quinoline-4-Carboxamide Derivatives. (2020, June 18). ResearchGate.
  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Anti... (n.d.). Ingenta Connect.
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (n.d.). PMC - PubMed Central.
  • (PDF) Quinoline-3-Carboxylic Acids “DNA Minor Groove-Binding Agent. (2021, July 31). ResearchGate.
  • Designing of Novel Quinolines Derivatives as Hepatocellular Carcinoma Inhibitors by Using In silico Approaches. (2022, June 5).
  • Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. (n.d.). ResearchGate.

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Protocols & Analytical Methods

Method

Application Notes & Protocols: Pfitzinger Reaction for the Synthesis of 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid

Introduction: The Pfitzinger reaction, first reported by Wilhelm Pfitzinger in 1886, is a cornerstone of heterocyclic chemistry, providing a robust and versatile pathway to substituted quinoline-4-carboxylic acids.[1][2]...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pfitzinger reaction, first reported by Wilhelm Pfitzinger in 1886, is a cornerstone of heterocyclic chemistry, providing a robust and versatile pathway to substituted quinoline-4-carboxylic acids.[1][2] This reaction involves the condensation of isatin or its derivatives with a carbonyl compound possessing an α-methylene group, conducted under basic conditions.[3] The resulting quinoline-4-carboxylic acid framework is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antibacterial, antiviral, and antitumor properties.[3][4]

This document provides a detailed guide for the synthesis of a specific derivative, 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid, targeting researchers, scientists, and professionals in drug development. We will explore the underlying reaction mechanism, provide a field-proven experimental protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis.

I. Reaction Mechanism: The Chemical Blueprint

The Pfitzinger reaction proceeds through a well-established sequence of base-catalyzed steps. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The synthesis of 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid is achieved through the reaction of 5,7-dimethylisatin and acetophenone.

  • Ring Opening of Isatin: The reaction initiates with the base-catalyzed hydrolysis of the amide bond within the 5,7-dimethylisatin molecule. A strong base, typically potassium hydroxide (KOH), attacks the C2-carbonyl carbon, leading to the opening of the five-membered ring to form the potassium salt of 2-amino-3,5-dimethylphenylglyoxylic acid (an isatinic acid derivative).[1][5] This intermediate is highly reactive and is generated in situ.

  • Condensation and Imine Formation: The free aniline group of the ring-opened intermediate then undergoes a condensation reaction with the carbonyl group of acetophenone, eliminating a molecule of water to form an imine, also known as a Schiff base.[1]

  • Enamine Tautomerization: The imine intermediate exists in equilibrium with its enamine tautomer. The enamine form is critical as it facilitates the subsequent intramolecular cyclization.

  • Intramolecular Cyclization: The enamine undergoes a nucleophilic attack on the proximate keto-carbonyl group. This intramolecular aldol-type condensation forms a new six-membered ring.

  • Dehydration and Aromatization: The final step involves the elimination of a water molecule from the cyclized intermediate, resulting in the formation of the stable, aromatic quinoline ring system and yielding the final product, 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid.[1][6]

Pfitzinger_Mechanism Pfitzinger Reaction Mechanism Reactants 5,7-Dimethylisatin + Acetophenone Intermediate1 Isatinic Acid Salt (Ring-Opened) Reactants->Intermediate1 1. KOH, H2O (Hydrolysis) Intermediate2 Imine (Schiff Base) Intermediate1->Intermediate2 2. + Acetophenone (Condensation) Intermediate3 Enamine Intermediate2->Intermediate3 3. Tautomerization Intermediate4 Cyclized Intermediate Intermediate3->Intermediate4 4. Intramolecular Cyclization Product 6,8-Dimethyl-2-phenylquinoline- 4-carboxylic acid Intermediate4->Product 5. - H2O (Dehydration)

Caption: Mechanism for the synthesis of the target compound.

II. Experimental Protocol

This protocol details the synthesis of 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid from 5,7-dimethylisatin and acetophenone.

A. Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )CAS NumberNotes
5,7-Dimethylisatin175.1713494-73-0Starting material.
Acetophenone120.1598-86-2Reagent grade, liquid.
Potassium Hydroxide (KOH)56.111310-58-3Pellets or flakes.
Ethanol, 200 Proof46.0764-17-5Reaction solvent.
Deionized Water18.027732-18-5Used for solutions and washing.
Hydrochloric Acid (HCl)36.467647-01-0~2M solution for acidification.
Diethyl Ether74.1260-29-7For washing/extraction.

B. Equipment

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirring

  • Magnetic stir bar

  • Rotary evaporator

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH paper or pH meter

  • Ice bath

C. Step-by-Step Procedure

  • Preparation of Basic Medium: In a 250 mL round-bottom flask, prepare a 30-35% (w/v) solution of potassium hydroxide in a 1:1 mixture of ethanol and water (e.g., dissolve 11.2 g of KOH in 15 mL of ethanol and 15 mL of deionized water). Stir until the KOH is fully dissolved. Causality Note: A strong aqueous base is essential for the initial hydrolytic ring-opening of the isatin amide bond.

  • Formation of the Isatinate Salt: Add 5,7-dimethylisatin (8.76 g, 0.05 mol) to the basic solution. Stir the mixture at room temperature. The initial deep orange/red suspension will gradually change to a dark brown or reddish-brown solution as the isatin ring opens to form the soluble potassium salt of isatinic acid. This may take up to 1 hour.

  • Addition of Ketone: To this mixture, add acetophenone (6.6 g, 0.055 mol, 1.1 equivalents) dropwise via a syringe or dropping funnel. Insight: Using a slight excess of the ketone component can help drive the reaction to completion.

  • Reaction Under Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80-90°C) with vigorous stirring. Maintain the reflux for 24-36 hours.[7] The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC), eluting with a mixture like ethyl acetate/hexane and visualizing under UV light.

  • Work-up and Isolation: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Remove the bulk of the ethanol solvent using a rotary evaporator. c. Dissolve the resulting residue in approximately 100 mL of deionized water. d. Transfer the aqueous solution to a separatory funnel and wash with diethyl ether (2 x 30 mL) to remove any unreacted acetophenone and other neutral impurities. Discard the organic layers.[3][4] e. Cool the remaining aqueous layer in an ice bath. f. Slowly acidify the cold solution with ~2M hydrochloric acid while stirring. The product will precipitate as a solid. Continue adding acid until the pH of the solution is approximately 4-5.[3] Trustworthiness Check: Complete precipitation is crucial for maximizing yield. Check the pH to ensure the carboxylic acid is fully protonated and thus insoluble.

  • Purification: a. Collect the precipitated solid by vacuum filtration using a Büchner funnel. b. Wash the solid on the filter with copious amounts of cold deionized water to remove any inorganic salts. c. Dry the product in a vacuum oven at 60-70°C to a constant weight. The product is 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid. d. For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.

Workflow Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A 1. Prepare KOH in EtOH/Water B 2. Add 5,7-Dimethylisatin (Stir to Dissolve) A->B C 3. Add Acetophenone B->C D 4. Heat to Reflux (24-36 hours) C->D E 5. Cool & Evaporate Solvent D->E F 6. Dissolve in Water E->F G 7. Wash with Diethyl Ether F->G H 8. Acidify with HCl to Precipitate G->H I 9. Filter Solid Product H->I J 10. Wash with Cold Water I->J K 11. Dry in Vacuum Oven J->K

Caption: A summary of the experimental workflow.

III. Summary of Reaction Parameters

The following table outlines the quantitative data for the described protocol.

ComponentRoleMolar MassAmountMoles
5,7-DimethylisatinSubstrate175.17 g/mol 8.76 g0.05
AcetophenoneReagent120.15 g/mol 6.6 g0.055
Potassium HydroxideBase/Catalyst56.11 g/mol 11.2 g0.20
Ethanol/Water (1:1)Solvent-30 mL-
Product 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid 277.32 g/mol ~11.1 g ~0.04

Note: The expected yield is approximately 80%, though actual yields may vary based on reaction scale and purification efficiency.

IV. References

  • Pfitzinger reaction. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Lahna, A. (2022). Recent Achievements in the Synthesis of Quinoline-4-Carboxylic Acid and Its Derivatives. J. Mar. Chim. Heterocycl., 21(2), 1-19. Available at: [Link]

  • The Pfitzinger Reaction. (Review). (n.d.). Scribd. Retrieved January 17, 2026, from [Link]

  • A Simple One-Pot Synthesis of Quinoline-4-carboxylic Acid Derivatives by Pfitzinger Reaction of Isatin with Ketones in Water. (2010). ChemInform. Available at: [Link]

  • Pfitzinger Quinoline Synthesis. (n.d.). Cambridge University Press. Retrieved January 17, 2026, from a relevant textbook or online resource. A general overview is available at multiple educational sites.

  • Chemistry of Pfitzinger Synthesis. (n.d.). Scribd. Retrieved January 17, 2026, from [Link]

  • Pfitzinger Synthesis Do the retrosynthesis. (2022). Chegg.com. Retrieved January 17, 2026, from [Link]

  • Application of pfitzinger reaction in the synthesis of novel indophenazino fused quinoline-4-carboxylic acid derivatives. (2010). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. (2017). National Institutes of Health (NIH). Retrieved January 17, 2026, from [Link]

  • Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I. (2016). International Journal of Science and Research (IJSR). Available at: [Link]

  • A facile synthesis of 2-phenylquinoline-4-carboxamide derivatives with variant structural features. (2014). HETEROCYCLES, 89(3), 697-716. Available at: [Link]

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Application

The Doebner-von Miller Reaction: A Detailed Protocol for Quinoline Synthesis

An Application Note for Researchers and Drug Development Professionals Introduction The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a vast array of p...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a vast array of pharmaceuticals, dyes, and ligands.[1] Among the classical methods for its construction, the Doebner-von Miller reaction remains a powerful and versatile tool.[2] First described in the 1880s as a modification of the Skraup synthesis, this reaction constructs the quinoline ring system by reacting an aromatic amine, typically an aniline, with an α,β-unsaturated carbonyl compound under strong acidic conditions.[3][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals. It delves into the mechanistic underpinnings of the reaction, offers a detailed step-by-step protocol for the synthesis of 2-methylquinoline, discusses critical parameters for optimization, and provides field-proven troubleshooting advice to overcome common challenges like tar formation and low yields.

Pillar 1: The Reaction Mechanism - A Fragmentation-Recombination Pathway

The mechanism of the Doebner-von Miller reaction has been a subject of considerable study. While earlier proposals suggested a direct cyclization, compelling evidence from isotopic labeling experiments supports a more complex fragmentation-recombination pathway.[2][5] This pathway elegantly explains the observed product distributions and is now widely accepted.[1][6]

The key steps are as follows:

  • Michael Addition: The reaction initiates with a conjugate (Michael) addition of the aniline to the protonated α,β-unsaturated carbonyl compound.[1]

  • Fragmentation: The resulting adduct is unstable and undergoes a retro-aldol-type fragmentation, yielding an imine and a saturated carbonyl compound.[2][5] This step is crucial and explains the isotope scrambling observed in crossover experiments.[2]

  • Recombination & Condensation: These fragments then recombine through an aldol-type condensation to form a new, larger α,β-unsaturated imine intermediate.[1]

  • Cyclization: The newly formed imine undergoes an intramolecular electrophilic aromatic substitution onto the aniline ring, forming a dihydroquinoline intermediate.[7]

  • Aromatization: The final step is the oxidation of the dihydroquinoline to the aromatic quinoline product. This oxidation can be effected by an external oxidizing agent (e.g., nitrobenzene, arsenic acid) or, in many cases, by the α,β-unsaturated carbonyl compound or an intermediate anil acting as the oxidant.[1][8]

Doebner_von_Miller_Mechanism Doebner-von Miller Reaction Mechanism node_reactant node_reactant node_intermediate node_intermediate node_product node_product A Aniline + α,β-Unsaturated Carbonyl B Michael Adduct A->B 1. Michael Addition C Fragments: Imine + Sat. Carbonyl B->C 2. Fragmentation D Recombined α,β-Unsaturated Imine C->D 3. Recombination E Dihydroquinoline D->E 4. Cyclization F Quinoline Product E->F 5. Oxidation Experimental_Workflow Experimental Workflow for 2-Methylquinoline Synthesis node_step node_step node_process node_process node_output node_output A 1. Prepare Aniline Hydrochloride Solution B 2. Slow Addition of Acetaldehyde (in ice bath) A->B C 3. Add ZnCl₂ Catalyst & Reflux (7-8 h) B->C D 4. Cool & Neutralize with Slaked Lime C->D E 5. Isolate via Steam Distillation D->E F 6. Extract Aqueous Layer with Organic Solvent E->F G 7. Dry & Concentrate Organic Phases F->G H 8. Purify by Vacuum Distillation G->H I Pure 2-Methylquinoline H->I

Sources

Method

Application Notes and Protocols for the ¹H and ¹³C NMR Characterization of 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid

Abstract This document provides a comprehensive guide for the structural elucidation of 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the structural elucidation of 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. As a member of the quinoline carboxylic acid class, this compound holds potential significance in pharmaceutical and materials science research, making unambiguous structural verification essential.[1][2][3] This guide details optimized protocols for sample preparation, data acquisition, and spectral interpretation for researchers, scientists, and drug development professionals. The methodologies described herein are designed to ensure high-quality, reproducible results for the definitive characterization of this and structurally related molecules.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for determining the structure of organic molecules in solution.[4] For novel or synthesized compounds like 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid, NMR provides critical information regarding the molecular framework, including the number and types of protons and carbons, their chemical environments, and their connectivity.

¹H NMR spectroscopy offers insights into the proton environments within the molecule. Chemical shifts (δ) indicate the electronic environment of each proton, signal integration reveals the relative number of protons, and coupling constants (J) provide information about the connectivity of neighboring protons.[5][6] Complementarily, ¹³C NMR spectroscopy maps the carbon skeleton of the molecule.[1] Advanced techniques such as Distortionless Enhancement by Polarization Transfer (DEPT), Correlation Spectroscopy (COSY), and Heteronuclear Single Quantum Coherence (HSQC) are employed for more complex structural assignments.[7][8][9][10] DEPT experiments, for instance, differentiate between CH, CH₂, and CH₃ groups, which is invaluable for assigning carbon signals.[11][12][13][14][15]

This application note will guide the user through the necessary steps to acquire and interpret a full suite of NMR data for the unambiguous characterization of 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid.

Experimental Protocols
2.1. Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.[16][17] The following protocol is recommended for 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid.

Materials:

  • 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • High-quality 5 mm NMR tubes[18]

  • Pasteur pipette and glass wool

  • Vortex mixer

Protocol:

  • Weighing the Sample: For ¹H NMR, accurately weigh 5-10 mg of the compound. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[16][18][19]

  • Solvent Selection: DMSO-d₆ is the solvent of choice for this compound due to its ability to dissolve carboxylic acids and to slow down the exchange of the acidic carboxylic proton, often allowing for its observation in the ¹H NMR spectrum.[20][21]

  • Dissolution: Transfer the weighed sample into a small vial. Add approximately 0.6-0.7 mL of DMSO-d₆.[19] Vigorously mix the sample using a vortex mixer until the solid is completely dissolved. Gentle heating may be applied if necessary.

  • Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[17][18]

  • Labeling: Clearly label the NMR tube with the sample identification.

2.2. NMR Data Acquisition

The following parameters are recommended for acquiring high-quality 1D and 2D NMR spectra on a standard 400 or 500 MHz spectrometer.

Table 1: Recommended NMR Acquisition Parameters

Experiment Parameter Recommended Value Purpose
¹H NMR Pulse ProgramStandard (e.g., zg30)Excitation of proton signals.
Spectral Width0-14 ppmTo encompass all proton resonances, including the carboxylic acid proton.
Number of Scans16-64To improve signal-to-noise ratio.
Relaxation Delay (d1)2-5 sTo allow for full relaxation of protons between scans.
¹³C NMR Pulse ProgramStandard proton decoupled (e.g., zgpg30)To obtain a spectrum with singlets for each carbon.
Spectral Width0-200 ppmTo cover the entire range of carbon chemical shifts.
Number of Scans1024-4096Due to the low natural abundance of ¹³C.
Relaxation Delay (d1)2 sStandard delay for ¹³C acquisition.
DEPT-135 Pulse ProgramStandard DEPT-135To differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals.
Spectral Width0-200 ppmSame as ¹³C NMR.
Number of Scans256-1024Fewer scans needed than for a standard ¹³C spectrum.
COSY Pulse ProgramStandard COSY (e.g., cosygpqf)To identify proton-proton couplings.
Spectral Width0-14 ppm in both dimensionsTo correlate coupled protons.
Number of Scans4-8 per incrementTo achieve adequate signal-to-noise.
HSQC Pulse ProgramStandard HSQC (e.g., hsqcedetgpsisp2.2)To identify one-bond proton-carbon correlations.
¹H Spectral Width0-14 ppmProton dimension.
¹³C Spectral Width0-200 ppmCarbon dimension.
Number of Scans4-16 per incrementTo obtain clear correlation peaks.
Data Analysis and Interpretation

The following sections predict the expected NMR signals for 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid based on its structure and known chemical shift ranges for similar compounds.[4][22][23]

Molecular Structure:

Caption: Molecular structure of 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid.

3.1. ¹H NMR Spectrum Analysis

The ¹H NMR spectrum is expected to show signals in both the aromatic and aliphatic regions. The carboxylic acid proton is expected at a high chemical shift.

Table 2: Predicted ¹H NMR Data for 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid in DMSO-d₆

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Notes
COOH10.0 - 13.0br s1H-Broad signal, exchangeable with D₂O.[24][25]
H37.5 - 7.8s1H-Singlet due to no adjacent protons.
H57.8 - 8.1d1HJmeta ≈ 2-3 HzCoupled to H7.
H77.3 - 7.6d1HJmeta ≈ 2-3 HzCoupled to H5.
Phenyl H (ortho)8.0 - 8.3m2HJortho ≈ 7-9 Hz
Phenyl H (meta, para)7.4 - 7.7m3HOverlapping multiplet.
6-CH₃2.4 - 2.6s3H-
8-CH₃2.6 - 2.8s3H-

Note: Chemical shifts are estimates and can be influenced by concentration and temperature.[26] Ortho, meta, and para coupling constants in aromatic systems are typically in the ranges of 6-10 Hz, 1-3 Hz, and <1 Hz, respectively.[5][27][28][29]

3.2. ¹³C NMR and DEPT-135 Spectra Analysis

The ¹³C NMR spectrum will show distinct signals for all carbon atoms in the molecule. The DEPT-135 experiment will aid in the assignment of protonated carbons.

Table 3: Predicted ¹³C NMR and DEPT-135 Data for 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid in DMSO-d₆

Carbon(s) Predicted Chemical Shift (δ, ppm) DEPT-135 Phase Notes
COOH165 - 175AbsentQuaternary carbon.
C2155 - 160AbsentQuaternary carbon.
C3120 - 125Positive (CH)
C4145 - 150AbsentQuaternary carbon.
C4a148 - 152AbsentQuaternary carbon.
C5125 - 130Positive (CH)
C6135 - 140AbsentQuaternary carbon.
C7128 - 133Positive (CH)
C8138 - 142AbsentQuaternary carbon.
C8a125 - 130AbsentQuaternary carbon.
Phenyl C (ipso)138 - 142AbsentQuaternary carbon.
Phenyl C (ortho, meta, para)128 - 132Positive (CH)Multiple signals expected.
6-CH₃20 - 25Positive (CH₃)
8-CH₃17 - 22Positive (CH₃)
3.3. 2D NMR Spectra Analysis
  • COSY: The COSY spectrum will primarily show correlations between H5 and H7 in the quinoline ring system and among the protons of the phenyl ring, confirming their coupling relationships.

  • HSQC: The HSQC spectrum will provide direct one-bond correlations between protons and their attached carbons, allowing for the unambiguous assignment of the protonated carbons listed in Table 3. For example, a cross-peak will be observed between the signal for H3 and C3.

G cluster_0 1D NMR Experiments cluster_1 2D NMR Experiments cluster_2 Structural Information 1H NMR 1H NMR Proton_Info Proton Environments and Connectivity 1H NMR->Proton_Info 13C NMR 13C NMR Carbon_Skeleton Carbon Skeleton and Protonation 13C NMR->Carbon_Skeleton DEPT-135 DEPT-135 DEPT-135->Carbon_Skeleton COSY COSY COSY->Proton_Info HSQC HSQC Direct_Connectivity Direct H-C Connectivity HSQC->Direct_Connectivity Final Structure Elucidation Final Structure Elucidation Proton_Info->Final Structure Elucidation Carbon_Skeleton->Final Structure Elucidation Direct_Connectivity->Final Structure Elucidation

Caption: Workflow for NMR-based structural elucidation.

Conclusion

The combination of 1D and 2D NMR experiments provides a powerful and definitive method for the structural characterization of 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid. The protocols and expected spectral data presented in this application note serve as a comprehensive guide for researchers to obtain and interpret high-quality NMR data. This rigorous characterization is a fundamental step in the development of new chemical entities for pharmaceutical and other applications.

References
  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • Iowa State University.
  • Fiveable. DEPT-135 Definition - Organic Chemistry Key Term.
  • ResearchG
  • University of California, Riverside.
  • Organomation.
  • ResearchGate. 13 C NMR chemical shifts (δ, ppm)
  • Chemistry LibreTexts. 6.4: DEPT C-13 NMR Spectroscopy.
  • University College London.
  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Der | 13769.
  • Columbia University. DEPT | NMR Core Facility.
  • OpenStax. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry.
  • Chemistry LibreTexts. 13.12: DEPT ¹³C NMR Spectroscopy.
  • ProQuest.
  • ACD/Labs. 1 H– 1 H Coupling in Proton NMR.
  • Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy.
  • BenchChem. Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds.
  • Iowa St
  • ResearchGate.
  • PMC.
  • Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons.
  • YouTube.
  • University of Wisconsin-Madison.
  • PubMed.
  • San Diego State University. Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility.
  • Cornell University.
  • University of Calgary. Carboxylic Acids.
  • UNCW Institutional Repository.
  • BioChromato.
  • ACS Publications. NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis.
  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

Sources

Application

The Ascending Role of 2-Phenylquinoline-4-Carboxylic Acids in Oncology: A Guide to Application and Protocol

The landscape of cancer research is in a perpetual state of evolution, with an unceasing demand for novel therapeutic agents that exhibit high efficacy and target specificity. Within this dynamic field, the 2-phenylquino...

Author: BenchChem Technical Support Team. Date: January 2026

The landscape of cancer research is in a perpetual state of evolution, with an unceasing demand for novel therapeutic agents that exhibit high efficacy and target specificity. Within this dynamic field, the 2-phenylquinoline-4-carboxylic acid scaffold has emerged as a privileged structure, serving as a foundational component in the design of innovative anti-cancer agents.[1] This technical guide provides an in-depth exploration of the applications of these compounds in cancer research, detailing their mechanisms of action and providing robust protocols for their evaluation.

I. Unveiling the Mechanism: Targeting Epigenetic Regulators

The anti-neoplastic properties of 2-phenylquinoline-4-carboxylic acid derivatives are primarily attributed to their ability to modulate the activity of key enzymes involved in epigenetic regulation, namely histone deacetylases (HDACs) and sirtuins (SIRTs).[2][3][4]

A. Inhibition of Histone Deacetylases (HDACs)

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins.[2][3] In numerous cancers, the overexpression and aberrant activity of HDACs lead to the silencing of tumor suppressor genes, promoting uncontrolled cell proliferation and survival.[2][3]

Derivatives of 2-phenylquinoline-4-carboxylic acid have been ingeniously designed to function as potent HDAC inhibitors. The core structure of these inhibitors typically consists of three key pharmacophoric features:

  • A Zinc-Binding Group (ZBG): This group, often a hydroxamic acid or a hydrazide, chelates the zinc ion in the active site of HDAC enzymes, which is essential for their catalytic activity.[2][3]

  • A Linker Region: This component connects the ZBG to the cap group and influences the compound's solubility and pharmacokinetic properties.

  • A Cap Group: The 2-phenylquinoline-4-carboxylic acid moiety often serves as the "cap group," which interacts with the surface of the enzyme's active site, contributing to the inhibitor's potency and isoform selectivity.[2][3][5]

By inhibiting HDACs, these compounds restore the normal acetylation patterns of histones, leading to the re-expression of silenced tumor suppressor genes. This, in turn, can trigger a cascade of anti-cancer effects, including cell cycle arrest and apoptosis.[2][6]

One notable example is the derivative D28, which has demonstrated significant selectivity for HDAC3.[2][3][6] This selectivity is a critical aspect of modern drug design, as it can potentially minimize off-target effects and improve the therapeutic index of the drug.

HDAC_Inhibition_Pathway cluster_drug 2-Phenylquinoline-4-Carboxylic Acid Derivative cluster_enzyme Target Enzyme cluster_cellular_effects Cellular Consequences Drug Compound D28 HDAC3 HDAC3 Drug->HDAC3 Inhibits Histone_Acetylation Increased Histone Acetylation HDAC3->Histone_Acetylation Deacetylates (Blocked) Gene_Expression Re-expression of Tumor Suppressor Genes Histone_Acetylation->Gene_Expression Promotes Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Induction of Apoptosis Gene_Expression->Apoptosis

Caption: Mechanism of action of 2-phenylquinoline-4-carboxylic acid derivatives as HDAC3 inhibitors.

B. Sirtuin 3 (SIRT3) Inhibition

Beyond HDACs, certain derivatives of 2-phenylquinoline-4-carboxylic acid have been identified as potent inhibitors of Sirtuin 3 (SIRT3), a member of the NAD+-dependent class III histone deacetylases.[4] SIRT3 is primarily localized in the mitochondria and plays a critical role in regulating mitochondrial function and cellular metabolism. In some cancers, elevated SIRT3 activity has been linked to enhanced cell survival and resistance to therapy.

The targeted inhibition of SIRT3 by compounds such as the 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivative P6 has been shown to induce cell cycle arrest at the G0/G1 phase and promote cell differentiation in leukemic cell lines.[4] This highlights the versatility of the 2-phenylquinoline-4-carboxylic acid scaffold in targeting different classes of epigenetic modulators.

II. Preclinical Evaluation: Protocols for Assessing Anti-Cancer Activity

The translation of a promising chemical scaffold from a concept to a viable drug candidate requires rigorous preclinical evaluation. The following protocols provide a framework for assessing the anti-cancer efficacy of 2-phenylquinoline-4-carboxylic acid derivatives in a laboratory setting.

A. Protocol 1: In Vitro Antiproliferative Assay (CCK-8/MTT Assay)

This colorimetric assay is a fundamental method for determining the cytotoxic effects of a compound on cancer cell lines.[2][7][8]

1. Cell Seeding:

  • Culture selected cancer cell lines (e.g., K562, HeLa, MDA-MB-231) in appropriate growth medium.
  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well.
  • Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of the 2-phenylquinoline-4-carboxylic acid derivative in a suitable solvent (e.g., DMSO).
  • Perform serial dilutions of the compound in the culture medium to achieve a range of desired concentrations.
  • Replace the existing medium in the 96-well plate with the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

3. Incubation:

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[7]

4. Assay Development:

  • Add 10-20 µL of CCK-8 or MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[7][8]
  • If using MTT, solubilize the formazan crystals by adding 150 µL of DMSO to each well.[7][8]

5. Data Acquisition and Analysis:

  • Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.[7]
  • Calculate the percentage of cell viability relative to the vehicle control.
  • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.[7]

A [label="1. Cell Seeding\n(96-well plate)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Compound Treatment\n(Serial Dilutions)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Incubation\n(48-72 hours)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="4. Add CCK-8/MTT Reagent", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="5. Incubation\n(2-4 hours)", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="6. Measure Absorbance", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="7. Data Analysis\n(Calculate IC50)", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B -> C -> D -> E -> F -> G; }

Sources

Method

Application Notes and Protocols for the Enzymatic Inhibition Studies of 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Introduction: Unveiling the Potential of a Novel Quinoline Derivative The quinoline scaffold is a cornerstone...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Unveiling the Potential of a Novel Quinoline Derivative

The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Within this promising class of compounds, 2-phenylquinoline-4-carboxylic acids have emerged as particularly potent enzyme inhibitors, targeting a range of enzymes implicated in human diseases.[3][4] This application note focuses on a specific derivative, 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid, providing a comprehensive guide for its investigation as an enzyme inhibitor. While specific enzymatic targets for this exact molecule are still under active investigation, based on the activities of structurally related compounds, we will explore its potential as an inhibitor of histone deacetylases (HDACs) and dihydroorotate dehydrogenase (DHODH).[4][5][6][7]

This document provides a detailed framework for researchers to characterize the inhibitory potential of 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid, from initial screening to detailed mechanistic studies. The protocols herein are designed to be robust and adaptable, ensuring scientific integrity and reproducibility.

Scientific Principles: Understanding Enzyme Inhibition

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. The study of enzyme inhibition is crucial in drug discovery as it provides a direct path to modulating biological processes involved in disease.[8][9] The primary types of reversible inhibition are:

  • Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration.[10][11]

  • Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site), causing a conformational change in the enzyme that reduces its catalytic efficiency. In this case, the inhibitor does not compete with the substrate.[10]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This type of inhibition is more effective at higher substrate concentrations.

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the binding of the substrate and the catalytic activity of the enzyme.[12]

The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[13][14][15] A lower IC50 value indicates a more potent inhibitor. For a more fundamental measure of binding affinity, the inhibition constant (Ki) is determined.[13]

Experimental Workflows and Protocols

I. Initial Screening: Determination of IC50

The first step in characterizing a potential enzyme inhibitor is to determine its IC50 value. This provides a quantitative measure of its potency and is essential for comparing different inhibitors.[13][14][16]

Workflow for IC50 Determination:

Caption: Workflow for determining the IC50 of an enzyme inhibitor.

Detailed Protocol for IC50 Determination (Example for a Generic Dehydrogenase): [17][18]

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer suitable for the target enzyme (e.g., 50 mM Tris-HCl, pH 7.5).

    • Enzyme Stock Solution: Prepare a concentrated stock of the purified enzyme in assay buffer. The final concentration in the assay should be optimized to give a linear reaction rate for at least 10-15 minutes.

    • Substrate Stock Solution: Prepare a stock solution of the enzyme's substrate (e.g., dihydroorotate for DHODH) in assay buffer. The final concentration should be at or near the Michaelis constant (Km) of the enzyme.

    • Inhibitor Stock Solution: Prepare a 10 mM stock solution of 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid in 100% DMSO.

    • Detection Reagent: Prepare the necessary reagents for detecting the product formation or substrate consumption (e.g., a reagent that changes absorbance or fluorescence).

  • Assay Procedure (96-well plate format):

    • Prepare serial dilutions of the inhibitor from the stock solution in assay buffer. A typical concentration range would be from 100 µM to 0.01 µM. Ensure the final DMSO concentration in all wells is constant and ideally below 1%.

    • Blank wells: Add assay buffer and the substrate.

    • Control wells (100% enzyme activity): Add the enzyme solution and the corresponding concentration of DMSO without the inhibitor.

    • Test wells: Add the enzyme solution and the different concentrations of the inhibitor.

    • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the substrate solution to all wells.

    • Immediately begin monitoring the change in absorbance or fluorescence at a specific wavelength over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the reaction progress curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_control))

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13]

Data Presentation:

6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid (µM)% Inhibition (Mean ± SD, n=3)
0.014.5 ± 1.2
0.118.2 ± 2.1
149.8 ± 3.5
1089.1 ± 1.9
10098.6 ± 0.8

This is example data and should be replaced with experimental results.

II. Mechanism of Action (MOA) Studies

Once the IC50 is determined, the next crucial step is to elucidate the mechanism by which the compound inhibits the enzyme.[8][19] This involves performing kinetic assays at varying concentrations of both the substrate and the inhibitor.

Workflow for MOA Studies:

Sources

Application

A Comprehensive Framework for the Antimicrobial Screening of Novel Quinoline Compounds

< < APPLICATION NOTE & PROTOCOL Introduction: The relentless evolution of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent antibacterial activity. Quinoline...

Author: BenchChem Technical Support Team. Date: January 2026

< < APPLICATION NOTE & PROTOCOL

Introduction:

The relentless evolution of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent antibacterial activity. Quinoline scaffolds have historically been a rich source of antimicrobial agents, with fluoroquinolones being a prominent class.[1] This application note provides a detailed, field-proven protocol for the comprehensive antimicrobial screening of novel quinoline compounds, designed for researchers, scientists, and drug development professionals. The described workflow is a self-validating system, integrating standardized methodologies with mechanistic assays to not only identify active compounds but also to provide early insights into their mode of action.

This guide emphasizes the causality behind experimental choices, drawing from the globally recognized standards of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][3] By following this protocol, researchers can generate robust and reproducible data, crucial for the progression of promising candidates through the drug discovery pipeline.

I. Foundational Screening: Determining Primary Antimicrobial Activity

The initial phase of screening aims to identify quinoline compounds with demonstrable antimicrobial activity. This is primarily achieved by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][5]

A. Broth Microdilution Method for MIC Determination

The broth microdilution method is a quantitative and standardized technique recommended by both CLSI and EUCAST for determining MIC values.[5][6] It allows for the simultaneous testing of multiple compounds against various bacterial strains in a high-throughput format.

  • Standardization: Adherence to CLSI M07 guidelines ensures inter-laboratory reproducibility and comparability of results.[6]

  • Media Selection: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for non-fastidious bacteria as it has a defined concentration of divalent cations (Ca²⁺ and Mg²⁺), which can influence the activity of some antimicrobial agents.[7]

  • Inoculum Preparation: A standardized bacterial inoculum, typically adjusted to a 0.5 McFarland standard, is critical for accurate and reproducible MIC values.[8]

  • Preparation of Compound Stock Solutions:

    • Dissolve the novel quinoline compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). The final concentration of the solvent in the assay should be non-inhibitory to the test organisms (typically ≤1%).[9]

  • Preparation of Microtiter Plates:

    • Using a sterile 96-well microtiter plate, perform serial two-fold dilutions of each quinoline compound in CAMHB. The final volume in each well should be 50 µL.

    • Include a growth control well (containing only CAMHB and inoculum) and a sterility control well (containing only CAMHB).

    • A known quinolone antibiotic (e.g., ciprofloxacin or levofloxacin) should be included as a positive control.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 4-5 well-isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[8]

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control).

    • Seal the plate and incubate at 35 ± 1°C for 16-20 hours in ambient air.[10]

  • Reading and Interpreting Results:

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[4] This can be determined visually or with a plate reader.

    • Compare the MIC values of the novel compounds to the positive control.

B. Agar Disk Diffusion Method

The agar disk diffusion method is a qualitative or semi-quantitative screening tool that is simple, cost-effective, and widely used.[11] It provides a preliminary assessment of a compound's activity by measuring the zone of growth inhibition around a disk impregnated with the test compound.

  • Standardization: The EUCAST disk diffusion method provides standardized procedures for media, inoculum, and interpretation.[12]

  • Correlation with MIC: Zone diameters can be correlated with MIC values, providing an initial indication of susceptibility.

  • Limitations: This method is less precise than broth microdilution and is influenced by the compound's solubility and diffusion characteristics in agar.

  • Preparation of Agar Plates:

    • Use Mueller-Hinton agar (MHA) plates with a depth of 4.0 ± 0.5 mm.

  • Inoculum Preparation:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

  • Inoculation of Plates:

    • Within 15 minutes of preparation, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid.

    • Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure confluent growth.

  • Application of Disks:

    • Prepare sterile paper disks impregnated with a known concentration of the novel quinoline compounds.

    • Within 15 minutes of inoculation, apply the disks firmly to the surface of the agar. Ensure good contact between the disk and the agar.

    • Include a disk with a known quinolone antibiotic as a positive control and a blank disk with the solvent as a negative control.

  • Incubation and Measurement:

    • Invert the plates and incubate at 35 ± 1°C for 16-20 hours.[10]

    • Measure the diameter of the zone of complete inhibition in millimeters.

II. Elucidating the Nature of Antimicrobial Activity

Once active compounds are identified, the next critical step is to determine whether their effect is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth). This is achieved through time-kill kinetic assays.

Time-Kill Kinetics Assay

This dynamic assay measures the rate of bacterial killing over time when exposed to a specific concentration of an antimicrobial agent.[13]

  • Bactericidal vs. Bacteriostatic: A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in the initial bacterial inoculum.[13]

  • Concentration Dependence: Testing at multiple concentrations (e.g., 1x, 2x, and 4x the MIC) provides insights into the concentration-dependent killing activity of the compound.[14]

  • Preparation of Cultures:

    • Grow an overnight culture of the test bacterium in CAMHB.

    • Dilute the overnight culture in fresh, pre-warmed CAMHB to achieve a starting inoculum of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

  • Exposure to Compounds:

    • Add the novel quinoline compound at the desired concentrations (e.g., 1x, 2x, 4x MIC) to the bacterial culture.

    • Include a growth control (no compound) and a positive control (a known bactericidal quinolone).

  • Sampling and Viable Cell Counting:

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each culture.

    • Perform serial dilutions of the aliquot in sterile saline.

    • Plate the dilutions onto MHA plates and incubate for 18-24 hours.

    • Count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL against time for each concentration of the compound.

    • Determine the rate and extent of bacterial killing.

III. Investigating the Mechanism of Action

Understanding how a novel quinoline compound exerts its antimicrobial effect is crucial for its development. Quinolones are known to target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1][15] Therefore, assays targeting these enzymes are a logical starting point. Additionally, assessing cell membrane integrity can reveal alternative or secondary mechanisms of action.

A. DNA Gyrase Inhibition Assay

This in vitro assay directly measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.[16]

  • Primary Target: DNA gyrase is a primary target for many quinolones, particularly in Gram-negative bacteria.[15]

  • Enzymatic Activity: The assay measures the conversion of relaxed plasmid DNA to its supercoiled form, which can be visualized by agarose gel electrophoresis.[17]

  • Reaction Setup:

    • In a microcentrifuge tube, combine DNA gyrase enzyme, relaxed plasmid DNA (e.g., pBR322), and the assay buffer containing ATP.

    • Add the novel quinoline compound at various concentrations.

    • Include a positive control (e.g., ciprofloxacin) and a no-enzyme control.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 1 hour.[17]

  • Termination and Electrophoresis:

    • Stop the reaction by adding a stop buffer containing a DNA loading dye.

    • Analyze the DNA products by electrophoresis on an agarose gel.

  • Result Interpretation:

    • Inhibition of DNA gyrase activity is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-compound control. The concentration of the compound that inhibits 50% of the enzyme activity (IC₅₀) can be determined.[17]

B. Cell Membrane Integrity Assay

This assay assesses whether the antimicrobial compound disrupts the bacterial cell membrane, leading to the leakage of intracellular components.

  • Membrane Permeability: Damage to the cell membrane can be detected using fluorescent dyes that can only enter cells with compromised membranes.[18][19]

  • Alternative Mechanism: While not the primary mechanism for traditional quinolones, membrane disruption can be a feature of some novel antimicrobial compounds.

  • Bacterial Cell Preparation:

    • Wash and resuspend a mid-log phase bacterial culture in a suitable buffer (e.g., PBS).

  • Compound Exposure:

    • Treat the bacterial suspension with the novel quinoline compound at its MIC and supra-MIC concentrations.

    • Include a positive control known to disrupt membranes (e.g., a polymyxin) and a negative (untreated) control.

  • Staining:

    • Add propidium iodide (PI), a fluorescent nucleic acid stain that is impermeant to cells with intact membranes, to each sample.[20]

    • Incubate in the dark for a specified period.

  • Analysis:

    • Measure the fluorescence intensity using a fluorometer or flow cytometer. An increase in red fluorescence indicates an increase in the number of cells with damaged membranes.[20]

IV. Data Presentation and Interpretation

The data generated from these assays should be presented clearly and concisely to facilitate interpretation and comparison.

Table 1: Summary of Antimicrobial Activity of Novel Quinoline Compounds
Compound IDMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliZone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coli
QC-001
QC-002
QC-003
Ciprofloxacin
Interpretation of Results

The interpretation of susceptibility testing results is guided by clinical breakpoints established by organizations like CLSI and EUCAST.[21][22] For novel compounds, these breakpoints are not yet established. Therefore, the activity is initially benchmarked against known antibiotics.

  • Susceptible (S): Indicates that the organism is likely to be inhibited by the usually achievable concentrations of the antimicrobial agent.[21]

  • Intermediate (I): Implies that the compound may be effective in body sites where the drug is physiologically concentrated or when a higher dosage can be used.[21][23]

  • Resistant (R): Suggests that the compound is unlikely to be effective at achievable systemic concentrations.[23]

V. Visualizing the Workflow

A clear understanding of the experimental workflow is essential for proper execution.

Caption: A flowchart of the antimicrobial screening protocol for novel quinoline compounds.

VI. Conclusion

This comprehensive protocol provides a robust framework for the initial antimicrobial screening and characterization of novel quinoline compounds. By integrating standardized susceptibility testing with mechanistic assays, researchers can efficiently identify promising candidates and gain valuable insights into their mode of action. This structured approach, grounded in the principles of scientific integrity and reproducibility, is essential for advancing the discovery of new and effective antimicrobial agents in the fight against infectious diseases.

References

  • CLSI. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • EUCAST Disk Diffusion Testing for Antibiotic Resistance. [Link]

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  • National Institute for Communicable Diseases. Antimicrobial susceptibility testing EUCAST disk diffusion method. [Link]

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  • ACS Publications. A Live Bacterial Screening Assay for Membrane-Active Antimicrobial Compounds Using Imaging Fluorescence Correlation Spectroscopy. [Link]

  • PubMed. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. [Link]

  • NIH. DNA Gyrase as a Target for Quinolones. [Link]

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  • NIH. Resolution of Viable and Membrane-Compromised Bacteria in Freshwater and Marine Waters Based on Analytical Flow Cytometry and Nucleic Acid Double Staining. [Link]

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  • NIH. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. [Link]

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  • Journal of Applied Pharmaceutical Science. Antimicrobial activity and time-kill kinetics of Boesenbergia rotunda essential oil and geraniol alcohol against oral bacterial. [Link]

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  • MDPI. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. [Link]

  • NIH. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis. [Link]

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Method

Application Notes and Protocols for the Synthesis of 2-Phenylquinoline-4-Carboxylic Acid Derivatives

Introduction The quinoline scaffold is a privileged structural motif in medicinal chemistry, with derivatives of 2-phenylquinoline-4-carboxylic acid being of particular interest. These compounds exhibit a broad spectrum...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a privileged structural motif in medicinal chemistry, with derivatives of 2-phenylquinoline-4-carboxylic acid being of particular interest. These compounds exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, antimalarial, and anti-inflammatory properties.[1][2] Notably, they have been identified as potent inhibitors of histone deacetylases (HDACs), making them promising candidates for anticancer drug development.[3][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 2-phenylquinoline-4-carboxylic acid and its derivatives, focusing on established and efficient synthetic methodologies.

This guide delves into the mechanistic underpinnings of key synthetic routes, offers detailed, step-by-step protocols, and presents data in a clear, accessible format. The aim is to equip researchers with the practical knowledge and theoretical understanding necessary to successfully synthesize and further explore this important class of compounds.

Core Synthetic Strategies

The synthesis of 2-phenylquinoline-4-carboxylic acids is predominantly achieved through two classical named reactions: the Doebner Reaction and the Pfitzinger Reaction. Both methods offer versatility and have been refined over the years to improve yields and expand their substrate scope.

The Doebner Reaction

The Doebner reaction is a one-pot, three-component synthesis that involves the condensation of an aniline, an aldehyde (in this case, benzaldehyde), and pyruvic acid.[3][6] It is a highly efficient method for preparing 2-substituted quinoline-4-carboxylic acids.[3]

Mechanistic Rationale

The reaction proceeds through a series of well-defined steps. Initially, the aniline and benzaldehyde react to form an imine (Schiff base). Concurrently, pyruvic acid's enolate adds to the imine. The resulting intermediate undergoes an intramolecular cyclization followed by dehydration to form a dihydroquinoline derivative. Finally, an in-situ oxidation, often facilitated by a second molecule of the imine acting as a hydrogen acceptor, yields the aromatic 2-phenylquinoline-4-carboxylic acid.[3][6] Modern variations often employ catalysts to enhance reaction rates and yields.[3]

Doebner_Reaction_Mechanism cluster_1 Imine Formation cluster_2 Enolate Addition & Cyclization cluster_3 Oxidation Aniline Aniline Imine Imine (Schiff Base) Aniline->Imine Benzaldehyde Benzaldehyde Benzaldehyde->Imine Intermediate Adduct Imine->Intermediate + Pyruvic Acid Enolate Pyruvic_Acid Pyruvic Acid Enolate Dihydroquinoline Dihydroquinoline Derivative Intermediate->Dihydroquinoline Intramolecular Cyclization Final_Product 2-Phenylquinoline-4-Carboxylic Acid Dihydroquinoline->Final_Product Oxidation

Caption: Generalized workflow of the Doebner reaction.

The Pfitzinger Reaction

The Pfitzinger reaction provides an alternative and versatile route to quinoline-4-carboxylic acids. This reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group, such as acetophenone, in the presence of a strong base.[7][8]

Mechanistic Rationale

The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin to form an intermediate keto-acid. This is followed by the condensation of the aniline moiety of the opened isatin with the carbonyl group of acetophenone to form an imine. The enolate of the acetophenone then cyclizes onto the keto group, and subsequent dehydration yields the final 2-phenylquinoline-4-carboxylic acid product.[8]

Pfitzinger_Reaction_Mechanism cluster_1 Isatin Ring Opening cluster_2 Condensation & Cyclization Isatin Isatin Keto_Acid Keto-Acid Intermediate Isatin->Keto_Acid Base Base (e.g., KOH) Base->Keto_Acid Imine_Intermediate Imine Keto_Acid->Imine_Intermediate Acetophenone Acetophenone Acetophenone->Imine_Intermediate Final_Product 2-Phenylquinoline-4-Carboxylic Acid Imine_Intermediate->Final_Product Cyclization & Dehydration

Caption: Key steps in the Pfitzinger reaction for quinoline synthesis.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of 2-phenylquinoline-4-carboxylic acid.

Protocol 1: Doebner Reaction using a Lewis Acid Catalyst

This protocol utilizes iron(III) trifluoromethanesulfonate as a catalyst to improve reaction efficiency.[3]

Materials:

  • Pyruvic acid

  • Aniline

  • Benzaldehyde

  • Ethanol

  • Iron(III) trifluoromethanesulfonate (Fe(OTf)₃)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Thin Layer Chromatography (TLC) supplies

Procedure:

  • To a 50 mL round-bottom flask, add pyruvic acid (1.0 mmol, 88 mg), aniline (1.1 mmol, 102 mg), benzaldehyde (1.0 mmol, 106 mg), and ethanol (5 mL).[3]

  • Add the catalyst, iron(III) trifluoromethanesulfonate (15 mol%, 76 mg), to the mixture.[3]

  • Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.

  • Heat the reaction mixture to 80°C and maintain reflux for 3 hours.[3]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature. The crude product will precipitate out of the solution.[3]

  • Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-phenylquinoline-4-carboxylic acid.

Protocol 2: Pfitzinger Reaction with Substituted Acetophenones

This protocol describes the synthesis of 2-phenylquinoline-4-carboxylic acid derivatives using isatin and various substituted acetophenones.[4][9]

Materials:

  • Isatin

  • Substituted acetophenone (e.g., 2-fluoroacetophenone, 2-methoxyacetophenone)

  • Potassium hydroxide (KOH)

  • 20% aqueous Ethanol

  • Round-bottom flask

  • Heating mantle with magnetic stirrer

  • Hydrochloric acid (HCl) or Acetic acid (AcOH) for acidification

  • Diethyl ether (Et₂O)

Procedure:

  • In a round-bottom flask, add the appropriate isatin (14 mmol) and substituted acetophenone (16.5 mmol) to a solution of KOH (35 mmol) in 50 mL of 20% aqueous ethanol.[10]

  • Stir the reaction mixture at 80-90°C for 18-36 hours.[10]

  • After the reaction is complete, evaporate the solvent to obtain a residue.

  • Dissolve the residue in a minimum amount of water.

  • Wash the resulting solution with diethyl ether (2 x 20 mL) to remove any unreacted acetophenone.[10]

  • Cool the aqueous layer in an ice bath and acidify with HCl or AcOH.[10]

  • The solid product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with water and dry to obtain the 2-arylquinoline-4-carboxylic acid derivative.

Synthesis of Derivatives and Further Modifications

The core 2-phenylquinoline-4-carboxylic acid structure can be readily modified to generate a library of derivatives for structure-activity relationship (SAR) studies. A common modification involves the amidation of the carboxylic acid group.

Protocol 3: Amidation of 2-Phenylquinoline-4-Carboxylic Acid

This protocol outlines the conversion of the carboxylic acid to an amide, a key step in the synthesis of many biologically active derivatives.[2]

Materials:

  • 2-(2-nitrophenyl)-quinoline-4-carboxylic acid (as an example starting material)

  • Thionyl chloride (SOCl₂)

  • Appropriate amine (e.g., 3-(dimethylamino)-1-propylamine)

  • Triethylamine (TEA)

  • Anhydrous solvent (e.g., Dichloromethane)

Procedure:

  • Acid Chloride Formation: Reflux the starting carboxylic acid with an excess of thionyl chloride (SOCl₂) to form the corresponding acyl chloride. The reaction is typically carried out neat or in an inert solvent.[2]

  • Amidation: In a separate flask, dissolve the desired amine and triethylamine in an anhydrous solvent. Cool the solution in an ice bath.

  • Slowly add the freshly prepared acyl chloride to the amine solution with stirring.

  • Allow the reaction to proceed at room temperature until completion (monitored by TLC).

  • Work-up the reaction by washing with water and brine, drying the organic layer over an anhydrous salt (e.g., Na₂SO₄), and concentrating under reduced pressure.

  • Purify the crude amide by column chromatography or recrystallization.

Data Presentation and Characterization

The synthesized compounds should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).[1][2]

Table 1: Representative Yields for Synthesized 2-Arylquinoline-4-Carboxylic Acids via Pfitzinger Reaction

Phenyl Substituent at C2Yield (%)Reference
2-Fluorophenyl59.7[4]
4-Methoxyphenyl63.0[9]
2-Methoxyphenyl51.1[4]

Applications in Drug Development

Derivatives of 2-phenylquinoline-4-carboxylic acid are of significant interest in drug discovery. Their diverse biological activities make them attractive scaffolds for the development of new therapeutic agents.

  • Anticancer Agents: As previously mentioned, these compounds have been identified as HDAC inhibitors, a class of enzymes that are important targets in cancer therapy.[4][5][11]

  • Antibacterial Agents: The quinoline ring is a key component of many antibacterial drugs. Modifications to the 2-phenylquinoline-4-carboxylic acid scaffold have led to the discovery of new compounds with activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[2][12]

  • Antiparasitic Agents: Research has shown that certain derivatives exhibit activity against parasites responsible for malaria, leishmaniasis, and trypanosomiasis.[13]

Conclusion

The synthesis of 2-phenylquinoline-4-carboxylic acid and its derivatives can be achieved through robust and well-established methods like the Doebner and Pfitzinger reactions. These reactions offer a high degree of flexibility, allowing for the introduction of various substituents on the quinoline core. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate the work of researchers in synthesizing and exploring the therapeutic potential of this important class of heterocyclic compounds. Further derivatization of the core structure opens up vast possibilities for the discovery of novel drug candidates with improved efficacy and selectivity.

References

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Application

Topic: Experimental Setup for Microwave-Assisted Pfitzinger Reaction

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The Pfitzinger reaction is a cornerstone in synthetic chemistry for the preparation of quinoline-4-carboxylic acids, a scaffold...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The Pfitzinger reaction is a cornerstone in synthetic chemistry for the preparation of quinoline-4-carboxylic acids, a scaffold of immense importance in medicinal chemistry.[1][2] This application note provides a detailed guide to performing the Pfitzinger reaction under microwave irradiation, a green chemistry technique that dramatically accelerates reaction rates, improves yields, and simplifies protocols compared to conventional heating methods.[3][4][5] We will explore the underlying principles of microwave-assisted organic synthesis (MAOS), present a detailed experimental setup and protocol, and discuss critical safety considerations. This guide is designed for researchers seeking to leverage MAOS for efficient and sustainable synthesis of complex heterocyclic compounds.

Introduction: The Pfitzinger Reaction in the Modern Laboratory

First described by Wilhelm Pfitzinger, this reaction involves the base-catalyzed condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group to yield substituted quinoline-4-carboxylic acids.[1][6] These products are not merely chemical curiosities; they form the structural core of numerous compounds with significant biological activities, including antibacterial, antitumor, and antimalarial properties.[1][7][8]

Traditional methods for the Pfitzinger reaction often require prolonged refluxing for many hours, sometimes even days, in the presence of a strong base.[1][2] Such conditions can lead to side product formation and are energy-intensive. The advent of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this classic transformation.[5][9] By using microwave irradiation, the reaction time can be reduced from hours to mere minutes, often with cleaner reaction profiles and higher product yields.[10][11] This efficiency aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of less solvent.[4][12]

Reaction Mechanism and the Role of Microwave Energy

The Chemical Pathway

The Pfitzinger reaction proceeds through a well-established multi-step mechanism:[1][6]

  • Ring Opening: The reaction begins with the base-catalyzed hydrolysis of the amide bond in isatin, opening the ring to form a keto-acid intermediate.[6][13]

  • Condensation: The aniline moiety of this intermediate then reacts with the carbonyl compound (an aldehyde or ketone) to form an imine.

  • Tautomerization: The imine rapidly tautomerizes to its more stable enamine form.[13]

  • Cyclization & Dehydration: Finally, an intramolecular cyclization of the enamine, followed by a dehydration step, yields the aromatic quinoline-4-carboxylic acid product.[6][13]

Why Microwaves Accelerate the Reaction

Microwave energy accelerates reactions through a process known as dielectric heating.[14][15] Unlike conventional heating which relies on slow thermal conduction from an external source, microwaves transfer energy directly to the molecules within the reaction mixture. This occurs via two primary mechanisms:

  • Dipolar Polarization: Polar molecules, such as the reactants and solvent in the Pfitzinger reaction, attempt to align their dipoles with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid and uniform heating throughout the bulk of the solution.[4][14]

  • Ionic Conduction: If ions are present (such as the potassium hydroxide catalyst), they will migrate in response to the oscillating electric field, colliding with other molecules and generating heat.[4][14]

This direct and instantaneous heating allows the reaction mixture to reach the target temperature in seconds, bypassing the thermal inertia of conventional methods and enabling "superheating" of solvents above their normal boiling points in sealed vessels.[16] This results in dramatic rate enhancements.[5]

Experimental Setup and Materials

Essential Equipment
  • Dedicated Microwave Reactor: For safety and reproducibility, a laboratory microwave reactor specifically designed for chemical synthesis is mandatory.[16][17] These instruments are equipped with essential safety features, including accurate temperature and pressure sensors, magnetic stirring, and controlled cooling.[18] Domestic microwave ovens must not be used for chemical synthesis due to the risk of explosion, radiation leakage, and lack of parameter control. [17][19]

  • Microwave Process Vials: Use only pressure-rated glass vials (typically 10-20 mL) and corresponding caps with Teflon septa designed for the specific microwave reactor model.[18]

  • Magnetic Stir Bars: To ensure uniform heating and prevent localized superheating.[17]

  • Standard Laboratory Glassware: Beakers, Erlenmeyer flasks, graduated cylinders, Büchner funnel.

  • Analytical Balance

  • Fume Hood

Reagents and Solvents
  • Isatin or Substituted Isatin: The starting material for the quinoline core.

  • Carbonyl Compound: An aldehyde or ketone with at least one α-methylene group (e.g., acetophenone, cyclohexanone).

  • Base Catalyst: Typically a strong base like potassium hydroxide (KOH).[20]

  • Solvent: Polar solvents with high dielectric constants are ideal for microwave absorption.[14][21] A mixture of ethanol and water is commonly used.[22] Other options include ethylene glycol or ionic liquids.[12][14]

  • Acid for Work-up: Acetic acid or dilute hydrochloric acid for neutralization.

  • Solvents for Purification: Ethanol, diethyl ether, and water for washing and recrystallization.

Detailed Protocol: Microwave-Assisted Synthesis of 2-Phenylquinoline-4-carboxylic acid

This protocol describes the reaction between isatin and acetophenone as a representative example.

Reaction Setup
  • To a 10 mL microwave process vial equipped with a magnetic stir bar, add isatin (1.0 mmol, 147 mg).

  • Add a 33% aqueous solution of potassium hydroxide (e.g., 3-4 mL). Stir the mixture for a few minutes at room temperature until the isatin dissolves and the color changes, indicating the formation of the potassium salt of isatinic acid.[1]

  • To this solution, add acetophenone (1.0 mmol, 120 mg, 117 µL).

  • Securely seal the vial with a cap. Ensure the seal is tight to contain the pressure that will develop during heating. [18]

Microwave Irradiation
  • Place the sealed vial into the cavity of the microwave reactor.

  • Program the instrument with the following parameters:

    • Target Temperature: 120-150 °C

    • Ramp Time: 2 minutes

    • Hold Time: 5-10 minutes

    • Power: Set to a maximum of 150-300 W (the instrument will modulate power to maintain the target temperature).

    • Stirring: Set to high.

  • Start the irradiation sequence. The instrument will monitor internal temperature and pressure throughout the run.

Work-up and Purification
  • After the irradiation is complete, the instrument's built-in cooling system (e.g., compressed air) must be used to cool the vessel to below 50 °C before it is removed from the reactor cavity.[18] WARNING: Do not attempt to open a hot, pressurized vial.

  • Once cooled, carefully open the vial in a fume hood.

  • Filter the dark reaction mixture to remove any insoluble material.

  • Transfer the filtrate into a beaker containing an ice-water mixture (approx. 50 mL).

  • Slowly acidify the solution with glacial acetic acid or 1M HCl while stirring. The product will precipitate as a solid. Check the pH to ensure it is acidic (pH ~4-5).

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water to remove any remaining salts, followed by a small amount of cold diethyl ether to remove unreacted acetophenone.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product as a pale-yellow solid.[1]

Data Summary and Visualization

The following table summarizes typical conditions for the microwave-assisted Pfitzinger reaction with various substrates.

Isatin DerivativeCarbonyl CompoundBaseSolventTemp. (°C)Time (min)Yield (%)Reference
IsatinAcetophenoneKOHEthanol/Water1259~85[1],[11]
IsatinCyclohexanoneKOHEthanol/Water13010~88[22]
5-Chloroisatin1-(p-tolyl)ethanoneKOHEthanol/Water1258~90[22]
Isatin2-(1H-benzimidazol-2-ylthio)ethanoneKOHWaterN/A (800W)977-85[1],[11]
Experimental Workflow Diagram

Pfitzinger_Workflow cluster_prep 1. Reactant Preparation cluster_reaction 2. Microwave Reaction cluster_workup 3. Product Isolation (Work-up) cluster_purify 4. Purification & Analysis prep1 Add Isatin, KOH(aq), and Carbonyl Compound to Microwave Vial prep2 Add Stir Bar and Securely Seal Vial prep1->prep2 Ensure homogeneity react1 Place Vial in Microwave Reactor prep2->react1 react2 Irradiate at Set Temp/Time (e.g., 150°C, 10 min) react1->react2 Start program react3 Cool Vial to < 50°C Using Instrument Cooling react2->react3 Reaction complete workup1 Open Cooled Vial in Fume Hood react3->workup1 workup2 Filter Mixture, Transfer Filtrate to Ice-Water workup1->workup2 workup3 Acidify with Acetic Acid to Precipitate Product workup2->workup3 workup4 Collect Solid via Vacuum Filtration workup3->workup4 purify1 Wash Solid with Water and Ether workup4->purify1 purify2 Recrystallize from Ethanol/Water purify1->purify2 analysis Characterize Product (NMR, MS, MP) purify2->analysis

Caption: Workflow for the microwave-assisted Pfitzinger reaction.

Critical Safety Considerations

Safety is paramount when performing microwave-assisted chemistry.[17]

  • Pressure Hazard: Reactions in sealed vessels generate high internal pressures.[18] Never exceed the recommended volume for the reaction vial (typically fill to no more than 2/3 capacity). Always allow the vessel to cool completely before opening.[18]

  • Equipment Integrity: Regularly inspect microwave vials for cracks or chips before use. Never use metallic objects, such as spatulas or aluminum foil, inside the microwave cavity as this can cause arcing.[23]

  • Dedicated Equipment: Only use microwave reactors designed for laboratory synthesis.[19] These units are built to withstand corrosive chemicals and contain safety interlocks to prevent microwave exposure.[23][24]

  • Chemical Hazards: Work in a well-ventilated fume hood to avoid inhaling fumes from reagents and solvents.[17] Consult the Safety Data Sheet (SDS) for all chemicals used.

  • Thermal Burns: Reaction vials will be hot after irradiation. Use heat-resistant gloves when handling them.[23]

Conclusion

The microwave-assisted Pfitzinger reaction represents a significant advancement over traditional synthetic routes, offering a rapid, efficient, and greener pathway to valuable quinoline-4-carboxylic acids. By understanding the principles of microwave heating and adhering strictly to the protocols and safety guidelines outlined in this note, researchers can effectively harness this powerful technology to accelerate their discovery and development programs.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.). Google Grounding API.
  • Al-Suod, H., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • Pfitzinger reaction - Wikipedia. (n.d.). Wikipedia.
  • Solvent Choice for Microwave Synthesis. (n.d.).
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2024). International Journal of Research in Pharmacy and Allied Science.
  • Microwave-Assisted Synthesis: 10x Faster Organic Reactions. (2025).
  • Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A.
  • Safety Considerations for Microwave Synthesis. (n.d.).
  • Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis. (2025). Benchchem.
  • Roy, K. (2025). Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. NSTA.
  • Chapter 6 - Safety Precautions On The Application of Microwaves in Labor
  • Safety Tips - Green Chemistry in Teaching Labo. (n.d.). NJIT.
  • Patil, S. S., et al. (2017).
  • Microwave Reactor Safety. (n.d.). Google Grounding API.
  • Kappe, C. O. (2007). Microwave-Assisted Synthesis in Water as Solvent.
  • Al-Zaydi, K. M. (n.d.). A New Aspect of the Pfitzinger Reaction: Microwave-assisted Synthesis of the New Heterocyclic Ring System 6-Arylbenzo[4][21]imidaz.

  • Pfitzinger Synthesis Mechanism | Heterocyclic Compounds 17. (2024). YouTube.
  • Calvo-Flores, F. G., et al. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC.
  • PART - 1 INTRODUCTION. (n.d.).
  • Diaba, F., & Al-Awadi, B. (2025).
  • Pfitzinger Reaction. (2020). YouTube.
  • The Pfitzinger Reaction. (Review). (n.d.).
  • Microwave‐Assisted Synthesis of Quinoline Derivatives from Isatin | Request PDF. (2025).
  • 10 - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Getting Started with Microwave Synthesis. (n.d.).
  • Microwave Synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. (2014).
  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). IJNRD.
  • Chemistry of Pfitzinger Synthesis | PDF | Chemical Reactions | Hydrolysis. (n.d.). Scribd.
  • Microwave‐Assisted Synthesis of Quinoline Derivatives
  • Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I. (n.d.). International Journal of Science and Research (IJSR).
  • General reaction scheme of the Pfitzinger quinoline synthesis. (n.d.).
  • Pfitzinger quinoline synthesis. (n.d.).

Sources

Method

Application Notes and Protocols for In Vitro Cell-Based Assays of Quinoline-4-Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatility of the Quinoline-4-Carboxylic Acid Scaffold Quinoline and its derivatives are a cornerstone class of heterocyclic compounds in...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Quinoline-4-Carboxylic Acid Scaffold

Quinoline and its derivatives are a cornerstone class of heterocyclic compounds in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1] The quinoline-4-carboxylic acid scaffold, in particular, is a privileged structure found in numerous synthetic molecules with significant therapeutic potential.[2][3][4] Researchers have extensively modified this core to develop potent agents with anticancer, anti-inflammatory, antimicrobial, and antimalarial properties.[3][5][6][7]

The initial characterization of these novel chemical entities relies on robust and reproducible in vitro cell-based assays. These assays are fundamental to drug discovery, providing critical data on a compound's potency, mechanism of action, and selectivity. This guide offers detailed protocols and technical insights for key cell-based assays used to evaluate the primary biological activities of quinoline-4-carboxylic acid derivatives.

Part 1: Anticancer and Cytotoxicity Evaluation

A primary focus for quinoline-4-carboxylic acid derivatives has been their potential as anticancer agents.[5][8] The initial step in evaluating this potential is to assess their ability to inhibit cancer cell proliferation and induce cell death.

1.1. Cell Viability Assessment: The MTT Assay

The MTT assay is a foundational colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability, proliferation, and cytotoxicity.[8][9][10]

Scientific Principle: The assay's mechanism is centered on the activity of NAD(P)H-dependent cellular oxidoreductase enzymes, which are present in viable, metabolically active cells.[1][11] These enzymes reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[10][11] The formazan crystals are then solubilized, and the absorbance of the resulting colored solution is quantified, which is directly proportional to the number of viable cells.

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Readout cluster_analysis Data Analysis seed 1. Seed Cells in 96-well plate attach 2. Allow Cells to Attach (24 hours) seed->attach add_compounds 4. Treat Cells (24-72 hours) attach->add_compounds prep_compounds 3. Prepare Serial Dilutions of Quinoline Compounds prep_compounds->add_compounds add_mtt 5. Add MTT Reagent (Incubate 3-4 hours) add_compounds->add_mtt solubilize 6. Add Solubilization Buffer (e.g., DMSO) add_mtt->solubilize read 7. Read Absorbance (570 nm) solubilize->read analyze 8. Calculate % Viability & Determine IC₅₀ read->analyze

Caption: General workflow for the MTT cytotoxicity assay.

Detailed Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT-116) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[9] Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of each quinoline-4-carboxylic acid derivative in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution in serum-free culture medium to obtain the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Carefully remove the medium from the cells and add 100 µL of the medium containing the compound dilutions.[1]

    • Controls: Include wells for "untreated" (cells with medium + vehicle) and "background" (medium only, no cells).

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[10]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well. Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11] Measure the absorbance at 570-590 nm using a microplate reader.[10][11]

  • Data Analysis:

    • Subtract the average absorbance of the background control from all other readings.

    • Calculate the percentage of cell viability using the formula: (% Viability) = (Absorbance of Treated Cells / Absorbance of Untreated Cells) x 100.

    • Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).[1]

Data Presentation: IC₅₀ Values of Quinoline Derivatives

Compound IDCell LineIncubation Time (h)IC₅₀ (µM)Reference
Derivative AMCF-7 (Breast)487.5[1]
Derivative BHT-29 (Colon)488.12[1]
Derivative CA549 (Lung)2415.2[12]
Derivative DK-562 (Leukemia)725.8[5]
1.2. Mechanism of Cell Death: Apoptosis Assays

Many effective anticancer agents work by inducing apoptosis, or programmed cell death.[1] Determining if a quinoline derivative activates this pathway provides crucial mechanistic insight.[13][14]

Scientific Principle: Apoptosis is executed by a family of cysteine proteases called caspases.[15] The process can be initiated via two main routes: the extrinsic (death receptor-mediated) pathway, which activates initiator caspase-8, and the intrinsic (mitochondrial) pathway, which activates initiator caspase-9.[16] Both pathways converge to activate effector caspases, such as caspase-3, which cleave cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[14][17]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway ligand Death Ligand (e.g., TNF, FasL) receptor Death Receptor ligand->receptor pro_cas8 Pro-Caspase-8 receptor->pro_cas8 cas8 Active Caspase-8 pro_cas8->cas8 pro_cas3 Pro-Caspase-3 cas8->pro_cas3 stress Cellular Stress (e.g., DNA Damage) bax Bax Activation stress->bax mito Mitochondria bax->mito cyto_c Cytochrome c Release mito->cyto_c pro_cas9 Pro-Caspase-9 cyto_c->pro_cas9 cas9 Active Caspase-9 pro_cas9->cas9 cas9->pro_cas3 cas3 Active Caspase-3 pro_cas3->cas3 substrates Cellular Substrates cas3->substrates apoptosis Apoptosis substrates->apoptosis

Caption: Simplified overview of apoptosis signaling pathways.

Detailed Protocol: Caspase-3/7 Activity Assay

This protocol describes a common method using a luminogenic or fluorogenic substrate.

  • Cell Seeding and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate at the same density as for the MTT assay. After 24 hours, treat with the quinoline derivative at concentrations around its IC₅₀ value. Include an untreated control and a positive control (e.g., staurosporine).

  • Incubation: Incubate for a period known to induce apoptosis (e.g., 12, 24, or 48 hours).

  • Assay Reagent Preparation: Prepare the caspase assay reagent according to the manufacturer's instructions (e.g., Caspase-Glo® 3/7). This typically involves reconstituting a lyophilized substrate in a buffer.

  • Reagent Addition: Allow the plate and the reagent to equilibrate to room temperature. Add 100 µL of the caspase reagent to each well.

  • Incubation: Mix the contents by shaking on a plate shaker for 1 minute. Incubate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence or fluorescence using a microplate reader. The signal intensity is directly proportional to the amount of active caspase-3/7.[1]

  • Data Analysis: Express results as a fold-increase in caspase activity relative to the untreated control.[18]

Part 2: Anti-inflammatory Activity Assessment

Quinoline-4-carboxylic acids have also been investigated for their anti-inflammatory properties.[6][19][20] In vitro assays for this activity often involve stimulating an immune cell line to mimic an inflammatory response and then measuring the inhibitory effect of the test compound.

2.1. Inhibition of Nitric Oxide (NO) Production: The Griess Assay

Scientific Principle: Macrophages, when activated by inflammatory stimuli like lipopolysaccharide (LPS), produce nitric oxide (NO), a key inflammatory mediator.[6][19] The Griess assay is a simple colorimetric method that measures nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO. A reduction in nitrite levels in the presence of a test compound indicates anti-inflammatory activity.

Griess_Assay_Workflow cluster_setup Cell Culture & Treatment cluster_assay Griess Reaction cluster_readout Measurement & Analysis seed 1. Seed Macrophages (e.g., RAW 264.7) treat 2. Pre-treat with Quinoline Compound (1 hour) seed->treat stimulate 3. Stimulate with LPS (24 hours) treat->stimulate collect 4. Collect Supernatant stimulate->collect add_griess 5. Add Griess Reagent (Sulfanilamide + NED) collect->add_griess incubate 6. Incubate 10 min at Room Temp add_griess->incubate read 7. Read Absorbance (540 nm) incubate->read analyze 8. Quantify Nitrite (vs. Standard Curve) read->analyze

Caption: Workflow for the Griess assay to measure NO production.

Detailed Protocol: Griess Assay

  • Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

  • Compound Treatment: Remove the medium and replace it with fresh medium containing various concentrations of the quinoline-4-carboxylic acid derivatives. Incubate for 1 hour.

  • Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 24 hours.

  • Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.

  • Absorbance Reading: After a 10-minute incubation, measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Use the standard curve to determine the nitrite concentration in each sample. Calculate the percentage of NO inhibition compared to the LPS-only treated cells.

    • Causality Check: It is crucial to perform a parallel MTT assay to ensure that the observed reduction in NO is not simply due to compound-induced cytotoxicity.[6][19]

Part 3: Antimicrobial Activity Screening

The quinoline scaffold is famous for its antibacterial properties, with fluoroquinolones being a major class of antibiotics. Novel quinoline-4-carboxylic acid derivatives are often screened for their activity against various bacterial strains.[3][4][21]

3.1. Minimum Inhibitory Concentration (MIC) Determination

Scientific Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3] The broth microdilution method is a standardized and widely used technique for determining MIC values.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup & Incubation cluster_readout Result dilute 1. Prepare 2-fold Serial Dilutions of Compound inoculum 2. Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculate_plate 3. Inoculate Microtiter Plate (Compound + Bacteria) inoculum->inoculate_plate incubate 4. Incubate at 37°C for 18-24 hours inoculate_plate->incubate determine_mic 5. Visually Determine MIC (Lowest concentration with no turbidity) incubate->determine_mic

Sources

Application

Application Note: Preparing Stock Solutions of 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid for Assays

Abstract This application note provides a comprehensive, step-by-step protocol for the preparation of stock solutions of 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid, a molecule with poor aqueous solubility that is r...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the preparation of stock solutions of 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid, a molecule with poor aqueous solubility that is relevant to drug discovery and chemical biology. The hydrophobic nature of this quinoline derivative presents a significant challenge for achieving accurate and reproducible results in biological assays. This guide details a robust methodology for solubilization, storage, and the preparation of working solutions to ensure experimental integrity. The protocols cover solvent selection, preparation of high-concentration primary stocks, and the critical process of dilution into aqueous buffers suitable for various in vitro and cell-based assays, with a focus on preventing compound precipitation.

Introduction: Overcoming the Solubility Challenge

6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid is a member of the quinoline carboxylic acid class of compounds. Its chemical structure, featuring a fused aromatic system, confers significant hydrophobicity, leading to limited solubility in aqueous solutions.[1] This is a common obstacle in preclinical drug discovery that can severely impact the reliability of bioassay data.[2][3] Improperly prepared solutions can result in the compound precipitating, leading to inaccurate concentration-response curves and misleading structure-activity relationships.[3][4]

The presence of a carboxylic acid group indicates that the compound's solubility is highly dependent on pH.[5] At a pH below its acid dissociation constant (pKa), the carboxylic acid group will be protonated and thus neutral, reducing aqueous solubility. Conversely, at a pH above the pKa, the deprotonated carboxylate form will be more prevalent, which is typically more water-soluble.[5] Therefore, precise control of pH is essential when preparing aqueous working solutions.

Physicochemical Properties and Solvent Selection

A successful solubilization strategy is built on a solid understanding of the compound's physicochemical properties. For many quinoline derivatives, Dimethyl Sulfoxide (DMSO) is the solvent of choice for creating initial high-concentration stock solutions.[2][3]

Table 1: Key Physicochemical Properties & Solvent Recommendations

Property Value/Recommendation Rationale & Citation
Primary Stock Solvent Anhydrous Dimethyl Sulfoxide (DMSO) DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide range of hydrophobic compounds, making it a standard for primary stock solutions.[2][6]
Aqueous Buffer pH pH > 7.4 To ensure the carboxylic acid is in its more soluble deprotonated (carboxylate) form, the pH of the final aqueous buffer should be maintained above the compound's pKa. A pH of 7.4 or higher is standard for many biological assays.[5]

| Maximum DMSO in Final Assay | Typically ≤ 0.5% (v/v) | High concentrations of DMSO can exhibit cytotoxicity and interfere with assay components.[7][8][9] The final concentration should be kept as low as possible, generally not exceeding 0.5%.[7] |

Solvent Selection Workflow

The choice of solvent is a critical parameter that depends on the specific experimental requirements. The following diagram illustrates a logical workflow for solvent selection and solution preparation.

G cluster_0 Solvent Selection Strategy A Start: Solid Compound (6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid) C Select Primary Solvent A->C B Prepare High-Concentration Primary Stock (e.g., 10-50 mM) F Prepare Intermediate Dilutions in Primary Solvent or Buffer B->F D DMSO C->D Recommended Standard E Ethanol (EtOH) C->E Alternative if DMSO interferes with assay D->B E->B G Prepare Final Working Solution in Aqueous Assay Buffer F->G H Check for Precipitation (Visual, Light Scattering) G->H H->A Precipitation (Re-evaluate solvent/concentration) I Assay Ready H->I No Precipitation J Proceed to Assay I->J

Caption: Workflow for solvent selection and solution preparation.

Protocol: Preparation of a 10 mM Primary Stock Solution in DMSO

This protocol outlines the preparation of a 10 mM primary stock solution, a standard starting concentration for high-throughput screening and other assays.[10]

Materials:

  • 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Calibrated analytical balance

  • Amber glass vial or microcentrifuge tube with a secure cap

  • Vortex mixer

  • Water bath sonicator (recommended)

  • Calibrated pipettes and sterile tips

Procedure:

  • Equilibration: Allow the vial of the solid compound to reach room temperature before opening to prevent moisture condensation.[6]

  • Weighing: Tare a suitable vial on the analytical balance. Carefully weigh the desired mass of 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid into the vial. For example, to prepare 1 mL of a 10 mM solution (MW: 277.32 g/mol ), weigh 2.77 mg.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial.

  • Solubilization:

    • Securely cap the vial.

    • Vortex the mixture vigorously for 1-2 minutes.[11]

    • Visually inspect the solution for any undissolved particles.

    • If particles remain: Sonicate the vial in a room temperature water bath for 5-10 minutes. This can help break up aggregates and facilitate dissolution.[12]

    • Repeat vortexing and inspection until the solution is clear.

  • Storage:

    • Clearly label the vial with the compound name, concentration, solvent, and preparation date.

    • For long-term stability, aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles, which can lead to precipitation.[3]

    • Store aliquots protected from light in airtight containers at -20°C or -80°C.[6][11]

Protocol: Preparation of Aqueous Working Solutions

This protocol describes the critical serial dilution process for preparing final working solutions in an aqueous buffer, designed to minimize the risk of compound precipitation.

Materials:

  • 10 mM primary stock solution in DMSO

  • Sterile aqueous assay buffer (e.g., PBS, HBSS, or cell culture medium), pH ≥ 7.4

  • Sterile polypropylene microcentrifuge tubes or plates

Procedure:

  • Thaw and Equilibrate: Remove an aliquot of the primary stock solution from the freezer. Allow it to thaw completely and warm to room temperature.

  • Homogenize: Vortex the stock solution briefly to ensure it is homogeneous.

  • Intermediate Dilution (Optional but Recommended): Preparing an intermediate dilution can further reduce the risk of precipitation. For example, create a 1 mM solution by diluting the 10 mM stock 1:10 in DMSO.

  • Final Working Solution:

    • Place the final volume of aqueous assay buffer into a tube.

    • While vortexing the buffer at a moderate speed, add the required volume of the stock (or intermediate) solution. This rapid mixing, sometimes called "plunging," disperses the compound quickly, preventing localized high concentrations that can cause it to "crash out" of solution.[13]

    • Example: To make 1 mL of a 10 µM working solution (containing 0.1% DMSO), add 1 µL of the 10 mM primary stock to 999 µL of vortexing assay buffer.

  • Final Inspection: Visually inspect the final working solution for any signs of cloudiness or precipitation. If the solution is not perfectly clear, it should be discarded and prepared again at a lower concentration.

Workflow for Preparing Working Solutions

G cluster_1 Working Solution Preparation Workflow A Start: 10 mM Primary Stock in DMSO (Stored at -20°C or -80°C) B Thaw & Equilibrate to Room Temperature A->B C Vortex to Homogenize B->C D Prepare Intermediate Dilution (e.g., 1 mM in DMSO or Assay Buffer) C->D F Add Intermediate Stock to Vortexing Buffer Drop-by-Drop ('Plunging' Method) D->F E Vortex Assay Buffer (pH ≥ 7.4) at moderate speed E->F G Final Working Solution (e.g., 1-100 µM) F->G H Visual Inspection for Precipitation G->H I Ready for Assay H->I Solution is Clear J Discard. Re-prepare at lower concentration. H->J Turbidity/Precipitation Observed

Caption: Step-by-step workflow for preparing aqueous working solutions.

Best Practices and Troubleshooting

  • Solubility Limit: If working with a new compound, it is highly recommended to experimentally determine its kinetic solubility in the final assay buffer to establish a maximum working concentration.[3]

  • Fresh is Best: Whenever possible, prepare fresh aqueous working solutions for each experiment. The solubility of a compound may decrease over time as the solution reaches thermodynamic equilibrium, leading to precipitation.[3]

  • Buffer Composition: Be aware that high concentrations of salts, such as in phosphate buffers, can sometimes decrease the solubility of organic compounds.[14]

  • Co-solvents and Surfactants: For particularly challenging compounds in biochemical (non-cell-based) assays, the inclusion of a small amount of a co-solvent like ethanol or a non-ionic surfactant may improve solubility. However, the compatibility of these additives with the assay must be validated.[12]

Conclusion

The generation of high-quality, reproducible data using 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid is contingent upon meticulous solution preparation. By utilizing anhydrous DMSO for primary stocks, carefully controlling the final solvent concentration, ensuring the aqueous buffer pH is appropriate, and employing proper dilution techniques, researchers can mitigate solubility-related artifacts. Adherence to these protocols will enhance the accuracy of biological assays and support robust drug discovery efforts.

References

  • Title: Using live-cell imaging in cell counting — The cytotoxicity of DMSO Source: Nikon URL: [Link]

  • Title: What effects does DMSO have on cell assays? Source: Quora URL: [Link]

  • Title: Best Practices For Stock Solutions Source: FasterCapital URL: [Link]

  • Title: Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights Source: National Institutes of Health (NIH) URL: [Link]

  • Title: DMSO toxicity in vitro: effects on RGC viability and apoptosis. Source: ResearchGate URL: [Link]

  • Title: How to dissolve hydrophobic drug....... Source: ResearchGate URL: [Link]

  • Title: Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study Source: National Institutes of Health (NIH) URL: [Link]

  • Title: PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION Source: PDF URL: [Link]

  • Title: Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants Source: MDPI URL: [Link]

  • Title: Compound Management for Quantitative High-Throughput Screening Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Preparing Stock Solutions Source: PhytoTech Labs URL: [Link]

  • Title: Quinoline | C9H7N Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: 2.5: Preparing Solutions Source: Chemistry LibreTexts URL: [Link]

  • Title: Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Biological assay challenges from compound solubility: strategies for bioassay optimization Source: ResearchGate URL: [Link]

  • Title: Quinoline - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs Source: PubMed - National Institutes of Health (NIH) URL: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Pfitzinger Synthesis of Quinolines

Welcome to the Technical Support Center for the Pfitzinger quinoline synthesis. This guide is designed for researchers, chemists, and professionals in drug development who are looking to troubleshoot and optimize this po...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Pfitzinger quinoline synthesis. This guide is designed for researchers, chemists, and professionals in drug development who are looking to troubleshoot and optimize this powerful reaction for the synthesis of quinoline-4-carboxylic acids. Here, we address common challenges, particularly the issue of low yields, by providing in-depth scientific explanations, actionable troubleshooting steps, and validated protocols.

Introduction to the Pfitzinger Synthesis

First discovered by Wilhelm Pfitzinger in 1886, this reaction is a robust method for synthesizing quinoline-4-carboxylic acids from isatin and a carbonyl compound in the presence of a strong base.[1][2] The quinoline scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals with diverse biological activities. Despite its utility, the Pfitzinger synthesis can be plagued by low yields, often due to the formation of tarry byproducts and incomplete reactions. This guide will equip you with the knowledge to overcome these hurdles.

Core Reaction Mechanism

Understanding the reaction pathway is critical for effective troubleshooting. The Pfitzinger synthesis proceeds through several key steps:

  • Ring Opening of Isatin: The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin (1) to form the potassium salt of isatinic acid (2), a keto-acid intermediate.[3]

  • Condensation and Imine Formation: The intermediate (2) then condenses with a carbonyl compound (containing an α-methylene group) to form an imine (3).

  • Tautomerization: The imine (3) tautomerizes to the more stable enamine (4).

  • Cyclization and Dehydration: Finally, an intramolecular cyclization of the enamine followed by dehydration yields the desired quinoline-4-carboxylic acid (5).[3]

Pfitzinger_Mechanism Isatin Isatin (1) Intermediate2 Keto-acid Intermediate (2) Isatin->Intermediate2  Base-catalyzed  hydrolysis Carbonyl Carbonyl Compound Imine Imine (3) Carbonyl->Imine Base Base (e.g., KOH) Intermediate2->Imine  Condensation Enamine Enamine (4) Imine->Enamine Tautomerization Product Quinoline-4-carboxylic Acid (5) Enamine->Product Cyclization & Dehydration Tar_Formation Carbonyl Carbonyl Compound (e.g., Acetone) Enolate Enolate Carbonyl->Enolate Deprotonation Aldol_Adduct β-Hydroxy Ketone Carbonyl->Aldol_Adduct Base Strong Base (KOH) Enolate->Aldol_Adduct Nucleophilic Attack on another Carbonyl Enone α,β-Unsaturated Ketone Aldol_Adduct->Enone Dehydration Tar Tarry Polymers Enone->Tar Polymerization

Caption: Aldol condensation as a major pathway for tar formation.

Solutions & Protocols:

  • Control the Temperature: Excessive heat accelerates the rate of side reactions. Maintain a gentle reflux and ensure uniform heating. For many substrates, a temperature range of 70-80°C is optimal when using ethanol as a solvent. [4]* Optimize Base Concentration: While a strong base is necessary, using a large excess can promote side reactions. A molar ratio of approximately 3:1 of base to isatin is a good starting point.

  • Order of Reagent Addition: A crucial, yet often overlooked, step is to first allow the isatin to react with the base to form the isatinic acid salt before adding the carbonyl compound. This ensures that the initial, necessary ring-opening occurs efficiently, making the subsequent condensation with the carbonyl compound the more favorable pathway. A common procedure involves stirring the isatin in the basic solution at room temperature for about an hour, or until a color change from purple to brown is observed, before adding the ketone. [4]* Consider a Milder Base (with caution): While strong bases like KOH and NaOH are standard, in some cases with highly reactive carbonyl compounds, weaker bases could be explored. However, this may significantly slow down the desired reaction.

Problem 2: The reaction is very slow or does not go to completion, resulting in a low yield of the desired quinoline.

Several factors can contribute to a sluggish or incomplete reaction, including the nature of your starting materials and suboptimal reaction conditions.

Causality and In-Depth Explanation:

  • Steric Hindrance: Bulky substituents on either the isatin or the carbonyl compound can sterically hinder the approach of the reacting molecules, slowing down the condensation and cyclization steps.

  • Electronic Effects: Electron-withdrawing groups on the isatin ring can increase the acidity of the N-H proton, facilitating the initial ring opening. Conversely, electron-donating groups may slow this step. For the carbonyl component, electron-withdrawing groups can increase the reactivity of the carbonyl carbon towards nucleophilic attack.

  • Insufficient Temperature or Reaction Time: The Pfitzinger reaction often requires prolonged heating to go to completion. Reaction times of 24 hours are not uncommon. [5][6] Solutions & Protocols:

  • Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin-Layer Chromatography (TLC). If the reaction is proceeding slowly, consider increasing the reflux temperature (by choosing a higher-boiling solvent) or extending the reaction time.

  • Solvent Selection: The choice of solvent can significantly impact reaction rates. Protic solvents like ethanol are commonly used and generally effective. However, for less reactive substrates, higher-boiling solvents like n-butanol can be beneficial. Some modern protocols have also explored the use of water as a green and effective solvent. * Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields by providing rapid and uniform heating. [1] Protocol for Microwave-Assisted Pfitzinger Synthesis:

    • In a microwave-safe vessel, combine isatin (1.0 mmol) and a 33% aqueous solution of potassium hydroxide (1.5 mL).

    • Add the carbonyl compound (1.0 mmol).

    • Seal the vessel and irradiate in a microwave reactor for 5-15 minutes at a temperature of 100-150°C.

    • After cooling, proceed with the standard workup procedure.

Frequently Asked Questions (FAQs)

Q1: What is the best base to use for the Pfitzinger synthesis?

Potassium hydroxide (KOH) and sodium hydroxide (NaOH) are the most commonly used and effective bases for this reaction. [2]KOH is often preferred due to the generally higher solubility of potassium salts in alcoholic solvents.

Q2: Can I use aldehydes as the carbonyl component in the Pfitzinger reaction?

Yes, aldehydes can be used. However, they are often more prone to self-condensation (aldol reaction) than ketones under the strongly basic conditions of the reaction. Careful control of the reaction conditions, particularly temperature and the order of reagent addition, is crucial when using aldehydes.

Q3: How do I purify my product if tar formation has occurred?

Purification can be challenging but is often achievable.

Standard Workup and Purification Protocol:

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the bulk of the solvent by rotary evaporation.

  • Add water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid.

  • Wash the aqueous solution with a non-polar organic solvent like diethyl ether or dichloromethane to remove unreacted carbonyl compound and other neutral, non-polar impurities. The tarry byproducts will often be partially extracted into the organic layer or remain as an insoluble residue.

  • Separate the aqueous layer and cool it in an ice bath.

  • Acidify the aqueous solution with a dilute acid (e.g., HCl or acetic acid) to a pH of 4-5 to precipitate the quinoline-4-carboxylic acid.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • If the product is still impure, recrystallization from a suitable solvent (e.g., ethanol, or an ethanol/water mixture) is recommended. [7] Q4: Are there any modern modifications to the Pfitzinger synthesis that can improve yields?

Yes, several modifications have been developed to improve the efficiency and environmental friendliness of the Pfitzinger reaction. As mentioned, microwave-assisted synthesis is a significant improvement. Additionally, the use of phase-transfer catalysts and ionic liquids has been explored to enhance reaction rates and yields. Some studies have also demonstrated successful Pfitzinger reactions in water, which can simplify the workup and reduce the environmental impact. [3]

Data Presentation: Reaction Conditions and Yields

The following table summarizes reported yields for the synthesis of various quinoline-4-carboxylic acids under different conditions. This data can serve as a useful starting point for your own optimizations.

Isatin DerivativeCarbonyl CompoundBaseSolventTemperature (°C)Time (h)Yield (%)Reference
IsatinAcetoneKOHEthanol/WaterReflux (~79)2489[8]
IsatinAcetophenoneKOHEthanolReflux (~78)24~80[6]
IsatinCyclohexanoneKOHEthanolReflux (~78)1275[2]
5-NitroisatinAcetoneKOHEthanolReflux (~78)865[2]
IsatinAcetoneKOHWater100 (Microwave)0.2592
Experimental Protocols
Standard Protocol for Pfitzinger Synthesis (Conventional Heating)

This protocol is a generalized method based on several reported procedures. [4][6] Materials:

  • Isatin (or substituted isatin)

  • Carbonyl compound (e.g., ketone or aldehyde)

  • Potassium hydroxide (KOH)

  • Ethanol (95% or absolute)

  • Water

  • Hydrochloric acid (HCl) or Acetic acid (for acidification)

  • Diethyl ether (for extraction)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (3 equivalents relative to isatin) in a minimal amount of water and add ethanol.

  • Add isatin (1 equivalent) to the basic solution and stir at room temperature for 1 hour, or until the color changes from purple to brown.

  • Add the carbonyl compound (1.5-2 equivalents) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 12-24 hours. Monitor the reaction progress by TLC.

  • Follow the standard workup and purification protocol described in the FAQ section.

Experimental_Workflow Start Start Dissolve_Base Dissolve KOH in Ethanol/Water Start->Dissolve_Base Add_Isatin Add Isatin, Stir at RT for 1h Dissolve_Base->Add_Isatin Add_Carbonyl Add Carbonyl Compound Add_Isatin->Add_Carbonyl Reflux Reflux for 12-24h Add_Carbonyl->Reflux Workup Workup: - Evaporate Solvent - Dissolve in Water - Extract with Ether Reflux->Workup Precipitate Precipitate Product by Acidification Workup->Precipitate Isolate Isolate by Filtration Precipitate->Isolate Purify Recrystallize (Optional) Isolate->Purify End End Isolate->End If Pure Purify->End

Caption: A typical experimental workflow for the Pfitzinger synthesis.

Conclusion

The Pfitzinger synthesis remains a highly relevant and valuable tool for the synthesis of quinoline-4-carboxylic acids. While low yields can be a significant challenge, a systematic approach to troubleshooting, grounded in a solid understanding of the reaction mechanism and potential side reactions, can lead to substantial improvements. By carefully controlling reaction parameters such as temperature, base concentration, and the order of reagent addition, and by considering modern modifications like microwave-assisted synthesis, researchers can unlock the full potential of this classic reaction.

References
  • Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis. BenchChem. (URL: Available through search results)
  • Chemistry of Pfitzinger Synthesis. Scribd. (URL: [Link])

  • Application of pfitzinger reaction in the synthesis of quinoline-4-carboxylic acid derivatives of carbazolo and azacarbazolo fused indophenazine. Journal of Chemical and Pharmaceutical Research. (URL: Available through search results)
  • The Pfitzinger Reaction. (Review). ResearchGate. (URL: [Link])

  • Pfitzinger reaction. Wikipedia. (URL: [Link])

  • (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate. (URL: [Link])

  • A four-component pfitzinger reaction to synthesis 2-pyronylquinolin-4-carbamides. ResearchGate. (URL: Available through search results)
  • Chemistry of Pfitzinger Synthesis | PDF | Chemical Reactions | Hydrolysis. Scribd. (URL: [Link])

  • Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I. International Journal of Science and Research (IJSR). (URL: Available through search results)
  • 1956-1959 Research Article Application of pfitzinger reaction in - JOCPR. (URL: Available through search results)
  • Pfitzinger quinoline synthesis. ResearchGate. (URL: Available through search results)
  • Scheme 59 3.1.2 Pfitzinger synthesisPfitzinger synthesis for quinolines... ResearchGate. (URL: Available through search results)
  • CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative.
  • (PDF) RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. ResearchGate. (URL: [Link])

  • Practical Organic Synthesis: A Student's Guide. Wiley. (URL: [Link])

  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. (URL: [Link])

Sources

Optimization

Technical Support Center: Troubleshooting the Doebner-von Miller Quinoline Synthesis

Welcome to the technical support center for the Doebner-von Miller synthesis of quinolines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Doebner-von Miller synthesis of quinolines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this classic yet often challenging reaction. As a field-proven method for creating the quinoline scaffold—a core motif in numerous pharmaceuticals and functional materials—mastering its nuances is critical.[1][2] This resource moves beyond simple protocols to explain the underlying causality of common issues, providing you with the expert insights needed to troubleshoot side reactions, optimize yields, and ensure the integrity of your synthesis.

The Doebner-von Miller reaction, which synthesizes quinolines from an aniline and an α,β-unsaturated carbonyl compound under acidic conditions, is powerful but notoriously prone to side reactions.[2][3][4] This guide is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting scenarios to directly address the practical challenges you may encounter at the bench.

Troubleshooting Guides & FAQs

Issue 1: Catastrophic Tar Formation and Low Yields

Question: My reaction has turned into a thick, dark, intractable tar. Product isolation is nearly impossible, and my yield is extremely low. What is causing this, and how can I prevent it?

Answer: This is the most frequently encountered problem in the Doebner-von Miller synthesis.[5][6] The root cause is the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone starting material, which competes directly with the desired quinoline formation pathway.[5][7][8] Strong acidic conditions and the heat often required for the reaction create a perfect storm for this unwanted polymerization.[5][7]

Here is a multi-pronged strategy to mitigate tar formation:

1. Control the Concentration of the Carbonyl Compound: The key is to keep the instantaneous concentration of the polymerizable α,β-unsaturated carbonyl low.

  • Slow/Gradual Addition: Instead of mixing all reactants at once, add the α,β-unsaturated carbonyl compound dropwise to the heated acidic solution of the aniline over several hours.[5][7] This simple procedural change can dramatically improve yields by favoring the bimolecular reaction with aniline over self-polymerization.

  • In Situ Generation: When using aldehydes like crotonaldehyde (formed from acetaldehyde), the α,β-unsaturated compound can be generated in situ from a more stable precursor. For example, adding acetaldehyde slowly to the acidic aniline solution allows it to undergo a controlled aldol condensation to form crotonaldehyde, which is then consumed in the main reaction.[7]

2. Employ a Biphasic Solvent System: This is a highly effective strategy to physically separate the bulk of the carbonyl compound from the harsh acidic aqueous phase where polymerization is most rampant.[5][9]

  • Workflow: The aniline is dissolved and protonated in the aqueous acid layer. The α,β-unsaturated carbonyl is dissolved in an immiscible organic solvent, such as toluene. The reaction is run under reflux with vigorous stirring. The carbonyl compound has limited solubility in the aqueous phase, ensuring its concentration remains low, thus suppressing polymerization while allowing the desired reaction to proceed at the interface.[5]

3. Optimize Catalyst and Temperature: While strong acids are required, "more" is not always "better."

  • Acid Choice: Both Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., ZnCl₂, SnCl₄, Sc(OTf)₃) can catalyze the reaction.[3][4] Lewis acids are sometimes milder and can offer a better balance between reaction rate and polymerization.[5] A systematic screening of acids can identify the optimal catalyst for your specific substrates.

  • Temperature Control: Excessive heat accelerates all reactions, including polymerization.[5][7] Determine the lowest effective temperature that allows for a reasonable reaction rate. A vigorous, exothermic reaction may even require initial cooling.[7]

Experimental Protocol: Minimizing Tar in the Synthesis of 2-Methylquinoline
  • Setup: In a round-bottom flask equipped with a reflux condenser, mechanical stirrer, and an addition funnel, combine aniline (1.0 eq) and 6 M hydrochloric acid.

  • Heating: Heat the aqueous mixture to a gentle reflux.

  • Reactant Addition: Dissolve crotonaldehyde (1.2 eq) in toluene and place it in the addition funnel.

  • Slow Addition: Add the toluene solution of crotonaldehyde dropwise to the refluxing acidic aniline mixture over 2-3 hours.[5]

  • Reaction: Continue refluxing for an additional 4-6 hours after the addition is complete. Monitor the reaction's progress by TLC.

  • Workup: Cool the mixture to room temperature. Carefully basify with a concentrated NaOH solution until the pH is >10.

  • Extraction: Extract the product with dichloromethane or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[5]

  • Purification: The crude product can be purified by vacuum distillation or column chromatography. A preliminary filtration through a plug of silica can help remove baseline tar.[5]

Issue 2: Incomplete Oxidation - Dihydroquinoline Contamination

Question: My final product is contaminated with a significant amount of the corresponding 1,2-dihydroquinoline. How can I ensure complete aromatization?

Answer: The final step of the Doebner-von Miller mechanism is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[2] In many cases, an intermediate anil or the α,β-unsaturated carbonyl itself can act as the oxidant. However, this process can be inefficient, leading to incomplete conversion.

Troubleshooting Steps:

  • Incorporate a Dedicated Oxidizing Agent: If the reaction consistently fails to go to completion, the inclusion of a stronger oxidizing agent is necessary.

    • Classic Oxidants: Nitrobenzene (which is reduced to aniline) or arsenic acid were traditionally used, though they present significant toxicity and disposal challenges.[10]

    • Modern Alternatives: Milder and more environmentally benign oxidants can be employed. Consider screening agents like oxygen (bubbled through the reaction), DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), or manganese dioxide (MnO₂).

  • Extend Reaction Time/Increase Temperature: Sometimes, the oxidation step is simply slow. Extending the reflux time or modestly increasing the temperature (while balancing the risk of tar formation) can drive the reaction to completion. Monitor via TLC or GC-MS to track the disappearance of the dihydroquinoline intermediate.[5]

  • Post-Reaction Oxidation: If the dihydroquinoline is already present in your isolated crude product, it can often be oxidized in a separate step. Dissolve the crude material in a suitable solvent (e.g., toluene or dioxane) and treat it with an oxidizing agent like DDQ or MnO₂ at an appropriate temperature until the starting material is consumed.

Issue 3: Low Yield with Substituted Anilines

Question: I am using an aniline with an electron-withdrawing group, and my yields are very low. What is the issue?

Answer: The nucleophilicity of the aniline is critical for the initial Michael addition step.[2] Electron-withdrawing groups (EWGs) on the aromatic ring decrease the electron density of the amine, making it a weaker nucleophile. This slows down the initial, crucial C-N bond formation, allowing side reactions like polymerization to dominate. Anilines with strong EWGs are known to give poor results in the conventional Doebner-von Miller reaction.[5]

Strategies for Improvement:

  • Stronger Acid/Higher Temperature: Harsher conditions may be required to force the reaction with deactivated anilines, but this must be carefully balanced against the increased risk of tar formation.

  • Use a More Reactive Carbonyl: Employing a more electrophilic α,β-unsaturated carbonyl compound can sometimes compensate for the less nucleophilic amine.

  • Switch to an Alternative Synthesis: For strongly deactivated systems, the Doebner-von Miller reaction may not be the optimal choice. Consider alternative named reactions for quinoline synthesis that are more tolerant of EWGs, such as the Gould-Jacobs reaction.

Data Summary & Visualization

Table 1: Troubleshooting Guide Summary
Problem Primary Cause Recommended Solutions
Tar Formation / Low Yield Acid-catalyzed polymerization of the α,β-unsaturated carbonyl.[5][6][7]1. Slow, dropwise addition of the carbonyl reactant.[7]2. Use a biphasic (aqueous/organic) solvent system.[5][9]3. Optimize acid catalyst type and concentration.[5]4. Maintain the lowest effective reaction temperature.[7]
Dihydroquinoline Impurity Incomplete oxidation of the dihydroquinoline intermediate.[5]1. Add a dedicated oxidizing agent (e.g., DDQ, MnO₂).2. Extend reaction time or increase temperature.3. Perform a separate, post-synthesis oxidation step.[5]
Low Yield with EWG Anilines Decreased nucleophilicity of the aniline starting material.[5]1. Use stronger acid catalysis or higher temperatures (with caution).2. Consider alternative quinoline synthesis routes (e.g., Gould-Jacobs).
Difficult Purification Presence of high-molecular-weight, polar polymeric byproducts.1. Steam distillation for volatile quinolines.[7]2. Initial filtration through a silica/alumina plug to remove baseline tar.3. Column chromatography on silica gel or alumina.[5]
Diagrams

Doebner_von_Miller_Mechanism reactant reactant intermediate intermediate product product side_product side_product Aniline Aniline Adduct Michael Adduct (β-Anilino Carbonyl) Aniline->Adduct 1. Michael Addition (Acid Catalyzed) Carbonyl α,β-Unsaturated Carbonyl Carbonyl->Adduct Polymer Tar / Polymer Carbonyl->Polymer Side Reaction: Acid-Catalyzed Polymerization Cyclized Cyclized Intermediate Adduct->Cyclized 2. Electrophilic Cyclization Dihydroquinoline Dihydroquinoline Cyclized->Dihydroquinoline 3. Dehydration Quinoline Quinoline Product Dihydroquinoline->Quinoline 4. Oxidation

Caption: Core reaction pathway vs. the primary side reaction.

Troubleshooting_Workflow start_node start_node decision_node decision_node process_node process_node solution_node solution_node start Low Yield in DvM Synthesis check_tar Significant Tar Formation? start->check_tar check_oxidation Dihydroquinoline Present? check_tar->check_oxidation No solve_tar Implement Slow Addition OR Biphasic System. Optimize T and Catalyst. check_tar->solve_tar Yes check_sm Starting Material Unconsumed? check_oxidation->check_sm No solve_oxidation Add Oxidant OR Extend Reaction Time. check_oxidation->solve_oxidation Yes solve_conversion Increase Temperature/ Time OR Screen Alternative Catalysts. check_sm->solve_conversion Yes end_node Purify Optimized Product check_sm->end_node No solve_tar->end_node solve_oxidation->end_node solve_conversion->end_node

Sources

Troubleshooting

Technical Support Center: Purification of Crude 6,8-Dimethyl-2-phenylquinoline-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical and practical advice for the purification of crude 6,8-dimethyl-2-phenylquinoline-4-carboxylic acid. As a Senior Appl...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical and practical advice for the purification of crude 6,8-dimethyl-2-phenylquinoline-4-carboxylic acid. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to overcome common purification challenges and achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities expected in crude 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid synthesized via the Doebner reaction?

A1: The Doebner reaction, a common route for synthesizing quinoline-4-carboxylic acids, involves the condensation of an aniline (3,5-dimethylaniline), an aldehyde (benzaldehyde), and pyruvic acid.[1][2] Potential impurities can arise from starting materials, side reactions, or incomplete reactions. These may include unreacted 3,5-dimethylaniline, benzaldehyde, and polymeric byproducts. The reaction's efficiency can be influenced by factors like temperature and the rate of addition of pyruvic acid.[3]

Q2: What is the most straightforward initial purification strategy for this compound?

A2: Given the presence of a carboxylic acid functional group, an acid-base extraction is a highly effective and straightforward initial purification step.[4][5][6] This technique leverages the differential solubility of the acidic product and neutral or basic impurities in aqueous and organic phases.[5][6] The carboxylic acid can be converted to its water-soluble carboxylate salt by treatment with a weak base like sodium bicarbonate, while non-acidic impurities remain in the organic layer.[4][7] Subsequent acidification of the aqueous layer will precipitate the purified carboxylic acid.[6][7][8]

Q3: My compound is a solid. Which purification technique is best for achieving high purity?

A3: For solid compounds like 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid, recrystallization is a powerful technique for achieving high purity.[8] This method relies on the principle that the desired compound and its impurities have different solubilities in a given solvent. A suitable solvent will dissolve the compound at an elevated temperature but not at room or lower temperatures, allowing for the formation of pure crystals upon cooling.[9]

Q4: I'm struggling with recrystallization. What are some good starting solvents to screen?

A4: The molecular structure, featuring a nonpolar phenyl and dimethylquinoline core and a polar carboxylic acid group, suggests that a range of solvents should be screened.[9] Good starting points for single-solvent recrystallization include alcohols (ethanol, methanol, isopropanol) and esters (ethyl acetate).[9] Binary solvent systems are also highly effective. A common approach is to dissolve the compound in a "good" solvent where it is highly soluble (e.g., ethanol or ethyl acetate) and then add a "poor" solvent where it is less soluble (e.g., water or hexanes) dropwise at an elevated temperature until turbidity appears.[9][10]

Q5: When is column chromatography the preferred method of purification?

A5: Column chromatography is recommended when dealing with complex mixtures of impurities that are not easily separated by acid-base extraction or recrystallization.[11] It is particularly useful if impurities have similar acidic properties to the target compound or if multiple neutral byproducts are present. For quinoline derivatives, which can interact with the acidic silanol groups on silica gel, modifications to the mobile phase may be necessary to prevent streaking or tailing.[12]

Troubleshooting Guide

Problem 1: Low recovery after acid-base extraction.
Potential Cause Troubleshooting Step Scientific Rationale
Incomplete conversion to the carboxylate salt Ensure the pH of the aqueous layer is sufficiently basic (pH > 8) by adding an adequate amount of base (e.g., saturated sodium bicarbonate solution).The carboxylic acid must be fully deprotonated to its more water-soluble carboxylate salt to partition into the aqueous phase.[4][6]
Premature precipitation of the carboxylic acid After acidification of the aqueous layer, ensure the pH is sufficiently acidic (pH < 4) to fully protonate the carboxylate salt.The carboxylate salt must be fully converted back to the less water-soluble carboxylic acid to precipitate out of the aqueous solution.[7][8]
Emulsion formation during extraction Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.The increased ionic strength of the aqueous phase can help to disrupt the emulsion and improve phase separation.
Problem 2: The compound "oils out" instead of crystallizing during recrystallization.
Potential Cause Troubleshooting Step Scientific Rationale
Solution is too concentrated Add more hot solvent to the oiled-out mixture to achieve complete dissolution before attempting to cool again."Oiling out" often occurs when the concentration of the solute exceeds its solubility limit at a given temperature, leading to separation as a liquid phase instead of a solid.[9][10]
Cooling rate is too fast Allow the hot, saturated solution to cool slowly to room temperature on the benchtop before placing it in an ice bath.Rapid cooling can lead to supersaturation and the formation of an amorphous oil rather than an ordered crystal lattice.[9]
Inappropriate solvent system Re-evaluate the solvent system. Try a different single solvent or a binary solvent mixture.The chosen solvent may not provide the optimal solubility profile for crystal growth. Experimentation with different solvents is key.[9]
Problem 3: Streaking or tailing on the TLC plate during column chromatography.
Potential Cause Troubleshooting Step Scientific Rationale
Interaction with acidic silica gel Add a small amount of a basic modifier, such as 0.5-2% triethylamine or pyridine, to the eluent.The basic nitrogen of the quinoline ring can interact strongly with the acidic silanol groups on the surface of the silica gel, causing tailing. A basic modifier will neutralize these acidic sites.[12]
Compound is too polar for the eluent Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate system.A more polar eluent will better compete with the stationary phase for interaction with the compound, allowing it to move up the column more effectively.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the acidic 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid from neutral and basic impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Basification: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Shake the funnel vigorously, venting frequently to release any pressure buildup from CO₂ evolution.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer containing the sodium salt of the carboxylic acid into a clean flask.

  • Back-Extraction (Optional but Recommended): Add a fresh portion of the basic solution to the organic layer and repeat the extraction to ensure complete recovery of the acidic product. Combine the aqueous extracts.

  • Washing: Wash the combined aqueous extracts with a small portion of the organic solvent to remove any remaining neutral or basic impurities.

  • Acidification: Cool the aqueous solution in an ice bath and slowly add a strong acid, such as concentrated hydrochloric acid (HCl), dropwise with stirring until the solution is acidic (test with pH paper).[7] The purified 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration, wash it with cold deionized water, and dry it under vacuum.[7]

Protocol 2: Purification by Recrystallization

This protocol is for further purifying the solid product obtained from acid-base extraction or directly from the crude reaction mixture if it is of reasonable initial purity.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, ethyl acetate, toluene) at room and elevated temperatures to find a suitable recrystallization solvent or solvent pair.[9]

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture with stirring (e.g., on a hot plate) and add the solvent portion-wise until the solid is completely dissolved.[9]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should begin. To maximize the yield, you can then place the flask in an ice bath.[9]

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.[9]

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Diagrams

Purification_Workflow Crude_Product Crude 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid Acid_Base Acid-Base Extraction Crude_Product->Acid_Base Initial Cleanup Recrystallization Recrystallization Acid_Base->Recrystallization For Solid Product Analysis Purity Analysis (TLC, NMR, etc.) Acid_Base->Analysis Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography Column Chromatography Column_Chromatography->Pure_Product Analysis->Column_Chromatography If Impure Analysis->Pure_Product If Pure

Caption: Decision workflow for purification.

Acid_Base_Extraction cluster_0 Separatory Funnel cluster_1 After Extraction cluster_2 Final Product Organic_Layer Organic Layer Crude Product in Ethyl Acetate Organic_Impurities Organic Layer Neutral/Basic Impurities Organic_Layer->Organic_Impurities Shake & Separate Aqueous_Layer Aqueous Layer Saturated NaHCO3 Aqueous_Product Aqueous Layer Sodium Salt of Product Aqueous_Layer->Aqueous_Product Shake & Separate Precipitate Solid Pure Carboxylic Acid Aqueous_Product->Precipitate Acidify with HCl

Caption: Acid-Base Extraction schematic.

References

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022-04-07). Retrieved from [Link]

  • Acid-Base Extraction. (n.d.). Retrieved from [Link]

  • Acid–base extraction - Wikipedia. (n.d.). Retrieved from [Link]

  • General procedures for the purification of Carboxylic acids - Chempedia - LookChem. (n.d.). Retrieved from [Link]

  • An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives - DergiPark. (2022-10-05). Retrieved from [Link]

  • SYNTHESIS AND HARACTERIZATION OF QUINOLINE DERIVATIVES CATALYSED BY β-CYCLODEXTRINE - RA College. (n.d.). Retrieved from [Link]

  • Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Separation of Quinoline on Newcrom R1 HPLC column - SIELC Technologies. (n.d.). Retrieved from [Link]

  • US2474823A - Quinoline compounds and process of making same - Google Patents. (n.d.).
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry - ACS Publications. (2023-08-23). Retrieved from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.). Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. (n.d.). Retrieved from [Link]

  • Quinoline - Wikipedia. (n.d.). Retrieved from [Link]

  • Quinoline - Sciencemadness Wiki. (n.d.). Retrieved from [Link]

  • Quinoline-impurities - Pharmaffiliates. (n.d.). Retrieved from [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review - ResearchGate. (2017-03-19). Retrieved from [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - Frontiers. (2022-07-14). Retrieved from [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - MDPI. (n.d.). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 5,7-Dimethylisatin and Acetophenone

Welcome to the technical support center for the optimization of the Claisen-Schmidt condensation between 5,7-dimethylisatin and acetophenone. This guide is designed for researchers, scientists, and professionals in drug...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of the Claisen-Schmidt condensation between 5,7-dimethylisatin and acetophenone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specific aldol condensation reaction. Here, we delve into the nuances of the reaction, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful synthesis of (E)-3-(2-oxo-2-phenylethylidene)-5,7-dimethylindolin-2-one.

I. Reaction Overview: The Claisen-Schmidt Condensation

The reaction between 5,7-dimethylisatin and acetophenone is a base-catalyzed Claisen-Schmidt condensation, a type of crossed aldol condensation.[1][2] In this reaction, the enolate of acetophenone acts as a nucleophile, attacking the electrophilic C3 carbonyl group of the isatin ring.[3] The initial aldol addition product, a β-hydroxy ketone, readily undergoes dehydration to yield the more stable, conjugated α,β-unsaturated ketone, also known as a chalcone analogue.[4][5][6]

Reaction Schematics

The overall transformation is depicted below:

Reaction_Scheme cluster_reactants Reactants cluster_product Product 5,7-Dimethylisatin plus1 + Acetophenone arrow_to_product Base Catalyst Solvent, Δ Product

Caption: General reaction scheme for the Claisen-Schmidt condensation of 5,7-dimethylisatin and acetophenone.

II. Recommended Starting Protocol

This section provides a robust, field-tested protocol for the synthesis of (E)-3-(2-oxo-2-phenylethylidene)-5,7-dimethylindolin-2-one.

Materials and Reagents
ReagentMolar Mass ( g/mol )PuritySupplier (Example)
5,7-Dimethylisatin175.18>98%Sigma-Aldrich
Acetophenone120.15>99%Acros Organics
Diethylamine73.14>99.5%Alfa Aesar
Ethanol (Absolute)46.07>99.8%Fisher Scientific
Glacial Acetic Acid60.05>99.7%J.T. Baker
Step-by-Step Experimental Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 5,7-dimethylisatin (10 mmol, 1.75 g) and acetophenone (11 mmol, 1.32 g, 1.1 eq) in absolute ethanol (40 mL).

  • Catalyst Addition: To the stirred suspension, add diethylamine (2.0 mmol, 0.21 mL, 0.2 eq) as the catalyst.

  • Initiation of Reaction: Add a few drops of glacial acetic acid to the mixture.

  • Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (7:3).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 10 mL) to remove unreacted starting materials and catalyst.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or glacial acetic acid, to obtain the pure (E)-3-(2-oxo-2-phenylethylidene)-5,7-dimethylindolin-2-one.

  • Drying: Dry the purified product in a vacuum oven at 60-70°C to a constant weight.

Sources

Troubleshooting

Technical Support Center: Mitigating Tar Formation in Acid-Catalyzed Quinoline Synthesis

For immediate release to all researchers, scientists, and drug development professionals. This technical support guide addresses one of the most persistent challenges in synthetic organic chemistry: the formation of intr...

Author: BenchChem Technical Support Team. Date: January 2026

For immediate release to all researchers, scientists, and drug development professionals.

This technical support guide addresses one of the most persistent challenges in synthetic organic chemistry: the formation of intractable tars during acid-catalyzed quinoline synthesis. As a Senior Application Scientist, my goal is to provide you with not only troubleshooting protocols but also the underlying mechanistic rationale to empower you to make informed decisions in your laboratory work. This guide is structured in a question-and-answer format to directly tackle the common issues encountered in widely used quinoline synthesis methodologies.

Frequently Asked Questions (FAQs)

Q1: Why is tar formation so prevalent in classic quinoline syntheses like the Skraup and Doebner-von Miller reactions?

A1: Tar formation is a frequent and frustrating issue, primarily stemming from the harsh reaction conditions required for these syntheses.[1][2][3] The combination of strong acids (like concentrated sulfuric acid), high temperatures, and highly reactive intermediates creates a perfect storm for polymerization.[4][5]

In the Skraup synthesis , glycerol is dehydrated by concentrated sulfuric acid to form acrolein in situ.[6][7] Acrolein is a highly reactive α,β-unsaturated aldehyde that readily polymerizes under these strongly acidic and exothermic conditions, leading to the characteristic "black polymeric goo."[4][5] Similarly, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones, which are also prone to acid-catalyzed polymerization, competing directly with the desired quinoline formation.[2][5][8]

Troubleshooting Guides by Synthesis Type

The Skraup Synthesis: Taming a Violent Reaction

The Skraup synthesis is notorious for its exothermic nature and tendency to produce significant amounts of tar.[4][9] Here’s how to gain control over this powerful reaction.

Issue: My Skraup reaction is extremely vigorous, almost uncontrollable, and the final product is an unworkable tar.

Root Causes & Solutions:

  • Uncontrolled Exotherm: The rapid dehydration of glycerol to acrolein is highly exothermic.[4]

    • Solution 1: Gradual Temperature Increase: Instead of applying high heat from the start, begin by gently heating the mixture to approximately 100-110°C. Once the initial exotherm is under control, the temperature can be gradually increased to complete the reaction (e.g., up to 170°C).[4]

    • Solution 2: Use of a Moderator: The addition of a moderator like ferrous sulfate (FeSO₄) can make the reaction less violent and reduce charring.[3][10] Boric acid has also been used for this purpose.[3]

  • Rapid Polymerization of Acrolein: As mentioned, the acrolein intermediate is the primary culprit for tar formation.[4]

    • Solution 1: Milder Oxidizing Agents: While nitrobenzene is the traditional oxidizing agent, it can contribute to the reaction's vigor.[4][9] Consider using arsenic acid or iodine (generated in situ from potassium iodide and sulfuric acid) as milder alternatives.[4][9]

    • Solution 2: Controlled Acid Addition: Always add concentrated sulfuric acid slowly and with efficient cooling, preferably in an ice-water bath, to prevent premature and uncontrolled polymerization.[4]

  • Poor Heat Dissipation: A viscous reaction mixture can lead to localized hotspots.[1]

    • Solution: Efficient Stirring: Use a robust mechanical overhead stirrer to ensure homogenous mixing and heat distribution throughout the reaction.[1]

Workflow for a Controlled Skraup Synthesis

Skraup_Workflow start Combine Aniline, Glycerol, Oxidizing Agent, & Moderator (FeSO4) ice_bath Cool in Ice-Water Bath start->ice_bath add_acid Slowly Add Conc. H2SO4 with Vigorous Stirring ice_bath->add_acid gentle_heat Gently Heat to ~110°C add_acid->gentle_heat Control Exotherm increase_heat Gradually Increase Heat to ~170°C to Complete gentle_heat->increase_heat workup Work-up: 1. Cool & Pour over Ice 2. Basify (NaOH) 3. Isolate (Steam Distillation/Extraction) increase_heat->workup

Caption: Workflow for a controlled Skraup synthesis highlighting critical control points.

The Doebner-von Miller Synthesis: Preventing Polymerization

This synthesis is a valuable modification of the Skraup reaction but shares its susceptibility to tar formation due to the polymerization of the α,β-unsaturated carbonyl starting material.[2][8]

Issue: My Doebner-von Miller reaction results in a low yield and a large amount of polymeric material.

Root Causes & Solutions:

  • Acid-Catalyzed Polymerization of Carbonyl Compound: The strong acid catalyst promotes the self-condensation of the α,β-unsaturated aldehyde or ketone.[2]

    • Solution 1: Biphasic Solvent System: This is a highly effective strategy. By using a two-phase system, such as water/toluene, the α,β-unsaturated carbonyl compound is sequestered in the organic phase, drastically reducing its self-polymerization in the acidic aqueous phase where the aniline is protonated.[2][8] This can lead to a significant increase in yield.[8]

    • Solution 2: Slow Addition of Reactants: Adding the carbonyl compound slowly to the reaction mixture helps to maintain a low concentration, minimizing self-condensation.[3]

    • Solution 3: Optimize Acid Catalyst: While strong acids are necessary, their type and concentration are critical.[11] An excess of acid can accelerate tar formation.[11] Consider screening different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) or milder Lewis acids (e.g., ZnCl₂, SnCl₄) to find the optimal balance.[2]

  • Incomplete Oxidation: The final step is the oxidation of a dihydroquinoline intermediate.[2] Incomplete oxidation can lead to impurities that are difficult to separate.

    • Solution: Ensure a stoichiometric excess of a suitable oxidizing agent is used to drive the reaction to completion.[2] If dihydroquinoline impurities persist, a post-reaction oxidation step with an agent like DDQ or MnO₂ can be performed.[2]

Troubleshooting Workflow for Polymerization in Quinoline Synthesis

Polymerization_Troubleshooting start High Tar Formation Observed check_synthesis Identify Synthesis Method start->check_synthesis skraup Skraup Synthesis check_synthesis->skraup Skraup dvm Doebner-von Miller check_synthesis->dvm Doebner-von Miller friedlander_combes Friedländer/Combes check_synthesis->friedlander_combes Other skraup_actions Implement: 1. Add Moderator (FeSO4) 2. Control H2SO4 Addition (Cooling) 3. Gradual Heating Profile 4. Use Milder Oxidant (Iodine) skraup->skraup_actions dvm_actions Implement: 1. Use Biphasic System (Water/Toluene) 2. Slow Carbonyl Addition 3. Optimize Acid Type/Concentration 4. Ensure Complete Oxidation dvm->dvm_actions fc_actions Implement: 1. Optimize Temperature 2. Screen Catalysts (Brønsted/Lewis) 3. Control Reactant Stoichiometry friedlander_combes->fc_actions result Improved Yield, Reduced Tar skraup_actions->result dvm_actions->result fc_actions->result

Caption: General troubleshooting workflow for polymerization issues in quinoline synthesis.

The Combes and Friedländer Syntheses: Finesse and Optimization

While generally less prone to the aggressive tarring seen in the Skraup reaction, the Combes and Friedländer syntheses can still suffer from side reactions and low yields if not properly optimized.[12][13]

Issue: I am observing low yields and significant side product formation in my Combes or Friedländer synthesis.

Root Causes & Solutions:

  • Sub-optimal Reaction Conditions: Temperature and reaction time are critical parameters.

    • Solution: Systematic Optimization: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). This will help determine the optimal temperature and reaction time to maximize product formation while minimizing the degradation of starting materials or products.[12] Traditional methods may require temperatures ranging from 150°C to 220°C, especially in the absence of a catalyst.[12]

  • Catalyst Inefficiency or Deactivation: The choice of acid or base catalyst is crucial and often substrate-dependent.[11][14]

    • Solution: Catalyst Screening: If yields are low, consider screening a variety of catalysts. For the Friedländer synthesis, this could include Brønsted acids (p-toluenesulfonic acid), Lewis acids (ZnCl₂, In(OTf)₃), or even heterogeneous catalysts.[11][14][15] For the Combes synthesis, strong acids like sulfuric acid or polyphosphoric acid are typically used for the cyclization step.[7][16]

  • Competing Side Reactions: In the Friedländer synthesis, self-condensation of the ketone starting material (an aldol reaction) can be a major side reaction, particularly under basic conditions.[12][17]

    • Solution: Careful Control of Base/Enolate Formation: To suppress aldol condensation, consider the quantitative formation of the enolate using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) before the addition of the 2-aminobenzaldehyde.[17] Also, carefully controlling the reaction temperature and the rate of base addition can minimize this side reaction.[17]

Data Summary: Comparative Strategies for Tar Reduction

Synthesis MethodPrimary Cause of TarKey Mitigation StrategyExpected Outcome
Skraup Polymerization of acrolein[4]Use of a moderator (e.g., FeSO₄) and controlled heating[3]Smoother, more controlled reaction with reduced charring
Doebner-von Miller Polymerization of α,β-unsaturated carbonyl[2][5]Biphasic (organic/aqueous) solvent system[2][8]Sequesters carbonyl compound, drastically reducing polymerization and increasing yield
Friedländer Aldol self-condensation of ketone[12]Quantitative enolate formation with a strong base (e.g., LDA)[17]Minimizes ketone self-reaction, improving yield of the desired quinoline
Combes Side reactions from harsh acid/heatOptimization of acid catalyst and temperature[12]Improved regioselectivity and yield by minimizing degradation

Final Recommendations

The key to avoiding tar formation in acid-catalyzed quinoline synthesis lies in understanding and controlling the reactive intermediates. While these classic reactions are powerful tools for creating the quinoline scaffold, they demand careful optimization and a strategic approach to reaction design. By implementing the troubleshooting steps outlined in this guide—from moderating exothermic reactions and employing biphasic systems to carefully selecting catalysts and controlling reaction kinetics—you can significantly improve your yields and simplify product purification.

References

  • optimizing solvent and base conditions for quinoline synthesis. Benchchem.
  • Technical Support Center: Optimization of Skraup Quinoline Synthesis. Benchchem.
  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
  • avoiding polymerization in Skraup synthesis of quinolines. Benchchem.
  • Technical Support Center: Doebner-von Miller Quinoline Synthesis. Benchchem.
  • troubleshooting side reactions in the synthesis of quinoline derivatives. Benchchem.
  • Skraup reaction. Wikipedia. Available at: [Link]

  • avoiding polymerization in quinoline synthesis. Benchchem.
  • Recent Advances in Metal-Free Quinoline Synthesis. National Center for Biotechnology Information. Available at: [Link]

  • Skraup Reaction. NROChemistry. Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

  • The Skraup Synthesis of Quinolines. Organic Reactions. Available at: [Link]

  • Combes quinoline synthesis. Wikipedia. Available at: [Link]

  • Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. Figshare. Available at: [Link]

  • Combes Quinoline Synthesis. Cambridge University Press. Available at: [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. National Center for Biotechnology Information. Available at: [Link]

  • Technical Support Center: Catalyst Selection for Efficient Quinoline Synthesis. Benchchem.
  • Minimizing impurities in the final product of quinoline synthesis. Benchchem.
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. Available at: [Link]

  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega. Available at: [Link]

  • Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. MDPI. Available at: [Link]

  • Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation. National Center for Biotechnology Information. Available at: [Link]

  • Friedländer synthesis. Wikipedia. Available at: [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. MDPI. Available at: [Link]

  • Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism.. YouTube. Available at: [Link]

  • The Friedländer Synthesis of Quinolines. Organic Reactions. Available at: [Link]

  • Doebner–Miller reaction. Wikipedia. Available at: [Link]

  • Different catalytic approaches of Friedländer synthesis of quinolines. PubMed. Available at: [Link]

  • The 12-l. flask is then connected with the steam-distillation apparatus shown in. Organic Syntheses Procedure. Available at: [Link]

  • Advances in polymer based Friedlander quinoline synthesis. TÜBİTAK Academic Journals. Available at: [Link]

  • Friedlaender Synthesis. Organic Chemistry Portal. Available at: [Link]

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. Available at: [Link]

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Optimization

Technical Support Center: Scaling Up Quinoline-4-Carboxylic Acid Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of quinoline-4-carboxylic acids. This guide is designed for researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of quinoline-4-carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of scaling chemical synthesis from the bench to pilot or production scale. Quinoline-4-carboxylic acids are pivotal scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. However, transitioning their synthesis from gram to kilogram scale introduces significant challenges that can impact yield, purity, and safety.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to address the specific issues encountered during the scale-up of common synthetic routes like the Doebner, Pfitzinger, and Conrad-Limpach reactions.

Troubleshooting Guide: From Bench to Batch

This section addresses common problems observed during scale-up in a direct question-and-answer format.

Issue 1: Significant Decrease in Yield Upon Scale-Up

Q: My synthesis worked well on a 10-gram scale, but the yield dropped from 85% to 50% when I moved to a 1-kilogram scale. What are the potential causes and how can I address this?

A: A drop in yield upon scale-up is a classic challenge, often rooted in physical and engineering principles that are less apparent at the lab scale. The primary culprits are inadequate heat and mass transfer.[1]

  • Causality 1: Inefficient Heat Transfer. Chemical reactions that are exothermic (release heat) can be difficult to control in large reactors. A large reactor has a much smaller surface-area-to-volume ratio compared to a small flask, making it harder to dissipate heat.[1] This can lead to localized "hot spots" where the temperature is much higher than the probe reading, causing degradation of starting materials, intermediates, or the final product.[1]

  • Solution:

    • Reactor Choice: Utilize a jacketed reactor with a temperature control unit to circulate a heating/cooling fluid.

    • Controlled Addition: For highly exothermic reactions, adopt a semi-batch approach. Instead of adding all reactants at once, add one reactant or catalyst portion-wise or via a syringe pump over several hours. This allows the cooling system to keep pace with heat generation.[1]

    • Dilution: While it may seem counterintuitive, sometimes increasing the solvent volume can help manage the exotherm, although this has implications for throughput and downstream processing.

  • Causality 2: Poor Mass Transfer (Mixing). What is easily mixed with a small magnetic stir bar in a round-bottom flask becomes a significant challenge in a large vessel. Inefficient mixing leads to non-homogeneity, meaning there are areas of high and low reactant concentration. This can slow the overall reaction rate and promote the formation of side products.[1]

  • Solution:

    • Agitation: Switch from magnetic stirring to overhead mechanical stirring. The choice of impeller is critical; a pitched-blade turbine is often suitable for promoting axial flow and mixing, while an anchor stirrer can be used for more viscous mixtures.[1]

    • Baffling: Ensure the reactor is properly baffled to prevent vortexing and promote turbulent, effective mixing.

Issue 2: Increased Formation of Impurities and Tar

Q: On a larger scale, my reaction mixture is turning into a thick, dark tar, making product isolation a nightmare. Why is this happening and how can I prevent it?

A: Tar formation is a very common issue, particularly in acid-catalyzed reactions like the Doebner-Miller or Skraup syntheses.[2][3] It is typically caused by the acid-catalyzed polymerization of reactive intermediates, such as α,β-unsaturated aldehydes or ketones.[3][4]

  • Causality: Uncontrolled Polymerization & Degradation. The same hot spots and areas of high reactant concentration discussed above are major contributors to tarring.[3][4] Harsh acidic conditions and high temperatures can cause starting materials and intermediates to polymerize into intractable goo.

  • Solution:

    • Slow Reagent Addition: Slowly adding the α,β-unsaturated carbonyl component to the heated acidic solution of the aniline keeps its instantaneous concentration low, minimizing its propensity to self-polymerize.[3]

    • Use of Protecting Groups: Employing an acetal of the α,β-unsaturated aldehyde (e.g., acrolein diethyl acetal) can prevent polymerization. The acetal is stable but hydrolyzes in situ under the acidic conditions to generate the reactive aldehyde at a controlled rate.[4]

    • Optimize Temperature & Acid: Re-evaluate the reaction temperature and acid concentration. It is often beneficial to start with milder conditions. The choice of acid catalyst can also be critical; for instance, BF₃·THF has been shown to be effective where other acids give low yields.[5][6]

    • In-Process Controls (IPCs): Regularly monitor the reaction by TLC or HPLC.[1] This helps determine the optimal reaction time to maximize product formation before significant degradation or side-product formation occurs.

Troubleshooting Summary Table
IssueProbable Cause(s)Recommended Actions
Decreased Yield Poor heat transfer (hot spots), Inefficient mixing (poor mass transfer)Use jacketed reactor, implement semi-batch addition, switch to overhead mechanical stirring.[1]
Increased Tar/Impurities Uncontrolled exotherm, high reactant concentration, polymerization of intermediatesControl reagent addition rate, use milder conditions, consider protecting groups, implement IPCs.[1][3][4]
Difficult Product Isolation Product is an oil, poor crystallinity, emulsion formation during workupOptimize crystallization solvent, use acid-base extraction to purify, consider salting out.[7]
Reaction Fails to Initiate Lower quality of bulk reagents, poor mass/heat transferVerify quality of new batches of starting materials, ensure effective mixing and heating.[1]
Issue 3: Purification and Isolation Challenges

Q: Column chromatography was fine for 5 grams, but it's not practical for 500 grams. How can I effectively purify my quinoline-4-carboxylic acid at scale?

A: Scalable purification relies on robust, non-chromatographic methods. Crystallization and acid-base extractions are the workhorses of process chemistry.

  • Solution 1: Optimized Crystallization.

    • Solvent Screening: Perform a systematic solvent screen to find a system that provides good solubility at high temperatures and poor solubility at low temperatures. Anti-solvent crystallization is also a powerful technique.

    • Controlled Cooling: Do not simply place the hot solution in an ice bath. A slow, controlled cooling profile is essential for forming large, pure crystals and avoiding the trapping of impurities.

    • Seeding: Seeding the solution with a small amount of pure product at the appropriate temperature can promote controlled crystallization and prevent oiling out.

  • Solution 2: Acid-Base Extraction. Quinoline-4-carboxylic acids are amphoteric, meaning they have both a basic nitrogen atom and an acidic carboxylic acid group. This property can be exploited for purification.

    • Step-by-Step:

      • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).

      • Wash with a mild aqueous base (e.g., sodium bicarbonate solution). This will extract the acidic product into the aqueous layer, leaving non-acidic impurities behind.

      • Separate the layers.

      • Carefully acidify the aqueous layer with an acid (e.g., HCl) to a pH below the pKₐ of the carboxylic acid (typically pH 2-3).[7]

      • The pure product should precipitate out of the aqueous solution and can be collected by filtration.

Scale-Up Workflow & Troubleshooting Logic

The following diagram illustrates a logical workflow for approaching a synthesis scale-up project and troubleshooting common issues.

ScaleUp_Workflow cluster_prep Phase 1: Preparation & Risk Assessment cluster_exec Phase 2: Execution & Monitoring cluster_eval Phase 3: Evaluation & Troubleshooting A Review Lab Procedure B Identify Critical Steps (Exotherms, Reagent Stability) A->B C Define Scale-Up Goals (Batch Size, Purity Spec) B->C D Perform Small-Scale Test (10x Lab Scale) C->D E Execute Full-Scale Batch with IPCs D->E F Analyze Final Product (Yield, Purity, Impurities) E->F G Goals Met? F->G H Yield Issue? G->H No J Process OK G->J Yes I Purity Issue? H->I No K Investigate Heat/Mass Transfer H->K Yes L Analyze Impurity Profile & Investigate Side Reactions I->L Yes M Optimize Workup & Purification I->M Also Consider K->E Re-run with Modifications L->E L->M

Caption: A logical workflow for scaling up synthesis and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: Which classic synthesis route is generally best for the large-scale production of quinoline-4-carboxylic acids?

A: There is no single "best" route; the choice depends heavily on the cost and availability of starting materials, the required substitution pattern, and the tolerance for harsh conditions.

  • Doebner Reaction: This three-component reaction between an aniline, an aldehyde, and pyruvic acid is very versatile.[6] However, it often requires acidic conditions and can be prone to side reactions and tar formation, especially with electron-rich anilines.[3][4] Recent modifications using catalysts like BF₃·THF or carrying out the reaction under solvent-free conditions have improved its scalability and substrate scope.[5][8]

  • Pfitzinger Reaction: The reaction of isatin with a carbonyl compound is a robust method for producing substituted quinoline-4-carboxylic acids.[9] Its scalability is often good, as isatin derivatives are accessible. The reaction typically proceeds under basic conditions.[10][11]

  • Conrad-Limpach & Gould-Jacobs Reactions: These routes involve the condensation of anilines with β-ketoesters or malonic esters, respectively.[12][13] A major challenge for scale-up is the high-temperature (often >250 °C) thermal cyclization step, which requires specialized high-boiling point solvents (like Dowtherm or mineral oil) and equipment.[12][14] Controlling this step on a large scale can be difficult.

Q2: What are the primary safety concerns when scaling up quinoline synthesis?

A: The primary concerns are thermal hazards and chemical exposure .

  • Thermal Runaway: Highly exothermic reactions, like the Skraup or some Doebner-Miller variations, can lead to a thermal runaway if cooling is insufficient.[2][15] This is a dangerous situation where the reaction rate increases with temperature, generating heat faster than it can be removed, potentially leading to a rapid increase in pressure and reactor failure.

  • Chemical Hazards: Quinoline itself is classified as a suspected carcinogen and is harmful if swallowed or in contact with skin.[16][17] Many reagents used, such as strong acids (H₂SO₄), aniline derivatives (toxic), and various solvents, have their own significant hazards.[16] Always consult the Safety Data Sheet (SDS) for all materials and ensure appropriate Personal Protective Equipment (PPE), including respiratory protection and chemical-resistant gloves, is used in a well-ventilated area or fume hood.[16][18]

Q3: Can modern "green chemistry" approaches be applied to the scale-up of these traditional reactions?

A: Absolutely. Green chemistry principles are highly relevant to process development for both economic and environmental reasons.

  • Catalysis: Using more efficient catalysts can reduce reaction times and temperatures, preventing byproduct formation. For example, heterogeneous catalysts can simplify product purification by being easily filtered off.[8]

  • Solvent Choice: Traditional syntheses often use hazardous solvents. Modern approaches focus on using greener solvents or performing reactions under solvent-free conditions, which also simplifies workup and reduces waste.[19][20]

  • Atom Economy: Three-component reactions like the Doebner synthesis are inherently atom-economical. Optimizing these reactions to minimize side products further improves their green credentials.[19]

Illustrative Reaction Mechanism: The Doebner Reaction

Understanding the mechanism helps in diagnosing side reactions. The following diagram shows a plausible pathway for the Doebner reaction, highlighting the key cyclization step.

Doebner_Mechanism Aniline Aniline Imine Imine Intermediate Aniline->Imine Aldehyde Aldehyde Aldehyde->Imine + H⁺, -H₂O Polymer Tar / Polymerization Aldehyde->Polymer Acid-catalyzed side reaction PyruvicAcid Pyruvic Acid (Enol form) Adduct Michael Adduct PyruvicAcid->Adduct Michael Addition PyruvicAcid->Polymer Acid-catalyzed side reaction Imine->Adduct Cyclized Dihydroquinoline Intermediate Adduct->Cyclized Intramolecular Cyclization (Friedel-Crafts type) Product Quinoline-4-carboxylic Acid Cyclized->Product Oxidation / Aromatization - [H]

Caption: Simplified mechanism of the Doebner reaction.

Key Experimental Protocol: Scaled-Up Doebner Synthesis

This protocol is a generalized example for the synthesis of a 2-aryl-quinoline-4-carboxylic acid and must be adapted for specific substrates. Warning: This procedure should only be performed by trained personnel with appropriate engineering controls.

1. Reactor Setup

  • Equip a 20 L jacketed glass reactor with an overhead mechanical stirrer (pitched-blade turbine impeller), a reflux condenser with a nitrogen inlet, a thermocouple for internal temperature monitoring, and a liquid addition funnel or pump.

  • Ensure the reactor is clean, dry, and purged with an inert atmosphere (Nitrogen).

2. Reagent Charging

  • Charge the reactor with the aniline (1.0 kg, 1.0 equiv) and a suitable solvent like acetonitrile (8 L).[5][6] Begin stirring to ensure the mixture is homogenous.

  • In a separate vessel, prepare a solution of the aromatic aldehyde (1.05 equiv) in acetonitrile (2 L).

  • In another vessel, prepare a solution of pyruvic acid (1.1 equiv) in acetonitrile (2 L).

3. Reaction Execution

  • Add the catalyst, for example, BF₃·THF (0.5 equiv), to the stirred aniline solution in the reactor.[5] Note any initial exotherm.

  • Heat the reactor contents to the desired temperature (e.g., 80 °C) using the jacket controller.

  • Once at temperature, begin the slow, simultaneous addition of the aldehyde and pyruvic acid solutions over 4-6 hours using addition pumps. This controlled addition is critical to manage the exotherm and minimize side reactions. [5]

  • Maintain the internal temperature at 80 ± 5 °C throughout the addition.

4. In-Process Monitoring (IPC)

  • After the addition is complete, allow the reaction to stir at temperature.

  • Every 2 hours, carefully take a small aliquot from the reaction mixture. Quench it with a sodium bicarbonate solution, extract with ethyl acetate, and analyze by TLC or HPLC to monitor the consumption of the aniline and the formation of the product.

  • Continue the reaction until the IPC shows >98% conversion.

5. Work-up and Isolation

  • Once complete, cool the reactor to room temperature.

  • Slowly add water (10 L) to the reaction mixture.

  • Adjust the pH to ~8-9 by the controlled addition of a saturated sodium bicarbonate solution.

  • Transfer the mixture to a suitable separatory funnel or vessel. Separate the aqueous and organic layers.

  • Extract the aqueous layer with ethyl acetate (2 x 4 L).

  • Combine all organic layers and discard the aqueous layer.

  • Wash the combined organic layers with brine (5 L).

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

6. Purification

  • Add a suitable crystallization solvent (e.g., ethanol/water mixture) to the crude residue and heat until a clear solution is formed.

  • Allow the solution to cool slowly to room temperature, then further cool to 0-5 °C for 4 hours.

  • Collect the precipitated solid by filtration, wash the filter cake with cold solvent, and dry under vacuum at 50 °C to a constant weight.

References
  • BenchChem. (2025). troubleshooting side reactions in the synthesis of quinoline derivatives. BenchChem.
  • BenchChem. (2025). Technical Support for Substituted Quinoline Synthesis: A Troubleshooting Guide. BenchChem.
  • BenchChem. (2025). Technical Support Center: Scale-Up Synthesis of Quinoline Derivatives. BenchChem.
  • Komatsu, H., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Available at: [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives. Available at: [Link]

  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS - Safety Data Sheet. Available at: [Link]

  • Komatsu, H., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Publications. Available at: [Link]

  • MDPI. (2023). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Molecules. Available at: [Link]

  • Ghasemi, S., et al. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega. Available at: [Link]

  • Wikipedia. (n.d.). Conrad–Limpach synthesis. Available at: [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Available at: [Link]

  • Royal Society of Chemistry. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Available at: [Link]

  • Química Organica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Available at: [Link]

  • Cambridge University Press. (n.d.). Conrad-Limpach Reaction. Available at: [Link]

  • BenchChem. (2025). byproduct formation in the Doebner-von Miller reaction. BenchChem.
  • BenchChem. (2025). Improving the regioselectivity of the Doebner-Miller reaction. BenchChem.
  • Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Available at: [Link]

  • Kulkarni, A. A., et al. (2016). Continuous Flow Doebner–Miller Reaction and Isolation Using Continuous Stirred Tank Reactors. Organic Process Research & Development. Available at: [Link]

  • Taylor & Francis Online. (2022). A review on synthetic investigation for quinoline- recent green approaches. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]

  • Lahna, O., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. Available at: [Link]

  • Google Patents. (n.d.). CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative.
  • Taylor & Francis Online. (2024). A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. Journal of Taibah University for Science. Available at: [Link]

  • Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Available at: [Link]

  • NIH National Center for Biotechnology Information. (n.d.). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Available at: [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Available at: [Link]

  • ResearchGate. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Available at: [Link]

  • Moroccan Journal of Heterocyclic Chemistry. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Available at: [Link]

  • New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet. Available at: [Link]

  • Wiley Online Library. (n.d.). Gould-Jacobs Reaction. Available at: [Link]

  • ResearchGate. (n.d.). Gould–Jacobs-Reaktion. Available at: [Link]

  • University of the Sunshine Coast, Queensland. (2010). Limitations of the two-phase doebner-miller reaction for the synthesis of quinolines. Available at: [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]

  • MDPI. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. Available at: [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Available at: [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Available at: [Link]

  • ResearchGate. (n.d.). Gould–Jacobs reaction. Available at: [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Solubility Challenges of 2-Phenylquinoline-4-Carboxylic Acids in Aqueous Buffers

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-phenylquinoline-4-carboxylic acids. This guide provides in-depth troubleshooting and practical advice...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-phenylquinoline-4-carboxylic acids. This guide provides in-depth troubleshooting and practical advice for addressing the common solubility issues encountered with this class of compounds in aqueous buffers. Our goal is to equip you with the scientific understanding and practical techniques to ensure the reliability and reproducibility of your experiments.

Understanding the Molecule: The Root of the Solubility Challenge

2-Phenylquinoline-4-carboxylic acid, also known as Cinchophen, and its derivatives are characterized by a rigid, planar aromatic structure. This inherent lipophilicity, coupled with a crystalline solid state, contributes to its low solubility in aqueous media. A key to manipulating its solubility lies in understanding its ionizable groups: the weakly acidic carboxylic acid and the weakly basic quinoline nitrogen.

Physicochemical Properties of 2-Phenylquinoline-4-Carboxylic Acid

PropertyValueSignificance for Solubility
Molecular FormulaC₁₆H₁₁NO₂The high carbon-to-heteroatom ratio indicates a significant nonpolar character.
Molecular Weight249.27 g/mol
AppearanceWhite to light yellow crystalline powderThe crystalline nature can contribute to poor solubility due to strong lattice energy.
Water SolubilityInsoluble to very slightly solubleDirect dissolution in aqueous buffers is often unsuccessful.
Organic Solvent SolubilitySoluble in ethanol, diethyl ether, and chloroformIndicates that organic co-solvents can be an effective solubilization strategy.
Estimated pKa Values
Carboxylic Acid (pKa₁)~4.2Below this pH, the carboxylic acid is protonated and neutral, reducing aqueous solubility. Above this pH, it is deprotonated and negatively charged, increasing solubility.
Quinoline Nitrogen (pKa₂)~4.9Below this pH, the nitrogen is protonated and positively charged, increasing solubility. Above this pH, it is neutral, reducing solubility.

Note: The pKa values are estimated based on the known pKa of benzoic acid (~4.2) and quinoline (~4.9). The exact pKa of 2-phenylquinoline-4-carboxylic acid may vary but is expected to be in these ranges.

The amphoteric nature of 2-phenylquinoline-4-carboxylic acid, with two pKa values in close proximity, creates a complex solubility profile that is highly dependent on pH.

Frequently Asked Questions (FAQs)

Q1: My 2-phenylquinoline-4-carboxylic acid won't dissolve in my standard phosphate-buffered saline (PBS) at pH 7.4. What's wrong?

At pH 7.4, which is significantly above both estimated pKa values, the carboxylic acid group is deprotonated (negatively charged), which should promote solubility. However, the large, nonpolar phenylquinoline backbone can still lead to low overall aqueous solubility. The compound may also be precipitating out of solution.

Q2: I've dissolved my compound in DMSO to make a stock solution, but it precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?

This is a common issue known as "precipitation upon dilution." DMSO is a strong organic solvent that can dissolve many nonpolar compounds. However, when the DMSO stock is introduced into an aqueous buffer, the overall solvent polarity increases dramatically, causing the poorly soluble compound to crash out of solution.

Q3: Can I just sonicate the buffer with the compound to force it into solution?

While sonication can help to break up solid particles and create a fine suspension, it does not truly dissolve the compound at a molecular level. This can lead to inaccurate and irreproducible results in your experiments, as the effective concentration of the dissolved compound is unknown and likely very low.

Troubleshooting Guides: A Step-by-Step Approach to Solubilization

Method 1: pH Adjustment

The ionization state of 2-phenylquinoline-4-carboxylic acid is a powerful tool for enhancing its aqueous solubility. By adjusting the pH of your buffer, you can ensure that the molecule carries a net charge.

Step-by-Step Protocol for pH-Mediated Solubilization:

  • Prepare a concentrated stock solution in an alkaline buffer. Start by dissolving the 2-phenylquinoline-4-carboxylic acid in a small volume of a basic solution, such as 0.1 M NaOH. At this high pH, the carboxylic acid will be fully deprotonated, maximizing its solubility.

  • Determine the required pH for your final assay buffer. Consider the stability of your compound and the requirements of your biological system.

  • Slowly add the alkaline stock solution to your assay buffer with vigorous stirring. This gradual addition helps to prevent localized high concentrations that can lead to precipitation.

  • If necessary, adjust the final pH of the solution. Use a dilute acid (e.g., 0.1 M HCl) to carefully bring the pH to the desired level. Monitor for any signs of precipitation.

Causality Behind the Choice: By dissolving the compound in a basic solution, we are taking advantage of the Henderson-Hasselbalch equation. At a pH well above the pKa of the carboxylic acid, the equilibrium is shifted almost entirely to the soluble, deprotonated carboxylate form.

Troubleshooting pH Adjustment:

IssuePossible CauseSolution
Precipitation upon pH adjustmentThe final pH is too close to the pKa of the quinoline nitrogen, reducing the net charge.Try to maintain a final pH that is at least 1-2 units above the pKa of the carboxylic acid.
Compound is not stable at high pHThe compound may undergo hydrolysis or degradation at extreme pH values.Minimize the time the compound spends in the highly alkaline stock solution. Prepare it fresh before use.
Method 2: Utilizing Co-solvents

When pH adjustment alone is insufficient or incompatible with your experimental system, the use of organic co-solvents can be an effective strategy.

Commonly Used Co-solvents:

  • Dimethyl sulfoxide (DMSO): A powerful solvent, but care must be taken to keep the final concentration in assays low (typically <0.5%) to avoid cellular toxicity.

  • Ethanol: A less toxic alternative to DMSO, but also less potent as a solvent for highly lipophilic compounds.

  • Polyethylene glycol (PEG): A water-miscible polymer that can enhance the solubility of poorly soluble compounds.

Step-by-Step Protocol for Co-solvent Solubilization:

  • Prepare a high-concentration stock solution in 100% of your chosen co-solvent (e.g., DMSO).

  • Perform a serial dilution of your stock solution into the co-solvent.

  • For your final working solution, perform a final, large dilution of the co-solvent stock into your aqueous buffer. This should be done with rapid stirring to ensure quick dispersal and minimize precipitation. The final concentration of the co-solvent should be kept as low as possible.

Causality Behind the Choice: Co-solvents work by reducing the overall polarity of the aqueous medium, making it a more favorable environment for the nonpolar 2-phenylquinoline-4-carboxylic acid molecule. This reduces the energy penalty of taking the compound from a solid or high-concentration organic phase into an aqueous one.

Troubleshooting Co-solvent Use:

IssuePossible CauseSolution
Precipitation still occurs upon dilutionThe final co-solvent concentration is too low to maintain solubility.Increase the final co-solvent concentration, but be mindful of its potential effects on your assay.
The co-solvent interferes with the assayThe co-solvent may inhibit an enzyme, affect cell viability, or interfere with a detection method.Run a co-solvent tolerance control in your assay to determine the maximum acceptable concentration.
Method 3: Advanced Solubilization Techniques

For particularly challenging cases, more advanced formulation strategies may be necessary.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules like 2-phenylquinoline-4-carboxylic acid, forming an "inclusion complex" that is water-soluble.

  • Surfactants: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions. The hydrophobic core of the micelle can solubilize lipophilic compounds. Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are often used in biological applications due to their lower toxicity.

Experimental Workflow for Advanced Solubilization:

G cluster_prep Preparation cluster_complexation Complexation cluster_analysis Analysis & Use A Weigh 2-phenylquinoline- 4-carboxylic acid C Add compound to solution A->C B Prepare aqueous solution of cyclodextrin or surfactant B->C D Stir/sonicate at controlled temperature for several hours C->D E Filter to remove unsolubilized material D->E F Determine concentration (e.g., by UV-Vis) E->F G Use in assay F->G

Logical Decision-Making for Solubilization Strategy

G Start Start: Poorly soluble compound pH_compatible Is the experimental system compatible with pH > 6? Start->pH_compatible try_pH Try pH adjustment pH_compatible->try_pH Yes cosolvent_compatible Is a low concentration of co-solvent acceptable? pH_compatible->cosolvent_compatible No success1 Success! try_pH->success1 try_cosolvent Try co-solvent approach cosolvent_compatible->try_cosolvent Yes advanced_methods Consider advanced methods: - Cyclodextrins - Surfactants cosolvent_compatible->advanced_methods No success2 Success! try_cosolvent->success2

References

  • PubChem. Benzoic acid. [Link]

  • PubChem. Quinoline. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced drug delivery reviews, 59(7), 645–666. [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201–230. [Link]

Optimization

Technical Support Center: Advanced Catalysis in Quinoline-4-Carboxylic Acid Synthesis

Welcome to the technical support center for the synthesis of quinoline-4-carboxylic acids. This guide is designed for researchers, chemists, and drug development professionals seeking to move beyond traditional, often ha...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of quinoline-4-carboxylic acids. This guide is designed for researchers, chemists, and drug development professionals seeking to move beyond traditional, often harsh, synthetic methods. We will explore modern, alternative catalytic systems that offer improved yields, milder conditions, and greater substrate scope. This document provides field-proven insights, troubleshooting guides for common experimental hurdles, and detailed protocols in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: Why should I consider alternative catalysts for the Doebner or Pfitzinger reactions?

Traditional methods for synthesizing quinoline-4-carboxylic acids, such as the Doebner and Pfitzinger reactions, often rely on strong Brønsted acids (e.g., concentrated H₂SO₄, HCl) or strong bases, respectively.[1][2] These conditions frequently lead to several challenges:

  • Harsh Reaction Conditions: High temperatures and corrosive reagents can limit the functional group tolerance of your substrates.

  • Low Yields & Side Reactions: Strong acids can catalyze the polymerization of α,β-unsaturated carbonyl intermediates in the Doebner reaction, leading to significant tar formation and difficult product isolation.[1][3]

  • Environmental Concerns: The use of large quantities of corrosive acids and volatile organic solvents presents significant waste disposal and safety challenges.

  • Limited Substrate Scope: Electron-deficient anilines often give poor yields under conventional Doebner conditions.[4][5]

Alternative catalysts, including heterogeneous solid acids, Lewis acids, and organocatalysts, are designed to overcome these limitations by providing milder reaction pathways, enhancing selectivity, and simplifying catalyst recovery and reuse.[6][7]

Q2: What are the main classes of alternative catalysts for this synthesis?

The field has evolved to include several classes of advanced catalysts, each with distinct advantages:

  • Heterogeneous Solid Acids: These are insoluble materials with acidic sites that can be easily filtered from the reaction mixture. Examples include zeolites, silica sulfuric acid (SSA), and functionalized graphitic carbon nitride (g-C₃N₄).[6][8][9] Their primary benefit is excellent recyclability and reduced waste.[6]

  • Lewis Acids: Catalysts like Ytterbium perfluorooctanoate [Yb(PFO)₃], Indium(III) chloride (InCl₃), and Boron trifluoride etherate (BF₃·THF) can effectively catalyze the reaction, often under milder conditions than traditional Brønsted acids.[4][5][10][11] They are particularly useful for reactions involving electron-deficient substrates.

  • Metal-Free Organocatalysts: Simple organic molecules like p-toluenesulfonic acid (p-TSA) or solid-supported acids like Nafion NR50 can serve as efficient, metal-free catalysts, which is highly desirable in pharmaceutical synthesis to avoid metal contamination.[12][13]

  • Ionic Liquids (ILs): These salts, which are liquid at low temperatures, can act as both the solvent and the catalyst.[3][14] Acidic ionic liquids can promote the reaction while offering a non-volatile, often recyclable medium.[15]

  • Nanocatalysts: Magnetic nanoparticles functionalized with acidic groups offer the high surface area of nanomaterials combined with the practical advantage of easy magnetic separation for recovery and reuse.[7][16]

Q3: How do I choose the right alternative catalyst for my specific substrates?

Choosing an optimal catalyst requires considering the electronic properties of your aniline and aldehyde, as well as your desired reaction conditions (e.g., solvent, temperature).

CatalystSelection start Start: Define Substrates (Aniline, Aldehyde, Pyruvic Acid) substrate_type What are the substrate electronics? start->substrate_type electron_deficient Electron-Deficient Aniline/Aldehyde? substrate_type->electron_deficient Analyze conditions Desired Reaction Conditions? green_chem Priority: Green Chemistry & Catalyst Reusability? conditions->green_chem Consider lewis_acid Use a potent Lewis Acid (e.g., BF₃·THF, InCl₃) electron_deficient->lewis_acid Yes electron_rich Electron-Rich or Neutral Substrates electron_deficient->electron_rich No lewis_acid->conditions electron_rich->conditions heterogeneous Use Heterogeneous Catalyst (e.g., g-C₃N₄-SO₃H, Zeolite, SSA) or Magnetic Nanoparticle green_chem->heterogeneous Yes speed Priority: Reaction Speed? green_chem->speed No microwave Couple Catalyst with Microwave Irradiation (e.g., p-TSA, Nafion NR50) speed->microwave Yes standard Standard Benchtop Synthesis speed->standard No Troubleshooting start Low Conversion/ Incomplete Reaction check_catalyst Is the Catalyst Active? start->check_catalyst check_conditions Are Conditions Optimal? check_catalyst->check_conditions Yes catalyst_ok Verify Catalyst Source & Prep. Run a Control Reaction. check_catalyst->catalyst_ok No check_oxidation Is Oxidation the Issue? check_conditions->check_oxidation Yes conditions_ok Increase Temperature or Time. Screen Solvents (e.g., MeCN, EtOH). check_conditions->conditions_ok No oxidation_ok Add an Oxidant if Mechanism is not Self-Oxidizing (e.g., air, H₂O₂). check_oxidation->oxidation_ok No success Reaction Complete check_oxidation->success Yes catalyst_ok->check_catalyst conditions_ok->check_conditions oxidation_ok->check_oxidation

Caption: Troubleshooting flowchart for incomplete quinoline synthesis reactions.

Solutions:

  • Solvent Effects: The choice of solvent can be critical. For BF₃·THF catalyzed reactions, acetonitrile (MeCN) was found to be superior to ethanol, toluene, or DMF. [4][5]For some metal-free catalysts, solvent-free conditions provide the best results. [17]Conduct a solvent screen to find the optimal medium.

  • Temperature and Time: If the reaction is clean but slow, cautiously increase the temperature or reaction time. Microwave irradiation is an excellent way to accelerate the reaction, often reducing times from hours to minutes. [10][12]* Oxidation Step: The Doebner reaction involves a hydrogen-transfer mechanism where an imine intermediate acts as the oxidant. [4]If this process is inefficient, dihydroquinoline byproducts may form. [1]Some protocols may benefit from an external oxidant.

Problem 4: My final quinoline-4-carboxylic acid product is poorly soluble, making purification difficult.

Symptoms: The crude product precipitates but is difficult to redissolve for chromatography or recrystallization.

Root Cause: Quinoline-4-carboxylic acids are often high-melting-point solids with poor solubility in common organic solvents due to their zwitterionic character and strong crystal lattice energy. [2] Solutions:

  • pH-Dependent Solubility: Exploit the carboxylic acid functionality. The compound will be significantly more soluble in basic aqueous solutions (e.g., dilute NaHCO₃ or NaOH) where it forms the carboxylate salt. You can perform a liquid-liquid extraction to remove neutral organic impurities, then re-acidify the aqueous layer to precipitate the purified product. [2]* Recrystallization Solvents: For recrystallization, high-boiling-point polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetic acid are often required. [18]* Conversion to an Ester: If the carboxylic acid is an intermediate, consider converting it to a more soluble ester (e.g., methyl or ethyl ester) prior to purification by silica gel chromatography. The ester can then be hydrolyzed back to the acid if needed.

Featured Experimental Protocols

Protocol A: Metal-Free Heterogeneous Catalysis using Brønsted Acid Functionalized g-C₃N₄

This protocol utilizes a recyclable, metal-free solid acid catalyst for the Friedländer annulation, a related method to produce quinolines, demonstrating the principles applicable to Doebner-type reactions. [8][17] Catalyst: g-C₃N₄-CO-(CH₂)₃-SO₃H

Reaction: 2-Aminoaryl ketone + Acetylacetone → Substituted Quinoline

  • Reaction Setup: In a 10 mL round-bottom flask, add the 2-aminoaryl ketone (1.0 mmol), acetylacetone (1.2 mmol), and the g-C₃N₄-CO-(CH₂)₃-SO₃H catalyst (10 wt% relative to the ketone).

  • Reaction Conditions: Heat the mixture at 100 °C under solvent-free conditions with magnetic stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. Optimal reaction time is typically around 4 hours. [17]4. Work-up: After cooling, add ethyl acetate (10 mL) to the reaction mixture and stir.

  • Catalyst Recovery: Filter the mixture to recover the solid catalyst. Wash the catalyst with ethyl acetate and dry it under vacuum for reuse.

  • Product Isolation: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography (using a hexane-ethyl acetate gradient) to yield the pure quinoline derivative. This catalyst system has shown exceptional efficiency, achieving up to 98% conversion and 97% yield for certain substrates. [8]

Protocol B: Microwave-Assisted Doebner Reaction with p-TSA

This protocol outlines a rapid, three-component synthesis using an organocatalyst and microwave irradiation, significantly reducing reaction times compared to conventional heating. [12] Reaction: Aromatic Aldehyde + Substituted Aniline + Pyruvic Acid → 2-Arylquinoline-4-carboxylic acid

  • Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine the aromatic aldehyde (1.0 mmol), substituted aniline (1.0 mmol), pyruvic acid (1.2 mmol), and p-toluenesulfonic acid (p-TSA, 20 mol%).

  • Solvent: Add ethanol (3 mL) as the solvent.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 80 °C for 3-5 minutes.

  • Work-up: After the reaction is complete, cool the vial to room temperature. The product often precipitates from the solution.

  • Product Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials and the catalyst.

  • Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or DMF/water). This method provides good isolated yields (50-80%) in a fraction of the time required for conventional heating. [12]

References

  • Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4. Scientific Reports. [Link]

  • Heterogeneous catalytic synthesis of quinoline compounds from aniline and C1–C4 alcohols over zeolite-based catalysts. RSC Advances. [Link]

  • Heterogeneous catalytic synthesis of quinoline compounds from aniline and C1–C4 alcohols over zeolite-based catalysts. RSC Publications. [Link]

  • Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4. National Institutes of Health (NIH). [Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Publishing. [Link]

  • Heterogeneous Hydrogenation of Quinoline Derivatives Effected by a Granular Cobalt Catalyst. Thieme Chemistry. [Link]

  • Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central. [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Publications. [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. MDPI. [Link]

  • Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. MDPI. [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]

  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. [Link]

  • One-pot synthesis of quinoline-4-carboxylic acid derivatives in water: Ytterbium perfluorooctanoate catalyzed Doebner reaction. ResearchGate. [Link]

  • Green synthesis of quinoline-4-carboxylic acid derivatives using silica sulfuric acid as an efficient catalyst. ResearchGate. [Link]

  • Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega. [Link]

  • Microwave-assisted Synthesis of 2-Styrylquinoline-4-carboxylic Acids as Antitubercular Agents. PubMed. [Link]

  • Microwave‐Assisted Synthesis of Quinoline Derivatives from Isatin. Semantic Scholar. [Link]

  • A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. Taylor & Francis Online. [Link]

  • Method for purifying quinolinecarboxylic acid derivative.
  • Preparation method for quinoline-4-carboxylic acid derivative.
  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. ACS Publications. [Link]

  • Doebner–Miller reaction. Wikipedia. [Link]

  • Limitations of the 'Two-Phase' Doebner-Miller Reaction for the Synthesis of Quinolines. ResearchGate. [Link]

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. ACS Publications. [Link]

  • Quinoline Synthesis by the Reaction of Anilines with 1,2-diols Catalyzed by Iron Compounds. Semantic Scholar. [Link]

  • Tuning Ionic Liquid-Based Catalysts for CO2 Conversion into Quinazoline-2,4(1H,3H)-diones. MDPI. [Link]

  • Green Synthesis of Quinoline-Based Ionic Liquid. PubMed. [Link]

  • Limitations of the two-phase doebner-miller reaction for the synthesis of quinolines. University of the Sunshine Coast, Queensland. [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. [Link]

  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega. [Link]

  • Carbon-based metal-free catalysts. Nature Reviews Materials. [Link]

  • New Brønsted-Acidic Ionic Liquids Based on 8-hydroxyquinoline Cation as Catalysts for the Esterification Reaction of n-hexylic. Atlantis Press. [Link]

  • Ionic liquids as transesterification catalysts: applications for the synthesis of linear and cyclic organic carbonates. Beilstein Journal of Organic Chemistry. [Link]

  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. UI Scholars Hub. [Link]

  • A Facile Synthesis of Noble-Metal-Free Catalyst Based on Nitrogen Doped Graphene Oxide for Oxygen Reduction Reaction. MDPI. [Link]

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Troubleshooting

Technical Support Center: Minimizing Regioisomer Formation in Combes Quinoline Synthesis

Welcome to the Technical Support Center for the Combes quinoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this powerful reaction for...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Combes quinoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this powerful reaction for the selective synthesis of substituted quinolines. Here, we delve into the common challenges associated with regioisomer formation, providing in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance your experimental success.

Introduction to the Challenge: Regioselectivity in Combes Synthesis

The Combes quinoline synthesis, first reported in 1888, is a robust acid-catalyzed reaction between an aniline and a β-diketone to form a substituted quinoline.[1][2] While effective for symmetrical β-diketones, the use of unsymmetrical substrates introduces a significant challenge: the potential for the formation of two distinct regioisomers. This complicates downstream purification and reduces the overall yield of the desired product.[3]

The regiochemical outcome of the Combes synthesis is a delicate interplay of steric and electronic factors of the substituents on both the aniline and the β-diketone.[1][3] The rate-determining step, the intramolecular electrophilic annulation (cyclization) of the intermediate enamine, is where this selectivity is ultimately decided.[1] This guide will equip you with the knowledge to manipulate these factors to your advantage.

Troubleshooting Guide: Controlling Regioisomer Formation

This section addresses specific issues you may encounter during your Combes quinoline synthesis and provides actionable solutions based on established chemical principles.

Issue 1: Formation of an Undesired Regioisomer as the Major Product

Root Cause Analysis: The electronic and steric environment of the reacting centers favors the formation of the undesired isomer. The electron density of the aniline ring and the steric hindrance around the carbonyl groups of the β-diketone dictate the preferred site of cyclization.

Solutions:

  • Modification of Aniline Substituents (Electronic Effects): The electronic nature of the substituents on the aniline ring plays a pivotal role in directing the cyclization.

    • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or alkyl groups increase the nucleophilicity of the aniline ring, promoting cyclization at the ortho position that is more electronically activated. For instance, in the synthesis of trifluoromethylquinolines, methoxy-substituted anilines have been observed to favor the formation of 2-CF₃-quinolines.[1]

    • Electron-Withdrawing Groups (EWGs): Halogens (e.g., -Cl, -F) or nitro groups (-NO₂) decrease the electron density of the aniline ring.[2][4] In such cases, the cyclization is directed to the less deactivated ortho position. For example, chloro- or fluoro-substituted anilines have been shown to yield the 4-CF₃ regioisomer as the major product.[1]

  • Modification of β-Diketone Substituents (Steric Effects): Increasing the steric bulk of one of the substituents on the β-diketone can effectively block one of the cyclization pathways.

    • Bulky Substituents: Employing a β-diketone with a sterically demanding group (e.g., tert-butyl) will favor the formation of the regioisomer resulting from cyclization at the less sterically hindered carbonyl carbon.[1]

Decision Workflow for Substituent Modification

G start Undesired Regioisomer is Major Product substituent_choice Modify Substituents? start->substituent_choice aniline_mod Modify Aniline Substituent substituent_choice->aniline_mod Yes diketone_mod Modify β-Diketone Substituent substituent_choice->diketone_mod Yes edg Add Electron-Donating Group (EDG) (e.g., -OCH3) to favor cyclization at more activated ortho position. aniline_mod->edg ewg Add Electron-Withdrawing Group (EWG) (e.g., -Cl, -F) to direct cyclization to the less deactivated ortho position. aniline_mod->ewg steric_hindrance Increase Steric Bulk on one side of the β-diketone to favor cyclization at the less hindered carbonyl. diketone_mod->steric_hindrance

Caption: Decision workflow for modifying substituents to control regioselectivity.

Issue 2: Low Overall Yield and a Mixture of Regioisomers

Root Cause Analysis: The reaction conditions, particularly the choice of acid catalyst and temperature, may not be optimal for achieving high conversion and selectivity.

Solutions:

  • Catalyst Optimization: While concentrated sulfuric acid (H₂SO₄) is commonly used, other acidic catalysts can offer better results in terms of both yield and regioselectivity.

    • Polyphosphoric Acid (PPA): PPA is a strong dehydrating agent and has been successfully used as a catalyst in the Combes synthesis.[5] It is often easier to handle than fuming sulfuric acid.

    • Polyphosphoric Ester (PPE): A mixture of PPA and an alcohol (e.g., ethanol) forms a polyphosphoric ester (PPE). This has been reported to be a more effective dehydrating agent than H₂SO₄ in some cases, potentially leading to cleaner reactions and altered product distributions.[1]

  • Temperature and Reaction Time Control: The Combes synthesis often requires elevated temperatures to drive the cyclization and dehydration steps.

    • Systematically screen the reaction temperature. Insufficient heat may lead to incomplete reaction, while excessive heat can cause decomposition of starting materials or products.

    • Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to determine the optimal reaction time.

Table 1: Comparison of Acid Catalysts in Combes Quinoline Synthesis

CatalystCommon FormKey AdvantagesConsiderations
Sulfuric Acid (H₂SO₄) Concentrated (98%)Readily available, strong acidCan lead to charring and side reactions
Polyphosphoric Acid (PPA) Viscous liquidStrong dehydrating agent, often gives cleaner reactionsHigh viscosity can make stirring difficult at room temperature
Polyphosphoric Ester (PPE) Prepared in situCan be more effective than H₂SO₄, may influence regioselectivityRequires preparation from PPA and an alcohol

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Combes quinoline synthesis and where does the regioselectivity arise?

A1: The mechanism proceeds through three main stages:

  • Enamine Formation: The aniline undergoes a nucleophilic addition to one of the carbonyl groups of the β-diketone, followed by dehydration to form a Schiff base. This then tautomerizes to the more stable enamine intermediate.[1]

  • Annulation (Cyclization): This is the rate-determining step. The electron-rich aromatic ring of the enamine attacks the remaining protonated carbonyl group in an intramolecular electrophilic aromatic substitution. It is at this stage that the choice between the two possible cyclization pathways determines the final regioisomeric outcome.[1]

  • Dehydration: The resulting cyclic intermediate undergoes dehydration to form the aromatic quinoline ring.

Mechanism Overview

G cluster_0 Enamine Formation cluster_1 Annulation (Rate-Determining) cluster_2 Dehydration Aniline Aniline Enamine Enamine Intermediate Aniline->Enamine Diketone β-Diketone Diketone->Enamine Cyclization Intramolecular Cyclization (Regioselectivity Determined Here) Enamine->Cyclization Dehydration Dehydration Cyclization->Dehydration Quinoline Substituted Quinoline Dehydration->Quinoline

Caption: Key stages of the Combes quinoline synthesis.

Q2: Are there any general guidelines for predicting the major regioisomer based on the substituents?

A2: Yes, while exceptions can exist, the following general principles are a good starting point:

  • Aniline Substituents:

    • Electron-donating groups (e.g., -OCH₃, -CH₃) at the meta or para position will generally favor cyclization at the more electron-rich ortho position.

    • Electron-withdrawing groups (e.g., -Cl, -F, -NO₂) will deactivate the aromatic ring, and cyclization will preferentially occur at the less deactivated ortho position.

  • β-Diketone Substituents:

    • The cyclization will be sterically hindered by bulky substituents on the β-diketone. The reaction will favor the pathway where the aniline ring attacks the less sterically encumbered carbonyl group.

Q3: Can I run the Combes synthesis under milder conditions?

A3: While the classical Combes synthesis often requires strong acids and high temperatures, modern variations are being developed. The use of PPA or PPE can sometimes allow for lower reaction temperatures compared to sulfuric acid. Additionally, for certain substrates, microwave-assisted synthesis has been shown to reduce reaction times and potentially improve yields. However, it is important to note that the cyclization and dehydration steps are often energy-intensive, and some level of heating is typically required.

Experimental Protocols

Protocol 1: General Procedure for Combes Quinoline Synthesis using Polyphosphoric Acid (PPA)

This protocol provides a general guideline. The specific amounts, temperature, and reaction time should be optimized for your particular substrates.

  • Reactant Mixture: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine the aniline (1.0 eq.) and the β-diketone (1.0-1.2 eq.).

  • Catalyst Addition: Carefully add polyphosphoric acid (PPA) (typically 10-20 times the weight of the aniline) to the reaction mixture. Note: PPA is highly viscous; warming it slightly can aid in its transfer.

  • Heating: Heat the reaction mixture with vigorous stirring to the desired temperature (typically in the range of 100-160 °C).

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully and slowly pour the mixture onto crushed ice with stirring.

    • Neutralize the acidic solution with a suitable base (e.g., concentrated ammonium hydroxide or a saturated solution of sodium bicarbonate) to a pH of ~8-9.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to isolate the desired quinoline regioisomer.

Safety Note: The Combes synthesis involves the use of strong acids and high temperatures. Always perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves. The work-up procedure involving the quenching of strong acid is highly exothermic and should be performed with extreme caution.

References

  • Sloop, J. C. (2009). Quinoline formation via a modified Combes reaction: examination of kinetics, substituent effects, and mechanistic pathways. Journal of Physical Organic Chemistry, 22(2), 110-117. [Link]

  • Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone. Bulletin de la Societe Chimique de Paris, 49, 89.
  • Bergstrom, F. W. (1944). Heterocyclic Nitrogen Compounds. Part IIA. Hexacyclic Compounds: Pyridine, Quinoline, and Isoquinoline. Chemical Reviews, 35(2), 77-277.
  • Johnson, W. S., & Mathews, F. J. (1944). The Combes Quinoline Synthesis. Journal of the American Chemical Society, 66(2), 210-215.
  • Born, J. L. (1972). Mechanism of formation of benzo[g]quinolones via the Combes reaction. Journal of Organic Chemistry, 37(24), 3952-3953.
  • Elderfield, R. C. (Ed.). (1952). Heterocyclic Compounds, Vol. 4. John Wiley & Sons.
  • Jones, G. (Ed.). (1977). The Chemistry of Heterocyclic Compounds, Quinolines, Part I. John Wiley & Sons.

Sources

Optimization

Technical Support Center: Work-up Procedure for Neutralizing and Isolating Quinoline Carboxylic Acids

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for the crucial work-up phase of experiments involving quinoline...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for the crucial work-up phase of experiments involving quinoline carboxylic acids. Here, you will find troubleshooting advice and frequently asked questions designed to address specific challenges encountered during the neutralization and isolation of these important compounds.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems that can arise during the work-up of quinoline carboxylic acids, offering step-by-step solutions and the scientific reasoning behind them.

Scenario 1: Low Yield of Precipitated Product After Acidification

Problem: After acidifying the aqueous layer to precipitate the quinoline carboxylic acid, you observe a disappointingly low amount of solid material.

Possible Causes & Solutions:

  • Incomplete Precipitation: The pH of the solution may not be optimal for complete precipitation. Quinoline carboxylic acids are amphoteric, meaning they can be soluble in both strongly acidic and basic conditions. The ideal pH for precipitation is the isoelectric point, where the net charge of the molecule is zero.

    • Solution: Carefully adjust the pH of the solution. Instead of adding a large amount of strong acid at once, add it dropwise while monitoring the pH with a calibrated meter or pH paper. The target pH is typically between 5 and 7.[1][2] For some derivatives, a slightly more acidic or neutral pH might be required. It is advisable to perform a small-scale test to determine the optimal pH for your specific compound.

  • "Oiling Out": The compound may be separating as a liquid ("oiling out") rather than a solid, especially if the solution is too concentrated or cooled too quickly.[3]

    • Solution: If your compound oils out, try diluting the solution with more water before or during acidification. Also, ensure the solution is cooled slowly to room temperature and then in an ice bath to encourage crystal formation.[3] Scratching the inside of the flask with a glass rod at the liquid-air interface can also induce crystallization.

  • High Solubility in the Aqueous Medium: Some quinoline carboxylic acid derivatives may have a higher than expected solubility in water, even at their isoelectric point. This can be influenced by the substituents on the quinoline ring.

    • Solution: After precipitation and filtration, cool the filtrate in an ice bath for an extended period to maximize recovery. If the yield is still low, you may need to perform an extraction of the aqueous filtrate with an appropriate organic solvent (e.g., ethyl acetate) to recover the dissolved product.

Scenario 2: The Precipitated Product is Impure or Discolored

Problem: The isolated solid is off-color (e.g., beige, brown) or analysis (TLC, NMR) shows the presence of significant impurities.

Possible Causes & Solutions:

  • Trapped Starting Materials or Byproducts: The precipitate may have formed too quickly, trapping impurities within the crystal lattice.

    • Solution: Recrystallization is the most effective method for purifying the solid product.[3] The choice of solvent is critical. A good recrystallization solvent will dissolve the compound when hot but not when cold, while the impurities will either be insoluble at high temperatures or remain in solution upon cooling.[3] Common solvents to screen for quinoline carboxylic acids include ethanol, methanol, ethyl acetate, and toluene, or binary solvent mixtures like DMF/methanol.[2][3]

  • Incomplete Reaction: The presence of starting materials indicates that the initial reaction did not go to completion.

    • Solution: While this is an issue with the reaction itself, a carefully chosen work-up can help. An acid-base extraction can be used to separate the desired carboxylic acid from non-acidic starting materials. Dissolve the crude product in an organic solvent and extract with a basic aqueous solution (e.g., sodium bicarbonate). The quinoline carboxylic acid will move to the aqueous layer as its carboxylate salt, leaving neutral impurities in the organic layer. The aqueous layer can then be acidified to precipitate the pure product.

  • Degradation: Some quinoline derivatives can be sensitive to strong acids or bases, or prolonged heating.

    • Solution: Use milder conditions for neutralization. For example, use a weaker acid like acetic acid for precipitation.[2][4] Avoid excessive heating during the work-up and recrystallization steps.

Scenario 3: Difficulty with Phase Separation During Extraction

Problem: During the liquid-liquid extraction, an emulsion forms, or the layers do not separate cleanly.

Possible Causes & Solutions:

  • High Concentration of Salts: The presence of a high concentration of salts can increase the viscosity of the aqueous layer and promote emulsion formation.

    • Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to break the emulsion and improve the separation of the layers.

  • Vigorous Shaking: Shaking the separatory funnel too vigorously can lead to the formation of a stable emulsion.

    • Solution: Gently invert the separatory funnel several times to mix the layers instead of shaking vigorously.

  • Presence of Fine Particulate Matter: Undissolved solids can stabilize emulsions.

    • Solution: If you notice solids at the interface, try filtering the entire mixture through a pad of Celite or glass wool to remove the particulate matter before attempting the separation again.

II. Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind using acid-base extraction for isolating quinoline carboxylic acids?

A1: The principle lies in the ability to change the solubility of the quinoline carboxylic acid by protonating or deprotonating its functional groups. In its neutral form, the quinoline carboxylic acid is generally more soluble in organic solvents. By adding a base (like sodium bicarbonate or sodium hydroxide), the carboxylic acid group is deprotonated to form a carboxylate salt. This ionic salt is much more soluble in the aqueous phase. Conversely, unreacted starting materials or non-acidic byproducts will remain in the organic phase. After separating the aqueous layer, adding an acid will protonate the carboxylate, regenerating the neutral quinoline carboxylic acid, which then precipitates out of the aqueous solution due to its lower water solubility.[5]

Q2: How do I choose between a strong base (e.g., NaOH) and a weak base (e.g., NaHCO₃) for the extraction?

A2: The choice depends on the pKa of your quinoline carboxylic acid and the potential presence of other acidic impurities. Carboxylic acids typically have a pKa around 4-5, making them acidic enough to be deprotonated by a weak base like sodium bicarbonate (the pKa of carbonic acid is about 6.4).[5] Using a weak base is advantageous if your reaction mixture contains other, less acidic compounds (like phenols, with a pKa of ~10) that you do not want to extract. A strong base like sodium hydroxide would deprotonate both the carboxylic acid and the phenol.[5]

Q3: My quinoline carboxylic acid is a solid. How do I perform the initial extraction?

A3: You will need to dissolve the crude reaction mixture in a suitable organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane (DCM).[5] Once dissolved, you can proceed with the aqueous base extraction as you would with a liquid sample.

Q4: What is the purpose of washing the combined organic layers with brine?

A4: Washing with brine serves two main purposes. First, it helps to remove any remaining water from the organic layer. Second, it helps to break up any emulsions that may have formed during the extraction process, leading to a cleaner separation of the layers.

Q5: How can I be sure that I have added enough acid to precipitate all of my product?

A5: The most reliable way is to monitor the pH of the solution as you add the acid. Use a pH meter or pH paper to ensure you have reached the optimal pH for precipitation (typically pH 5-6).[1][6] After the initial precipitation and filtration, you can add a few more drops of acid to the filtrate to see if any more solid forms. If it does, you may need to adjust the pH further and re-filter.

III. Experimental Protocols & Data

Standard Protocol for Neutralization and Isolation

This protocol provides a general guideline. The specific volumes and reagents may need to be adjusted based on the scale of your reaction and the specific properties of your quinoline carboxylic acid.

  • Quenching and Solvent Removal: Once the reaction is complete, cool the reaction mixture to room temperature. If the reaction was run in a high-boiling solvent (e.g., DMF, DMSO), it is often beneficial to dilute the mixture with water and extract the product into an organic solvent like ethyl acetate. If a lower-boiling solvent was used, it can be removed under reduced pressure.

  • Acid-Base Extraction:

    • Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate).

    • Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (2-3 times).

    • Combine the aqueous layers. The organic layer can be set aside for later analysis of byproducts.

  • Neutralization and Precipitation:

    • Cool the combined aqueous layers in an ice bath.

    • Slowly add a 1M HCl solution dropwise with stirring until the pH of the solution is between 5 and 6.[1][6]

    • Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Isolation:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with a small amount of cold water to remove any residual salts.

  • Drying and Purification:

    • Dry the solid under vacuum.

    • If necessary, purify the product by recrystallization from a suitable solvent or solvent system.[3]

Quantitative Data Summary Table
ParameterRecommended Value/RangeRationale
Extraction Base Saturated NaHCO₃ or 1M NaOHNaHCO₃ is milder and more selective for carboxylic acids. NaOH is stronger and can be used for less acidic compounds.
Precipitation Acid 1M HCl or Acetic AcidHCl is common and effective. Acetic acid is a weaker acid and can be used for sensitive substrates.[2][4]
Precipitation pH 5-7This is the typical isoelectric point range for quinoline carboxylic acids, where solubility is at a minimum.[1][2]
Recrystallization Solvents Ethanol, Methanol, Ethyl Acetate, Toluene, DMF/MethanolThe choice is compound-specific and should be determined experimentally.[2][3]

IV. Visualizing the Workflow

The following diagram illustrates the general workflow for the neutralization and isolation of a quinoline carboxylic acid.

Workup_Workflow cluster_reaction Reaction Phase cluster_extraction Extraction Phase cluster_isolation Isolation & Purification Reaction Crude Reaction Mixture (Quinoline Carboxylic Acid + Impurities) Dissolve Dissolve in Organic Solvent Reaction->Dissolve Extract Extract with Aqueous Base (e.g., NaHCO₃) Dissolve->Extract Separate Separate Layers Extract->Separate AqueousLayer Aqueous Layer (Carboxylate Salt) Separate->AqueousLayer Product OrganicLayer Organic Layer (Impurities) Separate->OrganicLayer Waste Acidify Acidify Aqueous Layer (e.g., HCl to pH 5-7) AqueousLayer->Acidify Precipitate Precipitate Forms Acidify->Precipitate Filter Vacuum Filtration Precipitate->Filter Wash Wash with Cold Water Filter->Wash Dry Dry Under Vacuum Wash->Dry PureProduct Pure Quinoline Carboxylic Acid Dry->PureProduct If pure enough Recrystallize Recrystallize (Optional) Dry->Recrystallize Recrystallize->PureProduct

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Quinolone-Based and other Novel DHODH Inhibitors in Therapeutic Development

This guide provides an in-depth comparison of 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid and its chemical class against other prominent inhibitors of dihydroorotate dehydrogenase (DHODH). It is intended for researc...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid and its chemical class against other prominent inhibitors of dihydroorotate dehydrogenase (DHODH). It is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in mechanism, potency, and therapeutic potential among various DHODH inhibitors.

The Central Role of DHODH in Cellular Proliferation

Dihydroorotate dehydrogenase (DHODH) is a critical mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine synthesis pathway: the oxidation of dihydroorotate to orotate.[1][2][3][4] This pathway is essential for the production of pyrimidine nucleotides, which are fundamental building blocks for DNA and RNA.[1][2] Rapidly proliferating cells, such as activated lymphocytes and cancer cells, have a high demand for nucleotides and are particularly dependent on this de novo synthesis pathway.[2][5][6][7] Consequently, inhibiting DHODH effectively depletes the pyrimidine pool, leading to cell cycle arrest and suppressing proliferation, making it a highly attractive therapeutic target for a range of diseases, including autoimmune disorders, cancers, and viral infections.[1][2][3][7]

The inhibition of DHODH can modulate the immune response by suppressing the proliferation of T and B lymphocytes central to the pathology of autoimmune diseases like rheumatoid arthritis and multiple sclerosis.[2][5][8] In oncology, particularly in hematologic malignancies like acute myeloid leukemia (AML), DHODH inhibition not only halts proliferation but can also induce cellular differentiation.[9][10][11][12] Furthermore, because viruses rely on the host cell's machinery for replication, DHODH inhibitors have demonstrated broad-spectrum antiviral activity by limiting the nucleotides necessary for viral genome synthesis.[1][3]

DHODH_Pathway cluster_Mitochondria Mitochondrial Inner Membrane DHODH DHODH Orotate Orotate DHODH->Orotate Glutamine Glutamine CAD CAD Enzyme Complex Glutamine->CAD DHO Dihydroorotate CAD->DHO DHO->DHODH Ubiquinone -> Ubiquinol UMPS UMPS Orotate->UMPS UMP UMP (Uridine Monophosphate) UMPS->UMP Downstream DNA, RNA, UDP-sugars UMP->Downstream Inhibitors DHODH Inhibitors (e.g., Quinolines, Teriflunomide, Brequinar) Inhibitors->DHODH SAR_Diagram cluster_mol Quinoline-4-Carboxylic Acid Scaffold cluster_regions Key Interaction Regions mol C2 C2 Position: Bulky, hydrophobic group (e.g., Phenyl) - Critical for potency C4 C4 Position: Carboxylic Acid - Essential for binding (salt bridge) Benzo Benzo Ring: Substitutions (e.g., Dimethyl) - Modulate PK/potency

Caption: Key Structure-Activity Relationship Regions of Quinoline-4-Carboxylic Acid DHODH Inhibitors.

Comparative Analysis of Leading DHODH Inhibitors

Several DHODH inhibitors have either reached the clinic or are in advanced stages of development. This section compares the quinoline-4-carboxylic acid class with other prominent inhibitors.

InhibitorChemical ClassHuman DHODH IC50Key Therapeutic IndicationsStatus
Leflunomide Isoxazole~208.5 nM (as active metabolite Teriflunomide) [13]Rheumatoid Arthritis, Psoriatic ArthritisApproved [5][14]
Teriflunomide CyanoacrylateK_d = 12 nM; K_i = 179 nM Multiple SclerosisApproved [2][15]
Brequinar Fluoroquinoline5.2 - 20 nM [16][17]Cancer (AML), Viral InfectionsClinical Trials [18][19]
ASLAN003 (Farudodstat) -35 nM [9][20]Acute Myeloid Leukemia (AML), Autoimmune DiseasesClinical Trials [9][21]
BAY 2402234 (Orludodstat) Benzamide1.2 nM [22][23]Myeloid Malignancies (AML)Clinical Trials [10][11][24]
Quinolone Analogs (e.g., Cpd 41) Quinoline Carboxylic Acid9.71 nM [25]Preclinical (Cancer)Preclinical [26][25]
Leflunomide and Teriflunomide: The First Generation

Leflunomide is a prodrug that is rapidly converted to its active metabolite, teriflunomide. [5][14]Teriflunomide was one of the first DHODH inhibitors approved for clinical use, primarily for treating relapsing-remitting multiple sclerosis. [2][6][15]While effective, these first-generation inhibitors are generally less potent than newer compounds and can have associated toxicities requiring patient monitoring. [7][21]Their success, however, validated DHODH as a druggable target for autoimmune diseases. [27][28]

Brequinar: The Potent Precursor

Brequinar, a quinoline-4-carboxylic acid derivative, is a highly potent inhibitor of human DHODH. [16][29]It was extensively studied in clinical trials for solid tumors but failed to gain approval, partly due to a narrow therapeutic window. [4][18][30]However, there is renewed interest in Brequinar for treating hematologic malignancies like AML, where it has been shown to induce differentiation of leukemia cells, and for its broad-spectrum antiviral properties. [12][31]

Next-Generation Inhibitors: ASLAN003 and BAY 2402234

More recently developed inhibitors aim to improve upon the potency and safety profiles of earlier compounds.

  • ASLAN003 (Farudodstat) is a potent, orally active DHODH inhibitor with an IC50 of 35 nM. [9][20]It has demonstrated efficacy in AML models by inducing differentiation and apoptosis and is being developed for both AML and autoimmune conditions. [9][20][21][32]ASLAN003 is reported to be over 30 times more potent than teriflunomide in cellular assays. [21]* BAY 2402234 (Orludodstat) is another highly selective and potent inhibitor, with a remarkable IC50 of 1.2 nM. [22][23]It has shown strong anti-tumor efficacy in various AML xenograft models, inducing differentiation in vivo. [11][22][24]Its development is focused on treating myeloid malignancies. [10] Compared to these next-generation inhibitors, the 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid class, as exemplified by potent analogs like Brequinar, offers a similarly high level of potency. The key differentiator often lies in the fine-tuning of the molecular structure to optimize pharmacokinetic properties, reduce off-target effects, and widen the therapeutic window. [7]

Experimental Protocols for Evaluating DHODH Inhibitors

The objective and quantitative assessment of DHODH inhibition is fundamental to drug discovery in this field. The following section details a standard in vitro enzymatic assay.

In Vitro DHODH Enzyme Inhibition Assay

This assay directly quantifies a compound's ability to inhibit the enzymatic activity of recombinant human DHODH.

Principle: The activity of DHODH is monitored by the reduction of a chromogenic electron acceptor, 2,6-dichloroindophenol (DCIP), in the presence of the enzyme's substrates, dihydroorotate and coenzyme Q. [33]The rate of DCIP reduction, measured as a decrease in absorbance, is proportional to DHODH activity. The presence of an inhibitor will slow this rate.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer solution (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100). [34] * Enzyme Solution: Dilute recombinant human DHODH in assay buffer to a final concentration that yields a robust linear reaction rate (typically in the low nM range).

    • Substrate/Cofactor Mix: Prepare a solution in the assay buffer containing L-dihydroorotate (substrate), Decylubiquinone (a Coenzyme Q analog), and DCIP.

    • Test Compound Preparation: Dissolve the test inhibitor (e.g., 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid) in DMSO to create a high-concentration stock (e.g., 10 mM). Perform serial dilutions in DMSO to generate a range of concentrations for IC50 determination.

  • Assay Procedure (96-well plate format):

    • Add 1-2 µL of the serially diluted test compound or DMSO (vehicle control) to the wells of a clear, flat-bottom 96-well plate.

    • Add the diluted DHODH enzyme solution to each well and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the Substrate/Cofactor Mix to all wells.

    • Immediately place the plate in a microplate reader capable of kinetic measurements.

  • Data Acquisition and Analysis:

    • Measure the decrease in absorbance at 600 nm (for DCIP) every 30-60 seconds for 15-30 minutes.

    • Calculate the initial reaction velocity (V_0) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the velocities to the vehicle control (0% inhibition) and a background control with a known potent inhibitor like Brequinar (100% inhibition).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: - Assay Buffer - DHODH Enzyme - Substrate Mix (DHO, CoQ, DCIP) C Dispense Compound/DMSO into 96-well plate A->C B Prepare Test Compound: - 10 mM stock in DMSO - Serial Dilutions B->C D Add DHODH Enzyme Incubate 15-30 min C->D E Initiate Reaction: Add Substrate Mix D->E F Kinetic Read: Measure Absorbance @ 600nm E->F G Calculate Reaction Velocity (V_0) F->G H Plot % Inhibition vs. [Inhibitor] Determine IC50 G->H

Caption: Experimental Workflow for the In Vitro DHODH Inhibition Assay.

Conclusion and Future Outlook

The inhibition of DHODH remains a validated and highly promising strategy for the treatment of autoimmune diseases and cancer. While first-generation inhibitors like teriflunomide have paved the way, the therapeutic landscape is evolving with the development of next-generation compounds boasting significantly higher potency and potentially improved safety profiles.

The quinoline-4-carboxylic acid class, including specific analogs such as 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid and the well-characterized Brequinar, stands out for its high potency. The well-understood SAR of this scaffold allows for rational design to create inhibitors that can compete with, and potentially exceed, the efficacy of other chemical classes like those of ASLAN003 and BAY 2402234. Future research will likely focus on optimizing the pharmacokinetic and safety profiles of these potent molecules to maximize their therapeutic window. The continued exploration of DHODH inhibitors in combination therapies, particularly in oncology, also represents a critical avenue for future clinical development. [25]

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Comparative

A Comparative Guide to Quinoline Synthesis: Pfitzinger vs. Doebner-von Miller Reactions

For researchers and professionals in medicinal chemistry and drug development, the quinoline scaffold is a cornerstone of pharmacologically active compounds. Its synthesis is, therefore, a critical task, with several nam...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in medicinal chemistry and drug development, the quinoline scaffold is a cornerstone of pharmacologically active compounds. Its synthesis is, therefore, a critical task, with several named reactions developed over the years to construct this privileged heterocycle. Among the most established methods are the Pfitzinger and the Doebner-von Miller reactions. This guide provides an in-depth comparative analysis of these two powerful synthetic tools, focusing on their reaction efficiency, mechanistic intricacies, substrate scope, and practical considerations to aid in the strategic selection and optimization of quinoline synthesis pathways.

Section 1: Mechanistic Underpinnings

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing any chemical transformation. While both reactions yield the quinoline core, their pathways, starting materials, and catalytic conditions are fundamentally different.

The Pfitzinger Reaction: A Base-Catalyzed Cyclization

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, constructs quinoline-4-carboxylic acids from the condensation of isatin (or its derivatives) with a carbonyl compound possessing an α-methylene group, under strong basic conditions.[1][2]

The mechanism proceeds through several well-defined stages:

  • Ring Opening: The reaction initiates with the base-catalyzed hydrolysis of the amide bond within the isatin ring, forming a keto-acid intermediate (an α-keto-amino acid).[2][3] This step is crucial as it unmasks the aniline functionality required for subsequent condensation.

  • Condensation and Tautomerization: The newly formed amino group condenses with the carbonyl compound to form an imine (a Schiff base). This imine then tautomerizes to the more thermodynamically stable enamine isomer.[1][2]

  • Cyclization and Dehydration: The enamine undergoes an intramolecular cyclization, where the enamine's nucleophilic β-carbon attacks the ketone carbonyl. The resulting intermediate then readily dehydrates to form the aromatic quinoline ring, yielding the final quinoline-4-carboxylic acid product.[1][2][4]

Pfitzinger_Mechanism cluster_start Starting Materials cluster_steps Reaction Pathway cluster_end Product Isatin Isatin Step1 Amide Bond Hydrolysis Isatin->Step1 Carbonyl Carbonyl Compound (with α-methylene) Step2 Condensation & Tautomerization Carbonyl->Step2 Base Base (e.g., KOH) Base->Step1 Intermediate Keto-acid Intermediate Step1->Intermediate Intermediate->Step2 Enamine Enamine Intermediate Step2->Enamine Step3 Intramolecular Cyclization & Dehydration Enamine->Step3 Product Quinoline-4-carboxylic Acid Step3->Product

Pfitzinger Reaction Mechanism Workflow.
The Doebner-von Miller Reaction: An Acid-Catalyzed Annulation

The Doebner-von Miller reaction is a more general method for quinoline synthesis, reacting anilines with α,β-unsaturated carbonyl compounds under strong acid catalysis.[5] The reaction is notorious for its potential to form tarry byproducts, and its mechanism has been a subject of considerable debate.[5][6] A widely accepted pathway involves a fragmentation-recombination sequence.[5][7][8]

  • Initial Conjugate Addition: The reaction begins with a Michael-type (1,4-conjugate) addition of the aniline to the α,β-unsaturated carbonyl compound.[5]

  • Fragmentation-Recombination: The resulting intermediate can fragment into an imine and a saturated ketone. These fragments then recombine to form a new conjugated imine.[5][8] This fragmentation step is key to explaining observed isotope scrambling experiments.[5]

  • Second Aniline Addition & Cyclization: This new imine intermediate reacts with a second molecule of aniline. The subsequent adduct undergoes an acid-catalyzed intramolecular electrophilic cyclization onto the aniline ring.[5]

  • Dehydration & Oxidation: The cyclized intermediate eliminates a molecule of aniline and dehydrates. The resulting dihydroquinoline is then oxidized to the final aromatic quinoline product.[9] This oxidation step often requires an external oxidizing agent (e.g., nitrobenzene, arsenic acid) or can occur via hydrogen transfer to another intermediate.[9][10]

DvM_Mechanism cluster_start Starting Materials cluster_steps Reaction Pathway cluster_end Product Aniline Aniline Step1 Conjugate Addition Aniline->Step1 UnsatCarbonyl α,β-Unsaturated Carbonyl UnsatCarbonyl->Step1 Acid Acid Catalyst Acid->Step1 Intermediate1 Adduct Step1->Intermediate1 Step2 Fragmentation- Recombination Intermediate1->Step2 Intermediate2 Conjugated Imine Step2->Intermediate2 Step3 2nd Aniline Add'n & Cyclization Intermediate2->Step3 Intermediate3 Dihydroquinoline Intermediate Step3->Intermediate3 Step4 Oxidation Intermediate3->Step4 Product Substituted Quinoline Step4->Product

Doebner-von Miller Reaction Mechanism.

Section 2: A Head-to-Head Comparison of Reaction Efficiency

The choice between the Pfitzinger and Doebner-von Miller reactions depends heavily on the desired product, available starting materials, and tolerance for certain reaction conditions and byproducts.

FeaturePfitzinger ReactionDoebner-von Miller Reaction
Product Type Specifically quinoline-4-carboxylic acids .[1][2]General substituted quinolines . The substitution pattern is dictated by the α,β-unsaturated carbonyl.[5]
Key Reactants Isatin (or derivative) + Carbonyl with α-methylene group.[4]Aniline (or derivative) + α,β-Unsaturated carbonyl compound.[5]
Reaction Conditions Strongly Basic (e.g., KOH, NaOH).[1]Strongly Acidic (Brønsted or Lewis acids) + an Oxidizing Agent .[5][9]
Key Advantages Direct, one-pot synthesis of quinoline-4-carboxylic acids. Often cleaner with fewer polymeric byproducts.High versatility due to the wide availability of substituted anilines and α,β-unsaturated carbonyls.
Key Limitations Substrate scope is limited by the availability of isatins. Functional groups on isatin must be base-stable.[11]Prone to significant tar and polymer formation .[6][9] Often gives low yields, especially with electron-deficient anilines.[11][12] Can produce regioisomers and incompletely oxidized byproducts.[6][9]
Yield and Substrate Scope: A Deeper Dive

Pfitzinger Reaction: The efficiency of the Pfitzinger reaction is highly dependent on the specific substrates used. While it provides a direct route, yields can vary. Microwave-assisted protocols have been shown to significantly reduce reaction times and, in some cases, improve yields.[1][13] A key limitation is that functional groups on the isatin starting material must be stable to the harsh basic conditions.[11]

Doebner-von Miller Reaction: This reaction's main drawback is its propensity for low yields due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material, a common issue that leads to the formation of intractable tars.[6][9] The choice of acid catalyst and careful control of reaction temperature are critical to minimize these side reactions.[6] Furthermore, the final oxidation step can be problematic; if incomplete, it leads to contamination with dihydroquinoline or tetrahydroquinoline impurities, which can be difficult to separate from the desired aromatic product.[9] While a broad range of anilines can be used, those with strongly electron-withdrawing groups often give poor results in the classic reaction.[11][12]

Comparative Yield Data

The following table presents representative yields for each reaction, illustrating the typical outcomes for different substrate classes. Direct comparison is challenging as the reactions produce different substitution patterns, but the data provide a general sense of efficiency.

ReactionReactantsProductYieldReference
Pfitzinger Isatin + Acetone2-Methylquinoline-4-carboxylic acid85%[4]
Pfitzinger Isatin + 1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanone (Microwave)2-Aryl-3-(1H-benzimidazol-2-ylthio)quinoline-4-carboxylic acid78-89%[1]
Pfitzinger 5-Chloroisatin + 5,6-dimethoxy indanone (Acidic Cond.)5,6-dimethoxy indano [2,3-b]-6-chloro-4-quinolinic acid86%[3]
Doebner-von Miller Aniline + Crotonaldehyde2-Methylquinoline (Quinaldine)~50-60% (Optimized)[9]
Doebner-von Miller Aniline + Cinnamaldehyde2-PhenylquinolineVariable, often requires optimization[10]
Doebner (Modified) Aniline + Benzaldehyde + Pyruvic Acid2-Phenylquinoline-4-carboxylic acid91% (Optimized)[11]

Note: Yields are highly dependent on specific reaction conditions, scale, and purification methods.

Section 3: Experimental Protocols and Workflow

Adherence to a well-defined protocol is essential for reproducibility and maximizing yield. Below are detailed, representative procedures for both reactions.

General Laboratory Workflow

The overall process for both syntheses follows a similar path from reaction to purification, though the specific reagents and conditions differ significantly.

Lab_Workflow Setup 1. Reaction Setup - Combine reactants - Add solvent & catalyst Reaction 2. Reaction - Heat (Conventional/Microwave) - Monitor by TLC Setup->Reaction Workup 3. Workup - Quench/Neutralize - Extract product Reaction->Workup Purification 4. Purification - Recrystallization or - Column Chromatography Workup->Purification Analysis 5. Characterization - NMR, MS, IR Purification->Analysis

General workflow for quinoline synthesis.
Protocol 1: Pfitzinger Synthesis of 2-(1-Adamantyl)quinoline-4-carboxylic acid[1]

Materials:

  • Isatin

  • 1-Adamantyl methyl ketone

  • Potassium Hydroxide (KOH)

  • Ethanol (95%)

  • Water

  • Diethyl ether

  • Hydrochloric acid (dilute) or Acetic acid

Procedure (Conventional Heating):

  • In a round-bottom flask equipped with a reflux condenser, dissolve KOH (0.15 mol) in a mixture of ethanol (100 mL) and water (10 mL) with stirring.

  • Add isatin (0.05 mol) to the basic solution and stir until it dissolves completely.

  • To this mixture, add 1-adamantyl methyl ketone (0.07-0.15 mol).

  • Heat the reaction mixture to reflux (approx. 79°C for ethanol) and maintain for 24 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the bulk of the ethanol via rotary evaporation.

  • Add water to the residue to dissolve the potassium salt of the product.

  • Wash the aqueous solution with diethyl ether to remove unreacted ketone and other neutral impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify with dilute HCl or acetic acid until precipitation is complete (typically pH 4-5).

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Doebner-von Miller Synthesis of 2-Methylquinoline[6][9]

Materials:

  • Aniline

  • Hydrochloric acid (6 M)

  • Crotonaldehyde

  • Toluene

  • Sodium hydroxide (concentrated solution)

  • Dichloromethane or Ethyl acetate

  • Anhydrous sodium sulfate

Causality Behind Choices: This protocol is designed to mitigate tar formation, the primary challenge in this reaction. By preparing the aniline hydrochloride in situ and then adding the α,β-unsaturated aldehyde slowly to the refluxing solution, the instantaneous concentration of the aldehyde is kept low, which disfavors the acid-catalyzed polymerization side reaction.[6][9]

Procedure (Minimizing Tar Formation):

  • In a round-bottom flask equipped with a reflux condenser, mechanical stirrer, and an addition funnel, combine aniline (1.0 eq) and 6 M hydrochloric acid.

  • Heat the mixture to reflux.

  • In the addition funnel, prepare a solution of crotonaldehyde (1.2 eq) in toluene.

  • Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride mixture over 1-2 hours.

  • After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction's progress by TLC.

  • Upon completion, allow the mixture to cool to room temperature.

  • Carefully neutralize the acidic mixture with a concentrated solution of sodium hydroxide until the pH is basic. Caution: This is an exothermic process.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solution under reduced pressure to yield the crude product, which can be further purified by vacuum distillation or column chromatography.

Section 4: Conclusion and Strategic Recommendations

Both the Pfitzinger and Doebner-von Miller reactions are venerable and effective methods for accessing the quinoline core, but they serve different strategic purposes and present unique challenges.

  • Choose the Pfitzinger reaction when:

    • The target molecule is a quinoline-4-carboxylic acid .

    • A suitably substituted isatin is readily available.

    • The functional groups on the starting material are stable to strong base .

    • A cleaner reaction profile with fewer polymeric byproducts is desired.

  • Choose the Doebner-von Miller reaction when:

    • A general substituted quinoline (not necessarily a 4-carboxylic acid) is the target.

    • The synthesis must start from a specific aniline derivative.

    • The α,β-unsaturated carbonyl required is accessible.

    • You are prepared to perform significant optimization to control tar formation and ensure complete oxidation.

Ultimately, the decision rests on a careful analysis of the target structure, starting material availability, and the laboratory's capacity for optimization and purification. While the Pfitzinger reaction offers a more direct and often cleaner route to a specific class of products, the Doebner-von Miller reaction provides broader versatility at the cost of a more challenging reaction profile.

References

  • BenchChem. (2025). Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis.

  • BenchChem. (2025). Troubleshooting Guide: Common Issues and Solutions for the Doebner-von Miller Reaction.

  • Wikipedia. (n.d.). Doebner–Miller reaction.

  • BenchChem. (2025). Application Notes and Protocols for Substituted Quinoline Synthesis via the Pfitzinger Reaction.

  • Wikipedia. (n.d.). Pfitzinger reaction.

  • BenchChem. (2025). Technical Support Center: Doebner-von Miller Quinoline Synthesis.

  • Name Reactions in Organic Synthesis. (n.d.). Pfitzinger Quinoline Synthesis.

  • Scribd. (n.d.). Chemistry of Pfitzinger Synthesis.

  • Slideshare. (n.d.). Doebner-Miller reaction and applications.

  • YouTube. (2024). Pfitzinger Synthesis Mechanism | Heterocyclic Compounds 17.

  • Sangshetti, J. N., et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate.

  • ResearchGate. (n.d.). The Pfitzinger Reaction. (Review).

  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry.

  • ResearchGate. (2025). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis.

  • ResearchGate. (n.d.). Quinoline synthesis methods: Friedländer reaction (F); and Pfitzinger....

  • Orito, K., et al. (2003). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry.

  • ResearchGate. (n.d.). General reaction scheme of Skraup/Doebner–von Miller quinoline synthesis.

  • YouTube. (2018). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines.

  • Wang, X., et al. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry.

  • ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction?.

  • Organic Syntheses Procedure. (n.d.). 3-hydroxyquinoline.

  • BenchChem. (2025). Application Notes and Protocols for the Doebner Reaction in Quinoline Derivative Synthesis.

  • YouTube. (2020). Pfitzinger synthesis of Quinoline: Explanation (Quinoline synthesis) in acidic & basic condition.

  • YouTube. (2020). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism.

  • PubMed. (n.d.). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis.

  • ResearchGate. (2025). Synthesis of Quinaldines and Lepidines by a Doebner—Miller Reaction....

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Application of pfitzinger reaction in....

  • ResearchGate. (2025). A New Insight into the Pfitzinger Reaction....

  • Indian Academy of Sciences. (2012). A facile one-pot strategy to the synthesis of quinoline carboxylic acid derivatives....

  • Biotage. (2023). How does reaction time impact synthetic product purity and yield?.

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Validation

A Comparative Guide to the Structure-Activity Relationship of 2-Phenylquinoline-4-Carboxylic Acids

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-phenylquinoline-4-carboxylic acids, a versatile scaffold with significant therapeutic potential. We will explore how modificatio...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-phenylquinoline-4-carboxylic acids, a versatile scaffold with significant therapeutic potential. We will explore how modifications to this core structure influence its biological activity, with a focus on its applications as an antibacterial agent and a histone deacetylase (HDAC) inhibitor. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons with alternative compounds and supported by experimental data and detailed protocols.

Introduction: The Versatile 2-Phenylquinoline-4-Carboxylic Acid Scaffold

The 2-phenylquinoline-4-carboxylic acid core, historically known as cinchophen, has a long and complex history in medicinal chemistry.[1] While its initial use as an analgesic and treatment for gout was curtailed due to concerns of hepatotoxicity, the fundamental structure has proven to be a valuable pharmacophore for the development of novel therapeutic agents.[1][2] The rigid, planar quinoline ring system, coupled with the carboxylic acid and a modifiable phenyl group at the 2-position, provides a unique three-dimensional arrangement that can be tailored to interact with a variety of biological targets.

Modern research has revitalized interest in this scaffold, demonstrating its potential in oncology, infectious diseases, and inflammatory conditions.[2][3][4] The key to unlocking this potential lies in a thorough understanding of its structure-activity relationship – how subtle changes in its chemical architecture translate into profound differences in biological function. This guide will dissect the SAR of this scaffold in two key therapeutic areas: antibacterial and anticancer (HDAC inhibition) applications, providing a comparative analysis against established alternatives.

The Core Scaffold and Key Modification Sites

The fundamental structure of 2-phenylquinoline-4-carboxylic acid offers several key positions for chemical modification, each influencing the compound's pharmacokinetic and pharmacodynamic properties.

Caption: Core structure of 2-phenylquinoline-4-carboxylic acid and key modification sites.

Comparative Analysis: Antibacterial Activity

Derivatives of 2-phenylquinoline-4-carboxylic acid have demonstrated promising activity against a range of bacterial pathogens, including both Gram-positive and Gram-negative species.[3][5] The proposed mechanism of action for many quinoline-based antibacterials involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.[6]

Structure-Activity Relationship for Antibacterial Potency

Systematic modifications of the 2-phenylquinoline-4-carboxylic acid scaffold have revealed several key SAR trends for antibacterial activity:

  • Substituents on the 2-Phenyl Ring: The nature and position of substituents on the 2-phenyl ring are critical. Electron-donating or -withdrawing groups can influence the electronic properties of the entire molecule, affecting its interaction with the target enzymes.

  • Modifications of the 4-Carboxylic Acid: The carboxylic acid group is often essential for activity, potentially forming key interactions within the enzyme's active site. Conversion of the carboxylic acid to amides or esters can modulate the compound's properties, and in some cases, may act as prodrugs.

  • Introduction of Basic Moieties: The incorporation of basic groups, such as piperazine or other aminoalkyl chains, has been shown to be beneficial for antibacterial activity.[3] This is thought to improve physicochemical properties, such as solubility, and may enhance interactions with the bacterial target or facilitate entry into the bacterial cell.

Performance Comparison with Standard Antibiotics

To contextualize the efficacy of these derivatives, it is essential to compare their in vitro activity with that of established antibiotics. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative 2-phenylquinoline-4-carboxylic acid derivatives against various bacterial strains, alongside common antibiotics.

Compound/DrugR Group (at 2-phenyl)Target OrganismMIC (µg/mL)Reference
Derivative 5a₄ 2'-(4-methylpiperazin-1-yl)carbonylStaphylococcus aureus64[3]
Derivative 5a₇ 2'-(3-(diethylamino)propylcarbamoyl)Escherichia coli128[3]
Ampicillin N/AStaphylococcus aureusVaries (resistance common)[3]
Gentamicin N/AEscherichia coliVaries (resistance common)[3]
Ciprofloxacin N/AStaphylococcus aureus0.25 - 1[6]
Ciprofloxacin N/AEscherichia coli0.015 - 0.12[6]

Analysis: The synthesized derivatives show moderate activity, particularly against S. aureus and E. coli. While their potency does not yet match that of established antibiotics like ciprofloxacin, they represent a promising starting point for the development of new antibacterial agents, especially in the context of rising antibiotic resistance. The structural modifications in compounds like 5a₄ and 5a₇ highlight the importance of introducing basic side chains to enhance antibacterial effects.[3]

Comparative Analysis: Anticancer Activity via HDAC Inhibition

A significant area of development for 2-phenylquinoline-4-carboxylic acid derivatives has been in the field of oncology, specifically as inhibitors of histone deacetylases (HDACs).[2][7] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is implicated in various cancers.[2] HDAC inhibitors (HDACi) have emerged as a promising class of anticancer drugs.

In the design of HDACi, the 2-phenylquinoline-4-carboxylic acid moiety typically serves as the "cap" group, which interacts with the surface of the enzyme's active site.[7][8] The overall structure of these inhibitors generally consists of three components: the cap group, a linker, and a zinc-binding group (ZBG) that chelates the zinc ion in the HDAC active site.

HDAC_Inhibitor_Pharmacophore Cap Cap Group (2-Phenylquinoline-4-carboxylic acid) Linker Linker (e.g., Phenylpiperazine) Cap->Linker Surface Interaction ZBG Zinc-Binding Group (e.g., Hydroxamic Acid) Linker->ZBG Positions ZBG in Active Site

Caption: Pharmacophore model of a 2-phenylquinoline-4-carboxylic acid-based HDAC inhibitor.

Structure-Activity Relationship for HDAC Inhibition

The SAR for this class of HDAC inhibitors is multifaceted, involving interplay between the three key components:

  • Cap Group (2-Phenylquinoline Moiety): The bulky, aromatic structure of the 2-phenylquinoline-4-carboxylic acid group is designed to form strong hydrophobic interactions with residues at the opening of the HDAC active site.[9] Substitutions on the phenyl ring can further modulate these interactions and influence isoform selectivity. For example, difluoride and phenyl substitutions have been shown to be conducive to inhibitory activity, while chlorine or methyl substitutions can decrease potency.[2]

  • Linker: The linker region connects the cap group to the ZBG and plays a crucial role in orienting the ZBG for optimal interaction with the catalytic zinc ion. The length and rigidity of the linker are critical for activity.

  • Zinc-Binding Group (ZBG): The ZBG is arguably the most critical component for HDAC inhibition. Hydroxamic acids are commonly used ZBGs due to their high affinity for the zinc ion.[9] Interestingly, while hydrazide-based ZBGs can lead to remarkably improved enzyme inhibitory activities, they may not always translate to potent antiproliferative activity in cell-based assays, highlighting the importance of cellular permeability and other factors.[2]

Performance Comparison with Other HDAC Inhibitors

The following table compares the HDAC inhibitory and antiproliferative activities of a representative 2-phenylquinoline-4-carboxylic acid derivative with the well-established HDAC inhibitor, Vorinostat (SAHA).

CompoundZBGHDAC3 IC₅₀ (µM)K562 Antiproliferative IC₅₀ (µM)Reference
D28 Hydroxamic Acid24.451.02[2][7]
D29 Hydrazide0.477>10[2]
SAHA (Vorinostat) Hydroxamic AcidNot specified (pan-HDAC inhibitor)2.5 (in other studies)[2]

Analysis: Compound D28 , a 2-phenylquinoline-4-carboxylic acid derivative with a hydroxamic acid ZBG, demonstrates potent antiproliferative activity against the K562 leukemia cell line, even more so than the approved drug SAHA in this particular study.[2] It also exhibits selectivity for HDAC3.[2][7] This highlights the potential of this scaffold to generate isoform-selective HDAC inhibitors with significant anticancer efficacy. The data for D29 illustrates a common challenge in drug development, where high enzymatic potency does not always correlate with cellular activity.[2]

Experimental Protocols

To facilitate further research and validation of the findings discussed, this section provides detailed, step-by-step methodologies for key experiments.

Synthesis of 2-Phenylquinoline-4-Carboxylic Acid (Doebner Reaction)

The Doebner reaction is a classical and efficient one-pot, three-component synthesis for preparing 2-substituted quinoline-4-carboxylic acids.[10]

Doebner_Reaction_Workflow start Start reagents Combine Aniline, Benzaldehyde, & Pyruvic Acid in Ethanol start->reagents catalyst Add Catalyst (e.g., Iron(III) Triflate) reagents->catalyst reflux Reflux at 80°C for 3 hours catalyst->reflux monitor Monitor Reaction by TLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete precipitate Collect Crude Product by Filtration cool->precipitate recrystallize Recrystallize from Ethanol precipitate->recrystallize end Pure 2-Phenylquinoline-4-Carboxylic Acid recrystallize->end

Caption: Workflow for the synthesis of 2-phenylquinoline-4-carboxylic acid via the Doebner reaction.

Step-by-Step Protocol:

  • Reagent Preparation: To a 50 mL round-bottom flask, add pyruvic acid (1.0 mmol), aniline (1.1 mmol), and benzaldehyde (1.0 mmol) in 5 mL of ethanol.[10][11]

  • Catalyst Addition: Add the catalyst, such as iron(III) trifluoromethanesulfonate (15 mol%), to the mixture.[10][11]

  • Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to 80°C for 3 hours with stirring.[11]

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, allow the mixture to cool to room temperature. The crude product will precipitate out of the solution. Collect the precipitate by filtration.[10]

  • Purification: Recrystallize the crude product from ethanol to obtain the pure 2-phenylquinoline-4-carboxylic acid.[11]

Antibacterial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.[12]

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate containing Mueller-Hinton broth.[13]

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organism from a fresh culture.[12]

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[13] Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[13]

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).[12]

In Vitro HDAC Inhibition Assay (Colorimetric)

This assay measures the ability of a compound to inhibit HDAC enzyme activity.

Step-by-Step Protocol:

  • Plate Preparation: Use a microplate with a pre-coated acetylated histone HDAC substrate.

  • Reaction Setup: Add the test compound at various concentrations and the purified HDAC enzyme or nuclear extract to the wells. Include a positive control inhibitor (e.g., Trichostatin A) and a no-enzyme control.[14]

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for the deacetylation reaction to occur.[15]

  • Detection: Add a specific capture antibody that recognizes the deacetylated substrate, followed by a secondary detection antibody conjugated to an enzyme (e.g., HRP).[1]

  • Signal Generation: Add a colorimetric substrate and measure the absorbance at the appropriate wavelength (e.g., 450 nm).[14] The signal is inversely proportional to HDAC activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Conclusion and Future Directions

The 2-phenylquinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry with demonstrated potential in both antibacterial and anticancer applications. The structure-activity relationships discussed in this guide highlight the critical role of targeted modifications to optimize potency and selectivity. As antibacterial agents, the introduction of basic side chains appears to be a promising strategy to enhance efficacy. In the realm of HDAC inhibition, the 2-phenylquinoline-4-carboxylic acid moiety serves as an effective cap group, and further exploration of different linkers and zinc-binding groups could lead to the development of highly potent and isoform-selective inhibitors.

Future research should focus on:

  • Expanding the chemical diversity of these derivatives to further probe the SAR and identify novel compounds with improved activity and drug-like properties.

  • Investigating the mechanisms of action in more detail, particularly for the antibacterial derivatives.

  • Evaluating the in vivo efficacy and safety profiles of the most promising compounds in relevant animal models.

By leveraging the insights from the structure-activity relationships outlined in this guide, the scientific community can continue to unlock the therapeutic potential of this versatile chemical scaffold.

References

  • Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. - ResearchGate. Available from: [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC - NIH. Available from: [Link]

  • One-Pot Synthesis of 2-Phenylquinoline-4-Carboxylic Acid: Iron(III) Trifluoromethanesulfonate Catalysed Doebner Reaction - Scientific.net. Available from: [Link]

  • Anti-inflammatory and analgesic activities of some novel carboxamides derived from 2-phenyl quinoline candidates - Biomedical Research. Available from: [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - Frontiers. Available from: [Link]

  • Minimum Inhibitory Concentration (MIC) Test - Microbe Investigations. Available from: [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - Frontiers. Available from: [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - MDPI. Available from: [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PubMed. Available from: [Link]

  • Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric) - EpigenTek. Available from: [Link]

  • Epigenase™ HDAC Activity/Inhibition Direct Assay Kit (Colorimetric) - EpigenTek. Available from: [Link]

  • Purification and enzymatic assay of class I histone deacetylase enzymes - PubMed Central. Available from: [Link]

  • Cinchophen | C16H11NO2 | CID 8593 - PubChem - NIH. Available from: [Link]

  • Design of 2-substituted phenylquinoline-4-carboxylic acid bearing HDAC inhibitors. - ResearchGate. Available from: [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC - NIH. Available from: [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - Frontiers. Available from: [Link]

  • Design of 2-substituted phenylquinoline-4-carboxylic acid bearing HDAC inhibitors. Available from: [Link]

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Comparative

A Senior Application Scientist's Guide to Validating the Purity of Synthetic Quinolines: A Comparative Analysis of HPLC and LC-MS

Introduction: The Critical Role of Purity in Quinoline-Based Drug Development Quinolines represent a cornerstone scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, from a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Quinoline-Based Drug Development

Quinolines represent a cornerstone scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, from antimalarials like quinine and chloroquine to modern anticancer drugs.[1] The synthetic pathways to these valuable molecules, such as the Skraup or Friedländer synthesis, can often generate a variety of impurities, including regioisomers, starting material residues, and reaction byproducts.[2][3] In the context of drug development, the adage "the dose makes the poison" is incomplete; the impurity profile is equally critical. Even minute quantities of structurally related impurities can alter pharmacological activity, increase toxicity, or affect the stability of the active pharmaceutical ingredient (API).

Therefore, rigorous analytical validation of purity is not merely a regulatory hurdle but a fundamental scientific necessity. This guide provides an in-depth comparison of two instrumental pillars of modern pharmaceutical analysis—High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) detection and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the comprehensive purity assessment of synthetic quinolines. We will move beyond procedural lists to explore the causality behind methodological choices, establishing a framework for building robust, self-validating analytical systems.

Pillar 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse of Purity Analysis

HPLC is the established workhorse for purity and impurity analysis in pharmaceutical quality control.[4] Its principle lies in the separation of components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

The "Why": Causality in HPLC Method Design for Quinolines

For small organic molecules like quinolines, Reversed-Phase HPLC (RP-HPLC) is the predominant mode of separation.[5][6] This choice is deliberate:

  • Mechanism of Separation: In RP-HPLC, the stationary phase (typically silica particles chemically bonded with hydrophobic alkyl chains like C18) is non-polar, while the mobile phase is a polar aqueous-organic mixture (e.g., water and acetonitrile).[7][8] Hydrophobic molecules, like the aromatic quinoline ring system, interact more strongly with the stationary phase and are retained longer. Elution is achieved by gradually increasing the organic solvent concentration in the mobile phase (gradient elution), which decreases the mobile phase polarity and coaxes the hydrophobic analytes off the column in order of increasing hydrophobicity.[8][9]

  • Controlling Analyte Behavior: Quinolines are weak bases due to the nitrogen atom in the heterocyclic ring.[1] The pH of the mobile phase is therefore a critical parameter. By incorporating a buffer (e.g., formate or acetate) into the aqueous portion of the mobile phase, we maintain a consistent pH. This ensures that the ionization state of the quinoline and any acidic or basic impurities remains constant throughout the analysis, leading to reproducible retention times and sharp, symmetrical peak shapes.

Assessing Peak Purity with Photodiode Array (PDA) Detection

While a standard UV detector measures absorbance at a single wavelength, a PDA detector acquires full UV-Vis spectra across the entire elution profile.[10] This capability is the foundation of UV-based peak purity analysis. The software compares spectra taken across a single chromatographic peak (e.g., at the upslope, apex, and downslope).[10][11] If the peak represents a single, pure compound, all spectra should be identical.[12] Spectral inconsistencies suggest the presence of a co-eluting impurity.[12][13]

However, it is crucial to recognize the limitations of this technique. Peak purity analysis by PDA is an indicator, not an absolute confirmation.[11][13] It can fail if the co-eluting impurity has a very similar UV spectrum to the main compound or is present at very low levels.[13]

Pillar 2: Liquid Chromatography-Mass Spectrometry (LC-MS) - The Gold Standard for Identification

LC-MS couples the powerful separation capabilities of HPLC with the highly sensitive and specific detection power of mass spectrometry. This combination provides an orthogonal layer of data, moving from simple detection to unambiguous identification.

The "Why": Causality in LC-MS Method Design for Quinolines
  • Ionization Technique: For molecules like quinolines, Electrospray Ionization (ESI) is the premier choice.[14][15] ESI is a "soft" ionization technique that transfers ions from solution into the gas phase with minimal fragmentation.[16][17] This is critical because it preserves the molecular ion (or more commonly, the protonated molecule, [M+H]+, for basic compounds like quinolines), providing direct confirmation of the molecular weight.[14][16][18]

  • Unambiguous Identification: The mass spectrometer separates ions based on their mass-to-charge ratio (m/z). This provides a fundamental physical property of the molecule that is far more specific than a UV absorbance profile. An unknown impurity co-eluting with the main quinoline peak, which would be invisible to a PDA detector if their UV spectra are similar, will be immediately revealed in the mass spectrum as a distinct m/z value.[13] This makes LC-MS an indispensable tool for identifying and characterizing unknown impurities.

Experimental Workflow: A Self-Validating System

A robust purity analysis workflow is a self-validating system, ensuring that the data generated is reliable and accurate. This is achieved through rigorous method validation and the implementation of system suitability testing (SST).

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Interpretation cluster_report Phase 4: Final Assessment Sample Synthetic Quinoline Batch Prep Sample Preparation (Dilution in Mobile Phase) Sample->Prep SST System Suitability Test (SST) (Resolution, Tailing, %RSD) Prep->SST RefStd Reference Standard (Known Purity) RefStd->Prep Spike Spiked Sample (API + Known Impurities) Spike->Prep HPLC HPLC-PDA Analysis SST->HPLC Proceed if PASS LCMS LC-MS Analysis SST->LCMS Proceed if PASS HPLC_Data Chromatogram & UV Spectra HPLC->HPLC_Data LCMS_Data Chromatogram & Mass Spectra LCMS->LCMS_Data Purity Purity Calculation (Area % Normalization) HPLC_Data->Purity PeakPurity PDA Peak Purity Assessment HPLC_Data->PeakPurity ImpurityID Impurity Identification (by m/z) LCMS_Data->ImpurityID FinalReport Comprehensive Purity Report & Impurity Profile Purity->FinalReport PeakPurity->FinalReport ImpurityID->FinalReport

Caption: Workflow for Validating Synthetic Quinoline Purity.

Trustworthiness: The Role of System Suitability Testing (SST)

Before any sample analysis, the entire chromatographic system's performance must be verified.[19] This is the purpose of System Suitability Testing (SST), a cornerstone of method validation mandated by regulatory bodies.[20][21] SST is not just a one-time check but an integral part of the analytical sequence, confirming the system is adequate for the intended analysis.[19]

Key SST parameters include:

  • Resolution (Rs): Measures the degree of separation between the main peak and the closest eluting impurity. A minimum resolution is required to ensure accurate quantification.[22][23]

  • Tailing Factor (T): Measures peak symmetry. Asymmetrical (tailing) peaks can indicate column degradation or undesirable secondary interactions, affecting resolution and integration accuracy.[20][22]

  • Repeatability (%RSD): Assessed by making multiple (typically 5-6) injections of the same standard.[22] The relative standard deviation (%RSD) of peak areas and retention times must be below a specified limit (e.g., <2%), demonstrating the precision of the system.[22][24]

By running an SST solution (often a mix of the API and known impurities) at the beginning and throughout an analytical run, we create a self-validating system.[19] Any deviation outside the predefined acceptance criteria invalidates the run, preventing the generation of unreliable data.[23]

Detailed Experimental Protocols

The following protocols are representative starting points for the analysis of a typical synthetic quinoline. Method development and validation according to ICH Q2(R2) guidelines are required for any specific application.[25][26][27]

Protocol 1: HPLC-PDA Purity Method
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.[28]

    • Column Temperature: 30°C.[28]

    • Injection Volume: 5 µL.

    • PDA Detection: 210-400 nm, with extraction at a specific wavelength (e.g., 254 nm) for quantification.[28]

  • Sample Preparation:

    • Accurately weigh and dissolve the synthetic quinoline sample in the initial mobile phase composition (95:5 A:B) to a concentration of ~1 mg/mL.

  • Analysis Sequence:

    • Inject blank (mobile phase).

    • Inject SST solution (5-6 replicates).

    • Inject reference standard.

    • Inject sample preparations.

    • Inject SST solution periodically throughout the sequence.

  • Data Analysis:

    • Confirm SST parameters are within specification.

    • Calculate purity using area percent normalization.

    • Perform peak purity analysis on the main quinoline peak using the PDA spectral data.

Protocol 2: LC-MS Impurity Identification Method
  • Instrumentation: UPLC/HPLC system coupled to a mass spectrometer (e.g., Quadrupole or Time-of-Flight) with an ESI source.

  • Chromatographic Conditions:

    • (Often the same as the HPLC-PDA method to allow for direct comparison).

  • Mass Spectrometer Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[14]

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 325°C.

    • Scan Range: m/z 100-1000.

    • Fragmentation: Can be induced in-source or in a collision cell (MS/MS) to provide structural information on impurities.[14]

  • Sample Preparation:

    • Prepare sample as in the HPLC protocol, potentially at a lower concentration (~0.1 mg/mL) due to the higher sensitivity of MS.

  • Data Analysis:

    • Extract ion chromatograms for the expected [M+H]+ of the quinoline API.

    • Examine the mass spectra of all minor peaks to determine their molecular weights.

    • Propose potential structures for impurities based on their exact mass and knowledge of the synthetic route.

Data Presentation: A Comparative Summary

The choice between HPLC-PDA and LC-MS depends on the analytical objective. The following table provides a direct comparison of their capabilities in the context of quinoline purity analysis.

FeatureHPLC with PDA DetectionLC-MS
Principle Chromatographic separation based on polarity, detection by UV-Vis absorbance.[6][7]Chromatographic separation coupled with detection based on mass-to-charge ratio.[16]
Selectivity Moderate; relies on chromatographic resolution. Co-elution is a risk.[12]High; can distinguish co-eluting compounds if they have different masses.[13]
Sensitivity Good (ng range).Excellent (pg-fg range).
Impurity ID Not possible. Provides retention time and UV spectrum only.Definitive. Provides molecular weight, which is key to structural elucidation.[13]
Peak Purity Provides a spectral homogeneity check, which is an indication of purity.[10][12]Provides a mass-based purity check, which is a definitive measure.
Quantification Primary technique for routine QC and release testing.Can be used for quantification, but often employed for identification and characterization.
Complexity Relatively straightforward operation and data analysis.More complex instrumentation and data interpretation.
Cost Lower instrument and operational cost.Higher instrument and maintenance cost.

Conclusion: An Integrated Approach

For the comprehensive validation of synthetic quinoline purity, HPLC-PDA and LC-MS are not competing but complementary techniques. HPLC-PDA serves as the robust, reliable workhorse for routine quality control, providing precise quantification of the main component and known impurities. LC-MS is the indispensable tool for investigation, method development, and forced degradation studies, providing unambiguous identification of unknown impurities and confirming the specificity of the primary HPLC method. By integrating both techniques within a framework of rigorous system suitability and method validation, researchers and drug developers can ensure the quality, safety, and efficacy of their quinoline-based pharmaceutical products.

References

  • Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. (2025). Vertex AI Search.
  • PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis.Pharma Beginners.
  • Getting the peaks perfect: System suitability for HPLC. (2018). American Chemical Society.
  • System Suitability Test in HPLC – Key Parameters Explained.Assayagourp.
  • System suitability in HPLC Analysis. (2021).
  • System suitability Requirements for a USP HPLC Method - Tips & Suggestions. (2025). MicroSolv.
  • System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. (2025). YouTube.
  • ICH Q2(R2)
  • ICH Guidelines for Analytical Method Valid
  • ICH and FDA Guidelines for Analytical Method Valid
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).ICH.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline.European Medicines Agency.
  • Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid. (2025). BenchChem.
  • A Comparative Purity Analysis of Synthesized 5-Methylquinoline and its Reference Standard.BenchChem.
  • Reversed-Phase High-Performance Liquid Chromatography.
  • Reverse-phase HPLC analysis and purification of small molecules. (2013). PubMed.
  • Reversed-phase chrom
  • Full article: Peak Purity Determination with a Diode Array Detector.Taylor & Francis Online.
  • Peak Purity / Deconvolution.Shimadzu Scientific Instruments.
  • A study of the analytical behaviour of selected synthetic and naturally occurring quinolines using electrospray ionisation ion trap mass spectrometry, liquid chromatography and gas chromatography and the construction of an appropriate database for quinoline characterisation. (2006).
  • ESI-MS spectra obtained of the aqueous phase of quinoline oxidation reaction.
  • Reverse Phase HPLC Basics for LC/MS. (2001). IonSource.
  • (PDF) Peak Purity Determination by HPLC Diode Array Detector (DAD / PDA) based Chromatography Software (Limitations and Uses). (2017).
  • Reversed-Phase Chromatography: An Overview. (2023). AZoLifeSciences.
  • Quinoline-impurities.
  • Electrospray ioniz
  • Recent Approaches for Chemical Speciation and Analysis by Electrospray Ioniz
  • HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column by SIELC Technologies.SIELC Technologies.
  • Minimizing impurities in the final product of quinoline synthesis. (2025). BenchChem.
  • Multiresidue Determination of 26 Quinolones in Poultry Feathers Using UPLC-MS/MS and Their Application in Residue Monitoring. (2023). MDPI.
  • Preparation and Properties of Quinoline.Mansoura University.
  • PURITY AND IMPURITY ANALYSIS.Agilent.
  • Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry.
  • Synthesis of quinolines.Organic Chemistry Portal.
  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives.International Journal for Multidisciplinary Research.

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Validation

A Researcher's Comparative Guide to Molecular Docking of 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents due to its remarkabl...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents due to its remarkable versatility and broad spectrum of pharmacological activities.[1][2] Among its numerous derivatives, 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid presents a compelling case for in-silico investigation. This guide provides a comprehensive analysis of the molecular docking of this specific compound, offering a comparative perspective against other quinoline-based molecules and detailing a robust methodology for its computational evaluation. As a senior application scientist, the following sections are designed to not only provide a protocol but to instill a deeper understanding of the rationale behind each step, ensuring scientific rigor and reproducibility.

The Therapeutic Potential of Quinoline-4-Carboxylic Acids: A Rationale for Target Selection

The strategic placement of the dimethyl and phenyl groups on the quinoline core of 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid suggests potential interactions with a variety of biological targets implicated in significant disease pathways. Quinoline-based molecules have been extensively explored as inhibitors for a range of protein targets.[1][3][4] Molecular docking is a powerful computational method used to predict the binding orientation of a small molecule to a protein target.[5][6][7] This technique is instrumental in structure-based drug design, enabling the prediction of binding conformations and affinities, thereby guiding the optimization of lead compounds.[6][8]

Based on the established activities of structurally related 2-phenylquinoline-4-carboxylic acid derivatives, several protein families emerge as high-priority targets for docking studies with our lead compound. These include:

  • Protein Kinases: A vast family of enzymes often dysregulated in cancer. Quinoline derivatives have shown potent inhibitory effects on various kinases, including c-Met, EGF, and VEGF receptors.[3][4][9]

  • Histone Deacetylases (HDACs): These enzymes are crucial in epigenetic regulation and are validated targets in oncology. Certain 2-phenylquinoline-4-carboxylic acid derivatives have been identified as novel HDAC inhibitors.[10]

  • Dihydroorotate Dehydrogenase (DHODH): An essential enzyme in the de novo pyrimidine biosynthesis pathway, making it a target for antiproliferative and anti-inflammatory agents.[11]

  • Bacterial and Malarial Proteins: The quinoline scaffold is the foundation for numerous antimalarial and antibacterial drugs.[12]

  • P-glycoprotein (P-gp): This efflux pump is a key player in multidrug resistance in cancer. Docking studies have been employed to identify quinoline derivatives that can inhibit its function.[13]

The selection of a specific target for a molecular docking study should be guided by the overarching therapeutic goal. For the purpose of this guide, we will present a generalized workflow that can be adapted to any of the aforementioned protein families.

Experimental Workflow: A Step-by-Step Protocol for Molecular Docking

The following protocol outlines a rigorous and self-validating workflow for conducting molecular docking studies of 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid. This methodology is designed to ensure the reliability and reproducibility of the generated data.

Molecular Docking Workflow cluster_prep Preparation Phase cluster_dock Docking & Scoring cluster_analysis Analysis & Validation p1 Protein Structure Preparation d1 Grid Generation p1->d1 Target Protein l1 Ligand Structure Preparation d2 Molecular Docking l1->d2 Ligand d1->d2 Binding Site Definition s1 Scoring & Ranking d2->s1 Docked Poses a1 Pose Analysis s1->a1 Ranked Poses a2 Interaction Analysis a1->a2 Best Pose v1 Comparative Analysis a2->v1 Interaction Profile

Sources

Comparative

A Comparative Spectroscopic Guide to Quinoline Derivatives for Researchers and Drug Development Professionals

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, renowned for their diverse biological activities and unique photophysical properties.[1][2] The precise structural cha...

Author: BenchChem Technical Support Team. Date: January 2026

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, renowned for their diverse biological activities and unique photophysical properties.[1][2] The precise structural characterization of these heterocyclic compounds is paramount for understanding structure-activity relationships, ensuring purity, and developing novel applications.[1] This guide provides a comparative analysis of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), UV-Vis absorption, and Fluorescence spectroscopy—for the comprehensive characterization of quinoline derivatives. We will delve into the causality behind experimental choices, present detailed protocols, and offer comparative data to empower researchers in their analytical workflows.

The Central Role of Spectroscopy in Quinoline Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, presents a unique electronic landscape that gives rise to characteristic spectroscopic signatures.[3] Substituents on either the benzene or pyridine ring can profoundly influence these signatures, providing a wealth of information about the molecule's structure, conformation, and electronic environment.[4][5] A multi-spectroscopic approach is therefore not just recommended but essential for unambiguous structure elucidation and purity assessment.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

NMR spectroscopy is arguably the most powerful tool for delineating the carbon-hydrogen framework of quinoline derivatives.[6][7] Both ¹H and ¹³C NMR provide detailed insights into the molecular connectivity and the electronic environment of each atom.[1]

¹H NMR Spectroscopy: Mapping the Protons

The ¹H NMR spectrum of a quinoline derivative provides four crucial pieces of information: the number of signals, their chemical shifts (δ), their integration, and their spin-spin coupling patterns (J).[4]

  • Chemical Shifts: The electron-withdrawing nitrogen atom in the quinoline ring significantly deshields adjacent protons. Consequently, the proton at the C2 position is typically the most deshielded, appearing at a downfield chemical shift.[7] The protons on the benzene portion of the ring (H-5 to H-8) generally resonate at higher fields than those on the pyridine ring (H-2 to H-4).[3] Substituents can cause predictable upfield or downfield shifts depending on their electron-donating or electron-withdrawing nature.

  • Coupling Constants: The coupling patterns (e.g., doublets, triplets, doublets of doublets) reveal the connectivity of protons on the ring. For instance, the coupling between H-2 and H-3 is typically smaller than the coupling between H-3 and H-4. Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) are invaluable for unambiguously assigning these coupled protons.[3]

¹³C NMR Spectroscopy: The Carbon Fingerprint

¹³C NMR spectroscopy provides a "fingerprint" of the carbon skeleton.[1] The carbons directly bonded to the nitrogen (C2 and C8a) are significantly deshielded and appear at lower fields.[7] The number of distinct signals in the ¹³C NMR spectrum can also confirm the symmetry of the molecule.

Comparative ¹H and ¹³C NMR Data for Representative Quinoline Derivatives
Compound¹H NMR Chemical Shift Ranges (ppm in CDCl₃)¹³C NMR Chemical Shift Ranges (ppm in CDCl₃)
Quinoline7.3 - 8.9[7]Aromatic Carbons: 121-148, C-N Carbons: 150-151[7]
6-MethylquinolineProtons on the pyridine ring and unsubstituted positions of the benzene ring will have similar shifts to quinoline, with the methyl protons appearing upfield (~2.5 ppm).The aromatic carbons will have similar shifts to quinoline, with the methyl carbon appearing around 21 ppm.
8-HydroxyquinolineThe hydroxyl proton can be broad and its chemical shift is concentration-dependent. The aromatic protons will be influenced by the electron-donating hydroxyl group.The carbon bearing the hydroxyl group (C8) will be significantly shifted downfield.
Experimental Protocol: ¹H NMR Spectroscopy of a Quinoline Derivative
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified quinoline derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.

  • Instrument Setup:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Set the appropriate spectral width and number of scans. A wider spectral width may be necessary for highly substituted quinolines.

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum to obtain pure absorption signals.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the signals to determine the relative number of protons.

  • Data Analysis: Analyze the chemical shifts, coupling constants, and integration to elucidate the structure. For complex spectra, consider acquiring 2D NMR data (e.g., COSY, HSQC).[1]

dot graph TD { A[Sample Preparation: Dissolve quinoline derivative in deuterated solvent] --> B[Instrument Setup: Lock, Shim, Set Parameters]; B --> C[Data Acquisition: Acquire FID]; C --> D[Data Processing: Fourier Transform, Phasing, Referencing, Integration]; D --> E[Data Analysis: Elucidate structure from chemical shifts, coupling constants, and integration]; E --> F{Complex Spectrum?}; F -- Yes --> G[Acquire 2D NMR: COSY, HSQC]; F -- No --> H[Final Structure Elucidation]; G --> H; } caption: Workflow for ¹H NMR analysis of quinoline derivatives.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight of a quinoline derivative and gaining structural insights from its fragmentation patterns.[6] Both electron ionization (EI) and electrospray ionization (ESI) are commonly used techniques.[8]

Electron Ionization (EI-MS)

EI is a "hard" ionization technique that often leads to extensive fragmentation. The molecular ion (M⁺˙) is typically observed, and the fragmentation pattern can be characteristic of the substitution pattern. A common fragmentation pathway for the parent quinoline is the loss of HCN, resulting in a fragment ion at m/z 102.[9] Substituents on the quinoline ring will direct the fragmentation in predictable ways. For example, quinoline-4-carboxylic acids often show a loss of the COOH radical.[9]

Electrospray Ionization (ESI-MS)

ESI is a "soft" ionization technique that typically produces the protonated molecule ([M+H]⁺) with minimal fragmentation. This is particularly useful for confirming the molecular weight of fragile or polar quinoline derivatives. Time-of-flight (TOF) mass analyzers can provide high-resolution mass data, allowing for the determination of the elemental composition.[8]

Comparative Mass Spectral Data for Representative Quinoline Derivatives
CompoundIonization MethodKey Fragments (m/z)
QuinolineEI129 (M⁺˙), 102 ([M-HCN]⁺˙)[9]
2-MethylquinolineEI143 (M⁺˙), 142 ([M-H]⁺), 115 ([M-HCN]⁺˙)
4-Quinolinecarboxylic AcidEI173 (M⁺˙), 128 ([M-COOH]⁺)[9]
Experimental Protocol: ESI-MS of a Quinoline Derivative
  • Sample Preparation: Prepare a dilute solution of the quinoline derivative (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a known standard.

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas flow, drying gas temperature) to maximize the signal of the protonated molecule.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum over a relevant m/z range.

  • Data Analysis: Identify the [M+H]⁺ ion to confirm the molecular weight. If high-resolution data is available, calculate the elemental composition to further validate the structure.

dot graph TD { A[Sample Preparation: Dilute quinoline derivative in a suitable solvent with acid] --> B[Instrument Setup: Calibrate and Optimize ESI source]; B --> C[Data Acquisition: Infuse sample and acquire mass spectrum]; C --> D[Data Analysis: Identify [M+H]⁺ and determine elemental composition]; } caption: Workflow for ESI-MS analysis of quinoline derivatives.

UV-Vis Absorption Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the quinoline ring system. The spectra of quinoline derivatives typically exhibit multiple absorption bands corresponding to π-π* transitions.[10] The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the substitution pattern and the solvent polarity.[11]

  • Effect of Substituents: Electron-donating groups (e.g., -OH, -NH₂) generally cause a bathochromic (red) shift in the absorption bands, while electron-withdrawing groups (e.g., -NO₂) tend to cause a hypsochromic (blue) shift or a red shift depending on their position.

  • Solvatochromism: The polarity of the solvent can influence the energy of the electronic transitions, leading to shifts in the absorption maxima.[11]

Comparative UV-Vis Absorption Data for Representative Quinoline Derivatives
CompoundSolventλmax (nm)
QuinolineMethanol~226, 276, 313[11]
8-HydroxyquinolineEthanol~242, 310
4-NitroquinolineEthanol~220, 350
Experimental Protocol: UV-Vis Spectroscopy of a Quinoline Derivative
  • Sample Preparation: Prepare a stock solution of the quinoline derivative of known concentration in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). Prepare a series of dilutions to determine the molar absorptivity.

  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

    • Set the desired wavelength range (e.g., 200-400 nm).

    • Blank the instrument with the pure solvent.

  • Data Acquisition: Record the absorbance spectra of the sample solutions.

  • Data Analysis: Identify the λmax values. If quantitative analysis is desired, create a calibration curve of absorbance versus concentration to determine the molar absorptivity using the Beer-Lambert law.

dot graph TD { A[Sample Preparation: Prepare stock and serial dilutions in a UV-transparent solvent] --> B[Instrument Setup: Warm up lamps, Set wavelength range, Blank instrument]; B --> C[Data Acquisition: Record absorbance spectra]; C --> D[Data Analysis: Identify λmax and determine molar absorptivity]; } caption: Workflow for UV-Vis analysis of quinoline derivatives.

Fluorescence Spectroscopy: Harnessing the Emissive Properties

Many quinoline derivatives are fluorescent, making them valuable as fluorescent probes and in materials science.[12][13] Fluorescence spectroscopy measures the light emitted by a molecule after it has absorbed light.

  • Quantum Yield (ΦF): This is a measure of the efficiency of the fluorescence process. A higher quantum yield indicates a brighter fluorophore.[12]

  • Stokes Shift: This is the difference in wavelength between the absorption maximum and the emission maximum. A larger Stokes shift is often desirable to minimize self-absorption and improve signal-to-noise.[13]

  • Environmental Sensitivity: The fluorescence of many quinoline derivatives is sensitive to the local environment, such as solvent polarity and pH.[14] This property is exploited in the design of fluorescent sensors.[15]

Comparative Fluorescence Data for Representative Quinoline Derivatives
CompoundExcitation λmax (nm)Emission λmax (nm)Quantum Yield (ΦF)
Quinine (a well-known quinoline alkaloid)~350~450High in acidic solution
8-Hydroxyquinoline~310~520Varies with metal chelation
6-Aminoquinoline~360~450Environmentally sensitive
Experimental Protocol: Fluorescence Spectroscopy of a Quinoline Derivative
  • Sample Preparation: Prepare a dilute solution of the quinoline derivative in a suitable solvent. The concentration should be low enough to avoid inner filter effects.

  • Instrument Setup:

    • Turn on the spectrofluorometer and allow the lamp to stabilize.

    • Select the excitation wavelength (often the absorption maximum).

    • Set the emission wavelength range.

  • Data Acquisition: Record the fluorescence emission spectrum.

  • Data Analysis: Determine the emission maximum. If a comparative study is being performed, the quantum yield can be calculated relative to a known standard.

dot graph TD { A[Sample Preparation: Prepare a dilute solution] --> B[Instrument Setup: Stabilize lamp, Select excitation wavelength, Set emission range]; B --> C[Data Acquisition: Record emission spectrum]; C --> D[Data Analysis: Determine emission maximum and relative quantum yield]; } caption: Workflow for fluorescence analysis of quinoline derivatives.

Conclusion

The comprehensive characterization of quinoline derivatives relies on the synergistic use of multiple spectroscopic techniques. NMR spectroscopy provides the detailed structural framework, mass spectrometry confirms the molecular weight and offers fragmentation clues, while UV-Vis and fluorescence spectroscopy reveal the electronic and photophysical properties. By understanding the principles and experimental nuances of each technique, researchers and drug development professionals can confidently elucidate the structures of novel quinoline derivatives, assess their purity, and unlock their full potential in a wide range of applications.

References

  • Benchchem. (2025). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds.
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  • Leško, J., & Lásiková, A. (1999). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.
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Validation

A Comparative Guide to the Antimalarial Activity of Quinoline Analogs

Introduction For centuries, compounds bearing the quinoline scaffold have been the cornerstone of our chemotherapeutic arsenal against malaria, a disease that continues to pose a significant global health threat.[1] The...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For centuries, compounds bearing the quinoline scaffold have been the cornerstone of our chemotherapeutic arsenal against malaria, a disease that continues to pose a significant global health threat.[1] The story began with the discovery of quinine, an alkaloid from the bark of the Cinchona tree, and evolved into the synthesis of highly effective drugs like chloroquine (CQ), which became a frontline treatment for decades due to its efficacy, safety, and low cost.[2][3][4] Quinoline antimalarials primarily target the blood stage of the Plasmodium parasite's life cycle, where they interfere with a critical detoxification pathway.[5] However, the relentless evolution of drug resistance, particularly in the most lethal species, Plasmodium falciparum, has severely compromised the efficacy of many of these drugs.[1][6] This has fueled an intensive, ongoing search for novel quinoline analogs and hybrid compounds capable of overcoming these resistance mechanisms and securing our ability to treat this devastating disease.

This guide provides a comparative analysis of the major classes of quinoline antimalarials, grounded in experimental data. We will delve into their mechanisms of action, the molecular basis of resistance, structure-activity relationships (SAR), and the key experimental workflows used to evaluate their efficacy.

The Core Mechanism: Disrupting Heme Detoxification

The primary mechanism of action for most blood-stage quinoline antimalarials, particularly the 4-aminoquinolines, is the disruption of heme metabolism within the parasite's digestive vacuole (DV).[5][7]

  • Hemoglobin Digestion: The parasite resides within red blood cells and digests vast amounts of the host's hemoglobin to acquire amino acids for its growth and replication.[8]

  • Toxic Heme Release: This process releases large quantities of free heme (ferriprotoporphyrin IX), which is highly toxic and can generate reactive oxygen species, leading to membrane damage and parasite death.

  • Detoxification via Hemozoin: To protect itself, the parasite detoxifies the heme by polymerizing it into an inert, insoluble crystalline pigment called hemozoin (also known as the malaria pigment).[7][9]

  • Quinoline Intervention: Quinoline drugs, being weak bases, accumulate to high concentrations in the acidic environment of the DV.[5] There, they are thought to cap the growing faces of the hemozoin crystal, preventing further polymerization.[8][9][10] This leads to a buildup of toxic free heme, which ultimately kills the parasite.[5]

Hemozoin_Formation_Inhibition cluster_parasite Parasite Digestive Vacuole (Acidic) Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Inert Hemozoin Crystal Heme->Hemozoin Polymerization (Detoxification) Parasite Death Parasite Death Heme->Parasite Death Accumulation (Toxicity) Quinoline Quinoline Analog (e.g., Chloroquine) Quinoline->Heme Polymerization Blocked Quinoline->Polymerization Blocked Inhibition Polymerization Blocked->Heme Resistance_Mechanism Drug Accumulation in Digestive Vacuole (DV) cluster_sensitive Chloroquine-Sensitive (CQS) Parasite cluster_resistant Chloroquine-Resistant (CQR) Parasite CQ_in_S CQ DV_S High [CQ] (Heme Polymerization Blocked) CQ_in_S->DV_S Accumulation PfCRT_S Wild-Type PfCRT CQ_in_R CQ DV_R Low [CQ] (Heme Polymerization Continues) CQ_in_R->DV_R Entry DV_R->CQ_in_R Efflux PfCRT_R Mutant PfCRT

Caption: Quinoline efflux by mutant PfCRT mediates resistance.

Comparative Analysis of Quinoline Analogs

The quinoline family is diverse, with different subclasses exhibiting distinct activities, resistance profiles, and clinical applications.

The 4-Aminoquinolines

This class, which includes Chloroquine (CQ) , Amodiaquine (AQ) , and Hydroxychloroquine (HCQ) , is characterized by a 4-amino substitution on the quinoline ring. Their structure-activity relationship (SAR) is well-defined: a 7-chloro group on the quinoline ring and a flexible dialkylaminoalkyl side chain are essential for high potency. [11]Amodiaquine retains some activity against CQ-resistant parasites, but its use has been limited by toxicity concerns related to its quinoneimine metabolite. [12]

The Quinoline Methanols

This group includes the natural product Quinine and the synthetic analog Mefloquine (MQ) . While they also interfere with heme detoxification, their more lipophilic nature suggests they may have additional targets or mechanisms of action. [5][10]Mefloquine is highly potent against many CQ-resistant strains. A critical aspect of this class is stereochemistry; for instance, the (+)-enantiomer of mefloquine is reported to have better antimalarial efficiency and lower neurotoxicity than its counterpart. [13]

The 8-Aminoquinolines

Primaquine and the newer Tafenoquine are unique among antimalarials. While they have weak activity against the asexual blood stages, they are the only approved drugs that eradicate the dormant liver stages (hypnozoites) of P. vivax and P. ovale, thereby preventing relapse. [3][14]Their clinical utility is constrained by the risk of severe hemolysis in patients with glucose-6-phosphate dehydrogenase (G6PD) deficiency. [14]

Modern Analogs and Hybrid Compounds

To combat widespread resistance, modern medicinal chemistry has focused on re-engineering the quinoline scaffold. [4]

  • Bisquinolines: Compounds like Piperaquine, which feature two 7-chloroquinoline moieties, have shown excellent activity against resistant strains. [1][4]* Hybrid Molecules: This strategy involves covalently linking a quinoline pharmacophore to another active molecule (e.g., artemisinin, ferrocene, sulfonamides) to create a single chemical entity with a potentially dual mode of action or an improved ability to overcome resistance. [15][16]* Ferroquine: This organometallic analog of chloroquine, containing a ferrocene moiety, is a prominent example of a next-generation quinoline. It is highly active against multidrug-resistant P. falciparum isolates and is thought to act by blocking PfCRT and leveraging its lipophilic properties to accumulate in the parasite. [4][16]

Comparative In Vitro Antimalarial Activity Data

The following table summarizes the 50% inhibitory concentration (IC₅₀) values for representative quinoline analogs against CQ-sensitive (CQS) and CQ-resistant (CQR) strains of P. falciparum. Lower IC₅₀ values indicate higher potency.

Compound ClassAnalogCQS Strain (IC₅₀, nM)CQR Strain (IC₅₀, nM)Key Features & Limitations
4-Aminoquinoline Chloroquine~10-20>100-500+Gold standard, but widespread resistance. [6]
Amodiaquine~15-30~40-100Active against some CQR strains; toxicity concerns. [12]
Quinoline Methanol Quinine~50-100~100-300Used for severe malaria; resistance is emerging.
Mefloquine~5-15~20-50Potent against CQR strains; potential for neurotoxicity. [2]
8-Aminoquinoline Primaquine>1000>1000Poor blood-stage activity; primary use is anti-relapse. [14]
Modern Analog Piperaquine~10-20~20-60Potent bisquinoline used in combination therapy. [4]
Ferroquine~15-25~20-40Organometallic; designed to overcome CQ resistance. [4][16]

Note: IC₅₀ values are approximate and can vary based on the specific parasite strains (e.g., Dd2, K1, W2 for CQR; 3D7, D10 for CQS) and assay conditions used. [3][17]

Key Experimental Methodologies

Evaluating the antimalarial activity of new compounds requires robust and validated experimental systems. The choice of assay is critical for generating reliable and comparable data.

Protocol 1: In Vitro Antimalarial Susceptibility Assay

The SYBR Green I-based fluorescence assay is a widely used, high-throughput method for determining the in vitro IC₅₀ of compounds against the blood stages of P. falciparum. [18]It relies on the principle that the fluorescent dye SYBR Green I intercalates with DNA, and the resulting fluorescence is proportional to the number of parasites.

InVitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A 1. Maintain asynchronous P. falciparum culture B 2. Prepare serial dilutions of test compounds in a 96-well plate A->B C 3. Add parasite culture to each well B->C D 4. Incubate plate for 72 hours in a hypoxic environment C->D E 5. Freeze plate at -80°C to lyse red blood cells D->E F 6. Thaw and add Lysis Buffer with SYBR Green I dye E->F G 7. Incubate in dark, then read fluorescence (Ex: 485 nm, Em: 530 nm) F->G H 8. Plot fluorescence vs. log[concentration] G->H I 9. Calculate IC50 value using non-linear regression H->I

Caption: Workflow for the SYBR Green I-based in vitro assay.

Step-by-Step Methodology:

  • Parasite Culture: Maintain asynchronous P. falciparum cultures in human O+ red blood cells (RBCs) at 2% hematocrit in complete medium (e.g., RPMI-1640 supplemented with AlbuMAX I or human serum) under a low-oxygen atmosphere (e.g., 5% O₂, 5% CO₂, 90% N₂). [19]2. Drug Plating: Prepare a 2-fold serial dilution of the test compounds in a black, clear-bottom 96-well microplate. Include positive (parasitized RBCs, no drug) and negative (uninfected RBCs, no drug) controls.

  • Assay Initiation: Adjust the parasite culture to 1% parasitemia and 2% hematocrit. Add 180 µL of this suspension to each well of the drug plate.

  • Incubation: Incubate the plates for 72 hours under the same hypoxic conditions at 37°C.

  • Lysis and Staining: After incubation, freeze the plates at -80°C for at least 2 hours to lyse the cells. Thaw the plates and add 100 µL of lysis buffer containing 0.2 µL/mL SYBR Green I to each well.

  • Fluorescence Reading: Incubate the plates in the dark at room temperature for 1 hour. Read the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: Subtract the background fluorescence from the negative control wells. Normalize the data to the positive control (100% growth). Plot the percentage of parasite growth inhibition against the log of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: In Vivo 4-Day Suppressive Test (Peter's Test)

This is the standard primary in vivo screening model to assess the efficacy of a compound against the blood stages of malaria. [20]It typically uses rodent malaria parasites, such as Plasmodium berghei, in mice. [21] Step-by-Step Methodology:

  • Animal Model: Use standard laboratory mice (e.g., Swiss or ICR mice). [21]More advanced studies may use humanized mice engrafted with human RBCs to study P. falciparum directly. [22][23][24][25]2. Infection: On Day 0, inoculate mice intravenously or intraperitoneally with approximately 1x10⁷ P. berghei-parasitized red blood cells.

  • Drug Administration: Two to four hours post-infection, administer the first dose of the test compound to groups of mice (typically 3-5 mice per group) via an appropriate route (e.g., oral gavage, intraperitoneal injection). Administer subsequent doses once daily for the next three days (Day 1, 2, and 3). Include a vehicle-treated control group and a positive control group treated with a standard drug like chloroquine.

  • Parasitemia Measurement: On Day 4, collect a tail blood smear from each mouse. Stain the smears with Giemsa and determine the percentage of parasitized RBCs by microscopic examination.

  • Efficacy Calculation: Calculate the average parasitemia for each group. Determine the percent suppression of parasitemia using the following formula:

    % Suppression = [ (Parasitemia in Vehicle Control - Parasitemia in Test Group) / Parasitemia in Vehicle Control ] * 100

    The goal of this assay is to identify compounds that produce a high percentage of suppression at a well-tolerated dose.

Conclusion and Future Outlook

The quinoline scaffold remains a privileged and highly versatile structure in the field of antimalarial drug discovery. [1][4]While the efficacy of foundational drugs like chloroquine has been eroded by resistance, the underlying mechanism of disrupting heme detoxification continues to be a valid and druggable target. The comparative data clearly show a trend toward developing more complex analogs—bisquinolines, hybrids, and organometallic compounds—that are rationally designed to circumvent known resistance pathways like PfCRT-mediated efflux. [15][16][26] The future of quinoline-based antimalarials will likely focus on multi-target compounds that are not only potent against highly resistant parasite strains but also possess activity against multiple stages of the parasite life cycle, including the elusive liver and transmission stages. [14]Combining robust in vitro screening with more predictive in vivo models, such as humanized mice, will be essential in validating these next-generation candidates and ensuring that the remarkable legacy of quinoline antimalarials continues for years to come.

References
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Comparative

A Comparative Analysis of the In Vitro Cytotoxicity of 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid

This guide provides a comprehensive comparison of the cytotoxic potential of the novel compound, 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid, against established chemotherapeutic agents: Doxorubicin, Cisplatin, and...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the cytotoxic potential of the novel compound, 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid, against established chemotherapeutic agents: Doxorubicin, Cisplatin, and Paclitaxel. This document is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of oncology therapeutics.

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including anticancer properties.[1][2] Specifically, quinoline-4-carboxylic acid derivatives have garnered significant interest for their potential to act as anticancer agents through various mechanisms, such as the inhibition of histone deacetylases (HDACs).[3][4][5] This guide delves into a hypothetical cytotoxic profile of 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid, a specific analog, to contextualize its potential efficacy in relation to standard-of-care drugs.

Rationale for Comparison

The selection of Doxorubicin, Cisplatin, and Paclitaxel as comparators is based on their distinct and well-characterized mechanisms of action, as well as their extensive clinical use against a broad spectrum of solid tumors.

  • Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis.

  • Cisplatin: A platinum-based drug that forms DNA adducts, cross-linking DNA strands and triggering apoptosis.

  • Paclitaxel: A taxane that stabilizes microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

By benchmarking the cytotoxic activity of 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid against these agents, we can gain preliminary insights into its potential potency and therapeutic window. The comparison is conducted across three common cancer cell lines representing different cancer types:

  • MCF-7: Human breast adenocarcinoma

  • A549: Human lung carcinoma

  • HCT116: Human colon carcinoma

Experimental Design and Methodology

To ensure a robust and reproducible comparison, a standardized in vitro cytotoxicity assay is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[1][6]

The Principle of the MTT Assay

The assay is predicated on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of viable cells, to reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[4][6] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically.

Experimental Workflow Diagram

G cluster_prep Phase 1: Cell Preparation cluster_treat Phase 2: Compound Treatment cluster_assay Phase 3: MTT Assay & Data Acquisition A 1. Cell Culture (MCF-7, A549, HCT116) B 2. Cell Seeding (96-well plates) A->B C 3. Adhesion (24h incubation) B->C E 5. Cell Treatment (48h incubation) C->E D 4. Prepare Serial Dilutions (Test & Control Compounds) D->E F 6. Add MTT Reagent (Incubate 3-4h) E->F G 7. Solubilize Formazan (Add DMSO) F->G H 8. Measure Absorbance (570 nm) G->H I 9. Calculate IC50 Values H->I

Caption: A generalized workflow for determining compound cytotoxicity using the MTT assay.

Step-by-Step Protocol: MTT Cytotoxicity Assay
  • Cell Seeding:

    • Culture MCF-7, A549, and HCT116 cells in their respective recommended media until they reach approximately 80% confluency.

    • Trypsinize the cells and perform a cell count to determine cell density.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of media. The optimal seeding density should be determined empirically for each cell line to ensure exponential growth throughout the assay period.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid and the comparator drugs (Doxorubicin, Cisplatin, Paclitaxel) in a suitable solvent, such as dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of each compound in the appropriate cell culture medium to achieve a range of final concentrations. It is crucial to include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.

    • After the 24-hour cell adhesion period, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compounds.

    • Incubate the plates for 48 hours at 37°C and 5% CO2.

  • MTT Assay and Data Collection:

    • Following the 48-hour incubation, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[7]

    • Incubate the plates for an additional 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently agitate the plates on an orbital shaker for 15 minutes to ensure complete solubilization.[4]

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]

  • Data Analysis:

    • The absorbance values are converted to percentage of cell viability relative to the vehicle-treated control cells.

    • The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Comparative Cytotoxicity Data

The following table summarizes the IC50 values of 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid (hypothetical data) and the known anticancer drugs against the selected human cancer cell lines after 48 hours of treatment.

CompoundMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HCT116 (Colon) IC50 (µM)
6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid 4.26.85.5
Doxorubicin1.25[5]0.23 (72h)[8]~3.4[9]
Cisplatin~15[10]7.49[11]~5-10
Paclitaxel3.5[12]~2-50.00246[13]

Disclaimer: The IC50 values for 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid are hypothetical and for illustrative purposes only, based on the reported activity of similar quinoline derivatives. The IC50 values for the known drugs are sourced from published literature and can exhibit significant variability between studies due to differences in experimental conditions.[10]

Discussion of Hypothetical Results

Based on our illustrative data, 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid demonstrates moderate cytotoxic activity in the low micromolar range across all three tested cell lines.

  • Potency Comparison: The hypothetical potency of the test compound is lower than that of Doxorubicin and Paclitaxel in most cases, particularly when compared to the nanomolar activity of Paclitaxel in HCT116 cells.[13] However, it shows comparable or potentially greater potency than Cisplatin, especially in the MCF-7 cell line.

  • Spectrum of Activity: The compound exhibits a relatively broad spectrum of activity, with IC50 values within the same order of magnitude for breast, lung, and colon cancer cell lines. This suggests that its mechanism of action may target a common pathway in these different cancer types.

  • Potential Mechanism of Action: The cytotoxic profile of 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid aligns with the activities reported for other 2-phenylquinoline-4-carboxylic acid derivatives that function as HDAC inhibitors.[3][4][5] HDAC inhibitors are a class of targeted therapy that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells. The observed cytotoxicity could be attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase, as has been shown for similar compounds.[3][4][5]

Potential Signaling Pathway Involvement

G cluster_effects Cellular Outcomes compound 6,8-Dimethyl-2-phenylquinoline- 4-carboxylic acid hdac HDAC Enzymes compound->hdac Inhibition histones Histones hdac->histones Deacetylation acetylation Increased Histone Acetylation histones->acetylation chromatin Chromatin Relaxation acetylation->chromatin gene_expression Altered Gene Expression (e.g., p21, Bax) chromatin->gene_expression arrest Cell Cycle Arrest (G2/M Phase) gene_expression->arrest apoptosis Apoptosis gene_expression->apoptosis

Caption: A putative mechanism of action for quinoline-based HDAC inhibitors.

Conclusion and Future Directions

This comparative guide situates the novel compound, 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid, within the context of established cytotoxic agents. The hypothetical data suggests that this compound warrants further investigation as a potential anticancer agent with moderate, broad-spectrum activity.

To validate these preliminary findings, the following steps are recommended:

  • Empirical Validation: Conduct in vitro cytotoxicity assays, such as the MTT or LDH release assays, to determine the actual IC50 values of 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid.[14][15]

  • Mechanism of Action Studies: Investigate the underlying mechanism of cell death through assays for apoptosis (e.g., Annexin V staining) and cell cycle analysis (e.g., flow cytometry).

  • Target Identification: Perform enzymatic assays to confirm the inhibition of specific HDAC isoforms or other potential molecular targets.

  • In Vivo Efficacy: Evaluate the compound's antitumor activity and toxicity profile in preclinical animal models.

By systematically addressing these points, the therapeutic potential of 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid and its derivatives can be thoroughly elucidated.

References

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). National Institutes of Health. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]

  • Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. (2020). Bioorganic & Medicinal Chemistry. [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Frontiers in Chemistry. [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). National Center for Biotechnology Information. [Link]

  • LDH Assay. Cell Biologics Inc.. [Link]

  • Determination of doxorubicin ic 50 in different tumor cell lines. ResearchGate. [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017). ResearchGate. [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). PubMed. [Link]

  • IC 50 values for cisplatin, curcuminoid, and combination treatments in A549 cell culture. ResearchGate. [Link]

  • Supplementary Figure 1. Selectivity of doxorubicin (positive control) and AFD on human cancer cell lines - HCT116, MCF7 and A549. ResearchGate. [Link]

  • Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. (2023). MDPI. [Link]

  • Acacetin enhances the therapeutic efficacy of doxorubicin in non-small-cell lung carcinoma cells. (2017). PLOS ONE. [Link]

  • Low-dose paclitaxel downregulates MYC proto-oncogene bHLH transcription factor expression in colorectal carcinoma cells. (2018). National Institutes of Health. [Link]

  • IC 50 value of 1 and Doxorubicin against a human cancer cell line colon carcinoma 116 and a noncancer cell line Chinese hamster ovary cells (AA8). ResearchGate. [Link]

  • IC50 of paclitaxel in breast cancer cell lines at 570 nm. ResearchGate. [Link]

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Validation

A Senior Application Scientist's Guide to Confirming Molecular Structure of Quinoline Derivatives by X-ray Crystallography

For researchers, scientists, and drug development professionals vested in the rich chemical landscape of quinoline derivatives, the unambiguous determination of molecular structure is paramount. These heterocyclic compou...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals vested in the rich chemical landscape of quinoline derivatives, the unambiguous determination of molecular structure is paramount. These heterocyclic compounds form the backbone of numerous pharmaceuticals, and a precise understanding of their three-dimensional architecture is the bedrock of rational drug design and structure-activity relationship (SAR) studies. While a suite of spectroscopic techniques provides invaluable insights, single-crystal X-ray crystallography remains the gold standard for absolute structure confirmation.

This guide provides an in-depth, experience-driven comparison of X-ray crystallography with other common analytical methods. We will delve into the causality behind experimental choices, present a self-validating protocol, and ground our discussion in authoritative references, ensuring a comprehensive and trustworthy resource for your structural elucidation endeavors. A detailed crystallographic analysis of quinoline derivatives is crucial for understanding their structure-activity relationships, particularly in the context of drug design and development.[1]

The Unparalleled Insight of X-ray Crystallography

X-ray crystallography is an experimental science that determines the atomic and molecular structure of a crystal.[2] The crystalline structure causes a beam of incident X-rays to diffract into many specific directions.[2] By measuring the angles and intensities of these diffracted beams, a crystallographer can produce a three-dimensional picture of the density of electrons within the crystal.[2] From this electron density map, the mean positions of the atoms in the crystal can be determined, as well as their chemical bonds, crystallographic disorder, and various other information.[2]

The fundamental principle underpinning this technique is Bragg's Law, which relates the wavelength of electromagnetic radiation to the diffraction angle and the spacing between crystal lattice planes.[3]

Bragg's Law: The Cornerstone of Diffraction

Proposed by Sir W.H. Bragg and his son Sir W.L. Bragg, this law describes the conditions for constructive interference of X-rays scattered by a crystalline solid.[4][5][6] The equation is:

nλ = 2d sinθ

Where:

  • n is an integer representing the order of reflection.[3]

  • λ is the wavelength of the incident X-ray beam.[3][6]

  • d is the spacing between the planes in the atomic lattice.[3][6]

  • θ is the angle of incidence of the X-ray beam.[3][6]

Constructive interference occurs when X-rays reflect from parallel planes of atoms within the crystal, and the path difference between X-rays reflected from adjacent planes is an integer multiple of the X-ray wavelength.[3] This ensures the reflected waves are in phase, producing intense diffraction peaks.[3]

Caption: Visualization of Bragg's Law of X-ray diffraction.

A Validated Experimental Workflow: From Synthesis to Structure

The journey from a newly synthesized quinoline derivative to a fully elucidated crystal structure is a meticulous process. Each step is critical for the success of the next, forming a self-validating system where the quality of the output of one stage dictates the feasibility of the subsequent one.

X-ray Crystallography Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Determination & Validation Synthesis Synthesis of Quinoline Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Crystal_Selection Crystal Selection & Mounting Crystallization->Crystal_Selection Data_Collection X-ray Diffraction Data Collection Crystal_Selection->Data_Collection Structure_Solution Structure Solution (Phase Problem) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Structure_Validation Structure Validation & Deposition Structure_Refinement->Structure_Validation

Caption: The comprehensive workflow for X-ray crystallography.

Step 1: Synthesis and Purification

The starting point for any crystallographic study is a pure compound. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and a poor-quality diffraction pattern.

  • Protocol:

    • Synthesize the quinoline derivative using established organic chemistry protocols.

    • Purify the crude product using techniques such as column chromatography, preparative thin-layer chromatography, or recrystallization.[7][8]

    • Assess the purity of the compound using analytical techniques like NMR spectroscopy and mass spectrometry.

Step 2: Single Crystal Growth

This is often the most challenging and empirical step in the process.[2][9] The goal is to obtain a single crystal of sufficient size (typically >0.1 mm in all dimensions) and quality.[2][9]

  • Common Crystallization Techniques:

    • Slow Evaporation: The compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and crystal formation.

    • Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which the compound is insoluble. Slow diffusion of the anti-solvent into the solution induces crystallization.

    • Vapor Diffusion: A concentrated solution of the compound is placed in a sealed container with a reservoir of a more volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, causing crystallization. This can be done in hanging drop or sitting drop formats.[9]

    • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystal growth.[10]

  • Experimental Causality: The choice of solvent and crystallization technique is crucial. A good solvent will dissolve the compound when hot but have limited solubility at lower temperatures.[10] The rate of crystallization also plays a significant role; slow crystal growth generally leads to higher quality, more ordered crystals.[8]

Step 3: X-ray Diffraction Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.

  • Protocol:

    • The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.

    • The crystal is rotated in the X-ray beam, and the diffracted X-rays are detected.

    • A complete dataset consists of thousands of reflections, each with a measured intensity and position.

Step 4: Structure Solution and Refinement

The collected diffraction data is used to solve the crystal structure. This involves two main stages: solving the "phase problem" and refining the atomic model.

  • Structure Solution: The intensities of the diffracted beams are measured, but the phase information is lost.[2] The phase problem is the challenge of retrieving this lost information to calculate an initial electron density map.[2] For small molecules like quinoline derivatives, direct methods are typically successful in solving the phase problem.

  • Structure Refinement: An initial atomic model is built into the electron density map. This model is then refined using a least-squares method to improve the agreement between the observed diffraction data and the data calculated from the model.[11][12] The quality of the refinement is monitored by the R-factor, which should ideally be as low as possible.[13]

Step 5: Structure Validation

The final step is to validate the refined structure to ensure its chemical and crystallographic reasonability.[13][14][15][16][17]

  • Validation Checks:

    • Geometric Parameters: Bond lengths, bond angles, and torsion angles are compared to expected values from similar structures in databases like the Cambridge Structural Database (CSD).[13]

    • Residual Electron Density: The final difference electron density map should be relatively flat, with no significant positive or negative peaks.

    • CheckCIF: The final structural data, typically in a Crystallographic Information File (CIF), is run through a validation program like checkCIF to identify any potential issues.[14]

Comparative Analysis with Other Spectroscopic Techniques

While X-ray crystallography provides the definitive molecular structure, other spectroscopic methods are indispensable for routine characterization and for providing complementary information.[18][19][20]

Technique Information Provided Advantages Limitations
Single-Crystal X-ray Crystallography Absolute 3D molecular structure, bond lengths, bond angles, stereochemistry, crystal packing.[2]Unambiguous structure determination.Requires a single crystal of sufficient quality and size; cannot be used for amorphous solids or oils.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (1D and 2D NMR), stereochemistry, dynamic processes in solution.[18][21]Provides detailed information about the structure in solution; non-destructive.Can be difficult to interpret for complex molecules; does not provide absolute stereochemistry without chiral auxiliaries.
Mass Spectrometry (MS) Molecular weight, elemental composition (high-resolution MS), fragmentation patterns for structural clues.[18]High sensitivity; requires very small amounts of sample.Does not provide information on stereochemistry or connectivity.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups.[18]Fast and simple to perform.Provides limited information on the overall molecular structure.

Case Study: Structural Elucidation of a Novel Quinoline Derivative

A recent study on the synthesis and characterization of novel 2-(2-pyridyl)quinolines utilized single-crystal X-ray crystallography to unequivocally confirm the molecular structures of three new derivatives.[22] The crystallographic data provided precise information on the effect of fluorine atom substitution on the geometry of the aromatic system and the nature of intermolecular interactions.[22] This level of detail would be impossible to obtain from spectroscopic methods alone and is crucial for understanding the solid-state properties of these materials.

Conclusion

For drug development professionals and researchers working with quinoline derivatives, single-crystal X-ray crystallography is an indispensable tool for absolute structure confirmation. While other spectroscopic techniques like NMR, MS, and FTIR are essential for routine characterization and provide complementary information, they cannot match the definitive and detailed three-dimensional structural insights offered by crystallography. The rigorous and self-validating workflow of X-ray crystallography, from meticulous crystal growth to thorough structure validation, ensures the highest level of confidence in the determined molecular structure, thereby providing a solid foundation for further research and development.

References

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]

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  • Wlodawer, A., Dauter, Z., & Jaskolski, M. (2017). Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment. FEBS Journal, 284(16), 2534-2553. [Link]

  • Kleywegt, G. J. (2000). Validation of protein crystal structures. Acta Crystallographica Section D: Biological Crystallography, 56(3), 249-265. [Link]

  • AZoM. (2024). Understanding Bragg's Law in X-Ray Diffraction. [Link]

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  • Wikipedia. (n.d.). X-ray crystallography. [Link]

  • Flack, H. D., & Bernardinelli, G. (2008). Small Molecule X-Ray Crystallography, Theory and Workflow. Chirality, 20(5), 681-700. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Validation of Experimental Crystal Structures. [Link]

  • Wikipedia. (n.d.). Bragg's law. [Link]

  • wikiHow. (2024). 9 Ways to Crystallize Organic Compounds. [Link]

  • University of Glasgow. (n.d.). Introduction to Refinement. [Link]

  • yetnet. (n.d.). X-Ray Crystallography - Refinement. [Link]

  • University of Colorado Boulder. (n.d.). Crystallization. [Link]

  • University of Nairobi. (n.d.). Structural Elucidation Of Unknown Organic Compound A Using Physical, Chemical And Spectroscopic Methods. [Link]

  • Clegg, W., & Teat, S. J. (2019). 12: Refining X-ray Crystal Structures. In Crystal Structure Analysis. Royal Society of Chemistry. [Link]

  • Massachusetts Institute of Technology. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. [Link]

  • Ecole Polytechnique Fédérale de Lausanne. (n.d.). Guide for crystallization. [Link]

  • Groen, C. P., & Leech, C. K. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1845-1863. [Link]

  • Chemistry LibreTexts. (2023). Bragg's Law. [Link]

  • NPTEL. (n.d.). Structural Elucidation of Organic Systems by Spectroscopic Methods. [Link]

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  • ResearchGate. (2018). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method? [Link]

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  • Kopchuk, D. S., Slepukhin, P. A., Trestsova, M. A., Nosova, E. V., Charushin, V. N., Chupakhin, O. N., ... & Rusinov, V. L. (2019). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Russian Journal of Organic Chemistry, 55(6), 972-978. [Link]

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Comparative

The Quinoline Scaffold: A Comparative Guide to Classical and Novel Synthesis Methods

Introduction: The Enduring Significance of the Quinoline Nucleus The quinoline scaffold, a bicyclic aromatic heterocycle containing a nitrogen atom, is a cornerstone of medicinal chemistry and drug development.[1] Its de...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Quinoline Nucleus

The quinoline scaffold, a bicyclic aromatic heterocycle containing a nitrogen atom, is a cornerstone of medicinal chemistry and drug development.[1] Its derivatives are integral to a vast array of pharmaceuticals, exhibiting a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2] The inherent versatility of the quinoline ring system allows for extensive functionalization, enabling the fine-tuning of its pharmacological profile.[3] Consequently, the development of efficient and robust methods for quinoline synthesis has been a central focus of organic chemistry for over a century.[4][5]

This guide provides an in-depth comparison of classical named reactions for quinoline synthesis against more contemporary, novel methods. We will delve into the mechanistic underpinnings of these reactions, present a critical evaluation of their respective strengths and limitations, and provide supporting experimental data to offer a comprehensive resource for researchers, scientists, and professionals in drug development.

Classical Quinoline Syntheses: The Foundation of Heterocyclic Chemistry

For decades, the synthesis of quinolines has been dominated by a handful of venerable named reactions. While foundational, these methods often suffer from harsh reaction conditions, low yields, and limited substrate scope.[5][6]

The Skraup Synthesis

The Skraup synthesis, first reported in 1880, is a classic method for preparing unsubstituted quinolines.[5] It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene.[7][8]

Mechanism: The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline. The resulting intermediate then undergoes cyclization and oxidation to yield the quinoline product.

Limitations: The Skraup reaction is notoriously exothermic and can be difficult to control.[4][5] It often requires high temperatures and strong acids, leading to the formation of significant amounts of tar-like byproducts, which complicates product isolation and results in low yields.[5]

The Doebner-von Miller Reaction

A variation of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of substituted quinolines.[5][9]

Mechanism: The reaction is believed to proceed via a conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation.

Limitations: Similar to the Skraup synthesis, this reaction often requires harsh acidic conditions and can suffer from low yields due to polymerization of the carbonyl substrate.[5][10]

The Friedländer Synthesis

The Friedländer synthesis involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, catalyzed by either acid or base.[11] This method is valued for its operational simplicity and the ready availability of starting materials.

Mechanism: The reaction begins with an aldol-type condensation between the two carbonyl compounds, followed by a cyclodehydration to form the quinoline ring.

Limitations: Traditional Friedländer synthesis can be limited by harsh reaction conditions (high temperatures, strong acids or bases), which can lead to side reactions and decreased yields, particularly on a larger scale.[11] Regioselectivity can also be an issue when using unsymmetrical ketones.

The Combes Quinoline Synthesis

The Combes synthesis produces 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a 1,3-diketone.[12]

Mechanism: The reaction initiates with the formation of an enamine from the aniline and one of the ketone carbonyls. This is followed by an intramolecular electrophilic cyclization onto the aromatic ring and subsequent dehydration to yield the quinoline.[13]

Limitations: The strongly acidic conditions required for cyclization can limit the substrate scope, particularly for anilines bearing acid-sensitive functional groups.

Novel Methodologies: Pushing the Boundaries of Quinoline Synthesis

In recent years, a plethora of novel methods for quinoline synthesis have emerged, driven by the principles of green chemistry and the demand for greater efficiency and functional group tolerance. These modern techniques often offer milder reaction conditions, higher yields, and access to a wider range of substituted quinolines.[14][15]

Microwave-Assisted Synthesis

Microwave irradiation has proven to be a powerful tool for accelerating organic reactions. In the context of quinoline synthesis, it can dramatically reduce reaction times and improve yields compared to conventional heating.[6] For instance, a microwave-assisted Friedländer synthesis using neat acetic acid as both solvent and catalyst can be completed in as little as 5 minutes with excellent yields.[6]

Metal-Catalyzed Reactions

Transition metal catalysis has revolutionized quinoline synthesis, enabling the formation of carbon-carbon and carbon-nitrogen bonds under mild conditions.

  • Palladium-Catalyzed Synthesis: Palladium catalysts can effectively mediate the synthesis of quinolines from anilines and allyl alcohols. This approach is notable for proceeding under redox-neutral conditions without the need for acids, bases, or other additives, and it demonstrates good tolerance for a variety of functional groups.[16]

  • Copper-Catalyzed Synthesis: Copper catalysts have been employed in various quinoline syntheses, including those involving C-H activation.[17][18][19] These methods offer novel pathways to functionalized quinolines and often proceed with high efficiency.

Ionic Liquids as Green Reaction Media

Ionic liquids (ILs) have gained traction as environmentally benign alternatives to volatile organic solvents. In quinoline synthesis, they can act as both the solvent and the catalyst, facilitating reactions under milder conditions and often leading to improved yields.[4][20][21] For example, the use of a Brønsted-acidic ionic liquid in the Friedländer synthesis has been shown to produce quinolines in yields of up to 100%.[4][5]

Quantitative Comparison of Quinoline Synthesis Methods

The following table provides a comparative overview of the performance of selected classical and novel quinoline synthesis methods based on reported experimental data.

MethodCatalyst/ReagentsSolventTemperature (°C)TimeYield (%)Reference(s)
Classical Methods
Skraup SynthesisH₂SO₄, nitrobenzene-HighHoursLow to moderate[5]
Doebner-von MillerAcid catalystVariesHighHoursModerate[10]
Friedländer Synthesis (Traditional)Acid or baseVariesHighHoursModerate to good[11]
Novel Methods
One-Pot Friedländer SynthesisFe, HCl, KOHEthanol/WaterReflux2-16 h58-100[3]
Microwave-Assisted FriedländerAcetic AcidAcetic Acid1605 minExcellent[6]
Ionic Liquid-Catalyzed Friedländer[Msim][OOCCCl₃]-8015-25 minup to 100[4][5]
Palladium-Catalyzed SynthesisPd(OAc)₂DMSO13012 hup to 90[22]
Copper-Catalyzed AnnulationCuCl, O₂Dioxane10024 hGood to excellent[17]

Experimental Protocols

To provide a practical understanding of these methodologies, detailed experimental protocols for a representative classical and a novel synthesis are provided below.

Protocol 1: Classical Friedländer Quinoline Synthesis (Representative)

This protocol is a general representation of a traditional acid-catalyzed Friedländer synthesis.

Materials:

  • o-Aminobenzophenone (1 mmol)

  • Acetone (1.2 mmol)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Ethanol (solvent)

Procedure:

  • To a solution of o-aminobenzophenone in ethanol, add acetone.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Friedländer Quinoline Synthesis

This protocol is adapted from a reported rapid and efficient microwave-assisted synthesis.[6]

Materials:

  • 2-Aminobenzophenone (1 mmol)

  • Cyclohexanone (1.2 mmol)

  • Glacial Acetic Acid

Procedure:

  • In a microwave-safe reaction vessel, combine 2-aminobenzophenone and cyclohexanone.

  • Add glacial acetic acid to the mixture to act as both the solvent and the catalyst.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 160 °C for 5 minutes.

  • After cooling, dilute the reaction mixture with water and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography to afford the desired quinoline product.

Visualizing the Chemistry: Reaction Mechanisms and Workflows

To further elucidate the processes described, the following diagrams illustrate the reaction mechanisms and a general experimental workflow.

Friedlander_Mechanism cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product o-Aminoaryl Ketone o-Aminoaryl Ketone Aldol Condensation Aldol Condensation o-Aminoaryl Ketone->Aldol Condensation Active Methylene Compound Active Methylene Compound Active Methylene Compound->Aldol Condensation Cyclodehydration Cyclodehydration Aldol Condensation->Cyclodehydration Intermediate Quinoline Quinoline Cyclodehydration->Quinoline

Caption: Mechanism of the Friedländer Quinoline Synthesis.

Experimental_Workflow Reactant Mixing Reactant Mixing Reaction (Heating/Irradiation) Reaction (Heating/Irradiation) Reactant Mixing->Reaction (Heating/Irradiation) Step 1 Work-up (Neutralization/Extraction) Work-up (Neutralization/Extraction) Reaction (Heating/Irradiation)->Work-up (Neutralization/Extraction) Step 2 Purification (Chromatography) Purification (Chromatography) Work-up (Neutralization/Extraction)->Purification (Chromatography) Step 3 Product Characterization Product Characterization Purification (Chromatography)->Product Characterization Step 4

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 6,8-Dimethyl-2-phenylquinoline-4-carboxylic Acid: A Framework for Safety and Operational Integrity

As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of future therapeutics. 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid, a member of the quinoline carboxylic ac...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of future therapeutics. 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid, a member of the quinoline carboxylic acid family, represents a class of compounds with significant potential in medicinal chemistry and materials science.[1][2] However, realizing this potential requires an unwavering commitment to safety. The structural motifs inherent in this compound—a heterocyclic aromatic system and a carboxylic acid group—necessitate a handling protocol grounded in a thorough understanding of its potential hazards.

This guide provides a comprehensive framework for the safe handling of 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid. It moves beyond a simple checklist, offering a self-validating system of protocols that explains the causality behind each safety measure. Our objective is to empower you with the knowledge to not only protect yourself and your colleagues but also to ensure the integrity of your experimental outcomes.

Hazard Assessment: Understanding the Compound

While specific toxicological data for 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid is not extensively published, we can infer its potential hazards by examining analogous compounds. Quinoline derivatives and aromatic carboxylic acids are often classified as irritants.[3][4] Therefore, a conservative approach is mandatory, assuming the compound may cause irritation to the skin, eyes, and respiratory tract upon contact or inhalation.[3][5]

Primary Assumed Hazards:

  • Skin Irritation: Direct contact may lead to redness and irritation.[3]

  • Eye Irritation: The compound, particularly in powdered form, can cause serious eye irritation or damage.

  • Respiratory Tract Irritation: Inhalation of dust or aerosols can irritate the throat and lungs, potentially causing tightness in the chest.[3][4]

All laboratory work involving this compound must begin with the acknowledgment of these potential hazards and be conducted within a certified chemical fume hood to minimize exposure.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is the cornerstone of safe handling. The selection of specific equipment must be tailored to the scale of the experiment and the physical form of the compound being handled.

Protection Type Equipment Specification & Rationale Protection Level
Hand Protection Nitrile or Neoprene GlovesProvides an effective barrier against incidental skin contact with the solid or its solutions.[6] Gloves must be inspected for any signs of degradation or punctures before each use and disposed of immediately after contact or completion of the task.[7][8]Primary
Eye Protection Chemical Splash GogglesEssential for protecting the eyes from accidental splashes of solutions or contact with airborne powder.[6] Standard safety glasses are insufficient as they do not provide a seal around the eyes.Primary
Body Protection Laboratory CoatProtects skin and personal clothing from contamination.[6] A standard lab coat is sufficient for handling small quantities.Primary
Body Protection Chemical-Resistant ApronRecommended when handling larger quantities (>10g) or when there is a significant risk of splashing during procedures like solution transfer or purification.[6]Secondary
Face Protection Face ShieldTo be worn over chemical splash goggles when there is a heightened risk of splashes, such as during the rapid addition of reagents or when a reaction is under positive pressure.[7][9]Secondary
Respiratory Protection N95 Particulate RespiratorRequired when handling the solid, powdered form (e.g., weighing, transferring) to prevent the inhalation of fine dust particles.[6][9]Task-Dependent
Respiratory Protection Air-Purifying Respirator with Organic Vapor CartridgesNecessary when handling solutions where vapors may be generated, such as during heating, refluxing, or solvent evaporation under reduced pressure.[6][10]Task-Dependent

Operational Workflow: A Step-by-Step Guide

Adherence to a strict, logical workflow minimizes the risk of exposure and cross-contamination. This protocol is designed as a self-validating system, where each step logically follows the last to ensure containment.

Donning PPE: Establishing the Barrier

The process of putting on PPE is critical and must be performed in a designated area away from the active experimental zone.

  • Lab Coat/Apron: Secure the laboratory coat completely. If the risk assessment requires it, don a chemical-resistant apron over the lab coat.

  • Respirator (if required): Perform a seal check for the selected respirator (N95 or air-purifying) according to the manufacturer's instructions.

  • Eye and Face Protection: Put on chemical splash goggles. If a face shield is required, place it over the goggles.

  • Gloves: Don the appropriate gloves, ensuring the cuffs are pulled over the sleeves of the lab coat to create a seal.

Doffing PPE: Preventing Contamination Spread

Removing PPE correctly is paramount to prevent transferring contaminants from the equipment to your skin or the laboratory environment.

  • Gloves: Remove gloves first. Using a gloved hand, peel the other glove off from the cuff towards the fingertips, turning it inside out. Slide the ungloved finger under the cuff of the remaining glove and peel it off in the same manner. Dispose of them in a designated hazardous waste container.[7]

  • Apron: Untie the apron and allow it to fall forward, touching only the clean interior surface as you remove it.

  • Face Shield and Goggles: Remove eye and face protection from the back of the head to avoid touching the potentially contaminated front surface.

  • Lab Coat: Remove the lab coat by rolling it down from the shoulders, keeping the contaminated exterior folded inward.

  • Respirator: Remove the respirator from the back of the head.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[7]

Visualization of PPE Selection Logic

The choice of respiratory protection is highly dependent on the specific task. The following decision tree illustrates the logical process for selecting the appropriate level of protection when handling 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid.

PPE_Decision_Tree Respiratory Protection Decision Workflow start Start: Handling 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid form_check What is the physical form of the compound? start->form_check solid_ops Handling Solid/Powder form_check->solid_ops Solid solution_ops Handling Solution form_check->solution_ops Solution aerosol_check Is there a risk of aerosolization or dust generation? (e.g., weighing, scraping) solid_ops->aerosol_check vapor_check Is there a risk of vapor/aerosol generation? (e.g., heating, sonicating, refluxing) solution_ops->vapor_check n95 Work in Fume Hood + N95 Particulate Respirator aerosol_check->n95 Yes fume_hood_only_solid Work in Fume Hood (Careful handling, small quantities) aerosol_check->fume_hood_only_solid No ap_respirator Work in Fume Hood + Air-Purifying Respirator (Organic Vapor Cartridges) vapor_check->ap_respirator Yes fume_hood_only_solution Work in Fume Hood (Standard ambient procedures) vapor_check->fume_hood_only_solution No

Caption: Decision workflow for selecting appropriate respiratory protection.

Disposal and Decontamination Plan

Proper disposal is a critical final step in the experimental workflow, ensuring environmental and personnel safety.

  • Solid Waste: All contaminated solid waste, including gloves, weigh boats, and paper towels, must be placed in a clearly labeled hazardous waste container designated for solid chemical waste.[6]

  • Liquid Waste: Solutions containing 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid must be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Never pour any waste containing this compound down the drain.[6]

  • Decontamination: Glassware and surfaces that have come into contact with the compound should be decontaminated with an appropriate solvent (e.g., ethanol or acetone, depending on solubility and compatibility) within a fume hood, followed by a thorough wash with soap and water.

Always consult your institution's environmental health and safety (EHS) office for specific, locally compliant disposal guidelines.[6]

By integrating these detailed safety and logistical measures into your standard operating procedures, you can handle 6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid with confidence, ensuring a secure environment for groundbreaking scientific discovery.

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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid
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6,8-Dimethyl-2-phenylquinoline-4-carboxylic acid
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